2-Isopropylthiazole-4-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-propan-2-yl-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-4(2)6-8-5(3-11-6)7(9)10/h3-4H,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYVJUUPYNCLHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626623 | |
| Record name | 2-(Propan-2-yl)-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
234445-61-5 | |
| Record name | 2-(Propan-2-yl)-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(propan-2-yl)-1,3-thiazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Isopropylthiazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 2-Isopropylthiazole-4-carboxylic acid. The information presented is curated for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis, characterization, and potential applications of this heterocyclic compound. This document summarizes key physical and chemical data, outlines plausible experimental protocols, and presents logical workflows through structured diagrams.
Core Chemical and Physical Properties
This compound, with the CAS number 234445-61-5, is a solid, heterocyclic compound. Its structure features a thiazole ring substituted with an isopropyl group at the 2-position and a carboxylic acid group at the 4-position. The combination of the aromatic thiazole ring and the acidic carboxylic acid moiety defines its chemical reactivity and physical properties.
| Property | Value | Source |
| IUPAC Name | 2-isopropyl-1,3-thiazole-4-carboxylic acid | [1] |
| Synonyms | This compound, 2-(2-Propyl)thiazole-4-carboxylic Acid, 2-(Propan-2-yl)thiazole-4-carboxylic Acid | [1][2] |
| CAS Number | 234445-61-5 | [1][2][3] |
| Molecular Formula | C₇H₉NO₂S | [1][2][3] |
| Molecular Weight | 171.22 g/mol | [2] |
| Physical Form | Solid | |
| Purity | Typically ≥98% | |
| Storage Conditions | Sealed in a dry environment at 2-8°C | |
| Computed XLogP3 | 2.0 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 4 | [4] |
| Rotatable Bond Count | 2 | [4] |
Predicted Spectral Data
| Spectroscopy | Expected Peaks and Rationale |
| ¹H NMR | ~10-13 ppm (s, 1H): Broad singlet corresponding to the carboxylic acid proton. The acidic protons of carboxylic acids are highly deshielded and typically appear in this downfield region.[5] ~8.0-8.5 ppm (s, 1H): Singlet for the proton at the 5-position of the thiazole ring. ~3.0-3.5 ppm (septet, 1H): Septet for the methine proton of the isopropyl group. ~1.3-1.5 ppm (d, 6H): Doublet for the two methyl groups of the isopropyl substituent. |
| ¹³C NMR | ~165-175 ppm: Carbonyl carbon of the carboxylic acid. The carbonyl carbon of a carboxylic acid is strongly deshielded.[5] ~160-170 ppm: C2 carbon of the thiazole ring, attached to the isopropyl group and nitrogen. ~140-150 ppm: C4 carbon of the thiazole ring, attached to the carboxylic acid. ~120-130 ppm: C5 carbon of the thiazole ring. ~30-35 ppm: Methine carbon of the isopropyl group. ~20-25 ppm: Methyl carbons of the isopropyl group. |
| Infrared (IR) | ~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, often overlapping with C-H stretches.[6][7] ~2970-2870 cm⁻¹: C-H stretches of the isopropyl group. ~1760-1690 cm⁻¹ (strong): C=O stretch of the carboxylic acid.[6][7] ~1600-1475 cm⁻¹: C=C and C=N stretching vibrations of the thiazole ring. ~1320-1210 cm⁻¹: C-O stretch of the carboxylic acid.[6] |
| Mass Spectrometry | Molecular Ion (M⁺): Expected at m/z = 171. Key Fragments: Loss of COOH (m/z = 126), loss of C₃H₇ (m/z = 128). |
Chemical Reactivity and Synthesis
The reactivity of this compound is dictated by its two primary functional groups: the thiazole ring and the carboxylic acid. The thiazole ring is an aromatic heterocycle, and its electron density influences its substitution reactions. The carboxylic acid group can undergo typical reactions such as deprotonation, esterification, and conversion to amides.
The pKa of the conjugate acid of thiazole is approximately 2.5, indicating it is a weak base.[8] The pKa of thiazole-5-carboxylic acid is predicted to be around 3.07.[9] This suggests that this compound is a moderately strong organic acid.
A plausible synthetic route for this compound is the Hantzsch thiazole synthesis. This well-established method involves the condensation of an α-haloketone with a thioamide.[10][11][12][13]
Experimental Protocols
General Protocol for Hantzsch Thiazole Synthesis
This protocol is a generalized procedure for the synthesis of a thiazole derivative, adapted for the preparation of the ethyl ester of this compound, which can then be hydrolyzed to the final product.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve isobutyramide (1.1 equivalents) in a suitable solvent such as ethanol.
-
Addition of α-Haloketone: To the stirred solution, add ethyl 2-bromo-3-oxobutanoate (1.0 equivalent).
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a weak base, such as a saturated sodium bicarbonate solution. The product may precipitate out of the solution.
-
Isolation: Collect the crude product by vacuum filtration and wash with cold water.
-
Purification: The crude ethyl 2-isopropylthiazole-4-carboxylate can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Hydrolysis: To obtain the carboxylic acid, reflux the purified ester with an aqueous solution of sodium hydroxide. After the reaction is complete, cool the mixture and acidify with hydrochloric acid to precipitate the this compound.
-
Final Purification: The final product can be purified by recrystallization.
General Protocol for Recrystallization of Carboxylic Acids
This protocol describes a general method for the purification of the final product, this compound.
-
Solvent Selection: Choose a suitable solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when heated. Common solvents for carboxylic acids include water, ethanol, or mixtures thereof.[14]
-
Dissolution: Place the crude carboxylic acid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can be subsequently cooled in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum or in a desiccator to remove any residual solvent.
Conclusion
This technical guide has synthesized the available information on this compound to provide a detailed overview of its chemical properties. While experimental data for this specific molecule is limited, a robust profile has been constructed by leveraging data from analogous structures and established chemical principles. The provided protocols offer a foundation for the synthesis and purification of this compound, and the diagrams illustrate key conceptual frameworks relevant to its chemistry. This guide serves as a valuable resource for scientists and researchers, enabling further exploration into the potential applications of this and related thiazole derivatives.
References
- 1. pschemicals.com [pschemicals.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. aaronchem.com [aaronchem.com]
- 4. aablocks.com [aablocks.com]
- 5. 4-Thiazolecarboxylic acid, 2-(cyanomethyl)-, ethyl ester(59142-20-0) 1H NMR [m.chemicalbook.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. IR Absorption Table [webspectra.chem.ucla.edu]
- 8. Thiazole - Wikipedia [en.wikipedia.org]
- 9. chembk.com [chembk.com]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. benchchem.com [benchchem.com]
- 12. Thiazole synthesis [organic-chemistry.org]
- 13. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 14. Reagents & Solvents [chem.rochester.edu]
An In-depth Technical Guide to the Structure Elucidation of 2-Isopropylthiazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical framework for the structure elucidation of 2-isopropylthiazole-4-carboxylic acid. Due to the absence of publicly available experimental spectroscopic data for this specific compound, this document outlines the predicted ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy characteristics. These predictions are based on established principles of spectroscopic analysis and data from closely related structural analogs. Detailed hypothetical experimental protocols for the synthesis and characterization of the title compound are also presented to guide researchers in its potential preparation and analysis. This guide serves as a robust reference for the anticipated structural and spectroscopic properties of this compound, facilitating its identification and characterization in research and development settings.
Introduction
Thiazole derivatives are a prominent class of heterocyclic compounds that hold significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. The thiazole ring is a key structural motif in a variety of bioactive molecules, exhibiting a wide range of properties including antimicrobial, anti-inflammatory, and anticancer activities. The introduction of various substituents onto the thiazole core allows for the fine-tuning of its physicochemical and biological properties.
This compound is a member of this important class of compounds. Its structure, featuring an isopropyl group at the 2-position and a carboxylic acid at the 4-position, suggests potential for novel biological interactions and applications as a building block in the synthesis of more complex molecules. A thorough understanding of its structure through spectroscopic analysis is the first critical step in exploring its potential. This guide provides a detailed predictive analysis of its spectroscopic characteristics to aid in its unambiguous identification.
Predicted Spectroscopic Data
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to provide key information about the proton environment in the molecule. The predicted chemical shifts (δ) are presented in Table 1.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-5 (thiazole ring) | ~8.2 - 8.5 | Singlet (s) | - | 1H |
| CH (isopropyl) | ~3.2 - 3.5 | Septet (sept) | ~7.0 | 1H |
| CH₃ (isopropyl) | ~1.3 - 1.5 | Doublet (d) | ~7.0 | 6H |
| OH (carboxylic acid) | > 12.0 | Broad Singlet (br s) | - | 1H |
The proton on the thiazole ring (H-5) is expected to appear as a singlet in the downfield region due to the electron-withdrawing nature of the adjacent sulfur atom and the carboxylic acid group. The methine proton of the isopropyl group will likely be a septet due to coupling with the six equivalent methyl protons. The methyl protons of the isopropyl group will, in turn, appear as a doublet. The carboxylic acid proton is anticipated to be a broad singlet at a very downfield chemical shift, and its signal may be exchangeable with D₂O.[1]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will reveal the number of distinct carbon environments and their electronic nature. The predicted chemical shifts are summarized in Table 2.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (carboxylic acid) | ~165 - 175 |
| C-2 (thiazole ring) | ~170 - 180 |
| C-4 (thiazole ring) | ~145 - 155 |
| C-5 (thiazole ring) | ~125 - 135 |
| CH (isopropyl) | ~30 - 35 |
| CH₃ (isopropyl) | ~20 - 25 |
The carbonyl carbon of the carboxylic acid and the C-2 carbon of the thiazole ring are expected to be the most downfield signals.[1] The other thiazole ring carbons will also be in the aromatic region. The aliphatic carbons of the isopropyl group will appear in the upfield region of the spectrum.
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.
| Ion | Predicted m/z | Description |
| [M]⁺ | 171.03 | Molecular Ion |
| [M-CH₃]⁺ | 156.01 | Loss of a methyl group |
| [M-COOH]⁺ | 126.04 | Loss of the carboxylic acid group |
| [C₃H₇]⁺ | 43.05 | Isopropyl cation |
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z 171. Common fragmentation pathways would likely involve the loss of a methyl radical from the isopropyl group or the loss of the entire carboxylic acid group.
Infrared (IR) Spectroscopy
The IR spectrum is crucial for identifying the functional groups present in the molecule. The predicted characteristic absorption bands are listed in Table 3.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (carboxylic acid) | 2500 - 3300 | Broad, Strong |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C=O stretch (carboxylic acid) | 1700 - 1750 | Strong |
| C=N stretch (thiazole) | ~1600 | Medium |
| C=C stretch (thiazole) | ~1500 | Medium |
| C-O stretch (carboxylic acid) | 1200 - 1300 | Strong |
The most prominent features of the IR spectrum are expected to be the very broad O-H stretch of the carboxylic acid and the strong carbonyl (C=O) stretch. The C-H stretches of the isopropyl group and the characteristic vibrations of the thiazole ring will also be present.
Experimental Protocols
The following are hypothetical, yet detailed, experimental protocols for the synthesis and characterization of this compound based on established methods for similar compounds.
Synthesis of this compound
This proposed synthesis is a modification of the Hantzsch thiazole synthesis.
Materials:
-
Ethyl bromopyruvate
-
Isobutyramide
-
Ethanol
-
Sodium hydroxide
-
Hydrochloric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Synthesis of Ethyl 2-isopropylthiazole-4-carboxylate: A solution of isobutyramide (1 equivalent) and ethyl bromopyruvate (1 equivalent) in ethanol is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography. After completion, the solvent is removed under reduced pressure. The residue is dissolved in diethyl ether and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the crude ethyl ester. Purification can be achieved by column chromatography on silica gel.
-
Hydrolysis to this compound: The purified ethyl 2-isopropylthiazole-4-carboxylate is dissolved in a mixture of ethanol and 2M aqueous sodium hydroxide solution. The mixture is stirred at room temperature or gently heated until the ester is fully hydrolyzed (monitored by TLC). The ethanol is removed under reduced pressure, and the aqueous solution is washed with diethyl ether to remove any unreacted ester. The aqueous layer is then acidified to pH 2-3 with 2M hydrochloric acid, resulting in the precipitation of the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried under vacuum.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher NMR spectrometer.
-
The sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.
-
Tetramethylsilane (TMS) is used as an internal standard.
Mass Spectrometry (MS):
-
Mass spectra are obtained using an electron ionization (EI) mass spectrometer.
-
The sample is introduced via a direct insertion probe or through a gas chromatograph.
Infrared (IR) Spectroscopy:
-
The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
The solid sample is analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory.
Visualizations
Caption: Molecular structure of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
References
An In-depth Technical Guide to the Synthesis of 2-Isopropylthiazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthetic route for 2-isopropylthiazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is presented through a well-established pathway, the Hantzsch thiazole synthesis, broken down into key experimental stages. This document offers detailed protocols, quantitative data, and visual representations of the chemical transformations involved.
Overview of the Synthetic Pathway
The synthesis of this compound is most effectively achieved through a multi-step process beginning with the formation of an amide, followed by thionation, cyclization via the Hantzsch reaction, and subsequent hydrolysis. This route offers a reliable and scalable method for obtaining the target molecule.
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocols
Step 1: Synthesis of Isobutyramide
The initial step involves the ammonolysis of isobutyryl chloride to produce isobutyramide.
Reaction: Isobutyryl Chloride + 2 NH₃ → Isobutyramide + NH₄Cl
Experimental Protocol:
-
A solution of 35 kg of isobutyryl chloride in 250 L of toluene is cooled to -15°C in a suitable reactor.
-
17 kg of liquid ammonia is metered into the solution over a period of 2 hours, allowing the temperature to rise to 30°C.
-
The reaction mixture is stirred for one hour while cooling to 18°C.
-
The mixture is then heated to reflux.
-
The precipitated ammonium chloride is removed by hot filtration.
-
The filter residue is washed four times with 25 L of toluene.
-
The filtrate is concentrated by distilling off 150 L of toluene.
-
Upon cooling, isobutyramide crystallizes out. The product is collected by filtration and dried.[1]
| Parameter | Value |
| Reactants | Isobutyryl chloride, Liquid ammonia |
| Solvent | Toluene |
| Reaction Temp. | -15°C to 30°C, then reflux |
| Reaction Time | 3 hours (addition and stirring) + reflux |
| Yield | 88.2% |
| Purity | 99.87% |
| Table 1: Quantitative data for the synthesis of Isobutyramide. |
Step 2: Synthesis of Isothiobutyramide
Isobutyramide is converted to its thioamide analogue, isothiobutyramide, which is a key precursor for the thiazole ring formation.
Reaction: Isobutyramide + P₄S₁₀ → Isothiobutyramide + P₄O₁₀
Experimental Protocol (General Procedure):
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, isobutyramide (1 equivalent) is dissolved in a suitable anhydrous solvent such as pyridine or dioxane.
-
Phosphorus pentasulfide (P₄S₁₀, 0.25-0.5 equivalents) is added portion-wise to the stirred solution.
-
The reaction mixture is heated to reflux and maintained at this temperature for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and poured into a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield isothiobutyramide.
| Parameter | Value |
| Reactants | Isobutyramide, Phosphorus pentasulfide |
| Solvent | Pyridine or Dioxane |
| Reaction Temp. | Reflux |
| Reaction Time | 2-4 hours |
| Yield | Typically >80% |
| Table 2: Quantitative data for the synthesis of Isothiobutyramide. |
Note: A related patent describes the formation of a thioamide precursor from isobutyryl chloride and ammonium sulfide with a yield of 85%.[2]
Step 3: Hantzsch Thiazole Synthesis of Ethyl 2-Isopropylthiazole-4-carboxylate
This crucial step involves the condensation and cyclization of isothiobutyramide with ethyl bromopyruvate to form the thiazole ring.
Caption: Reactants and products of the Hantzsch thiazole synthesis step.
Experimental Protocol (General Procedure):
-
Isothiobutyramide (1 equivalent) is dissolved in a suitable solvent, such as ethanol or acetone, in a round-bottom flask.
-
Ethyl bromopyruvate (1 equivalent) is added dropwise to the stirred solution at room temperature.
-
The reaction mixture is then heated to reflux for 4-8 hours, or until TLC analysis indicates the consumption of the starting materials.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford ethyl 2-isopropylthiazole-4-carboxylate.
| Parameter | Value |
| Reactants | Isothiobutyramide, Ethyl bromopyruvate |
| Solvent | Ethanol or Acetone |
| Reaction Temp. | Reflux |
| Reaction Time | 4-8 hours |
| Yield | Typically 60-80% |
| Table 3: Quantitative data for the Hantzsch synthesis step. |
Step 4: Hydrolysis of Ethyl 2-Isopropylthiazole-4-carboxylate
The final step is the saponification of the ethyl ester to the desired carboxylic acid.
Experimental Protocol:
-
To a solution of ethyl 4-isopropylthiazole-2-carboxylate (9.1 g, 46 mmol) in a mixture of THF (100 ml) and MeOH (30 ml), a solution of lithium hydroxide (1.16 g, 48.5 mmol) in water is added.
-
The mixture is stirred at room temperature for 48 hours.
-
The reaction mixture is then acidified with 2M hydrochloric acid.
-
The product is extracted four times with diethyl ether.
-
The combined organic phases are dried with sodium sulfate and evaporated under reduced pressure to yield 4-isopropylthiazole-2-carboxylic acid.[3]
| Parameter | Value |
| Reactants | Ethyl 4-isopropylthiazole-2-carboxylate, Lithium hydroxide |
| Solvent | THF, MeOH, Water |
| Reaction Temp. | Room Temperature |
| Reaction Time | 48 hours |
| Yield | 90% |
| Table 4: Quantitative data for the hydrolysis step. Note: This protocol is for a regioisomer and can be adapted for the title compound. |
Alternative Synthetic Route
An alternative approach involves the synthesis of 2-isopropyl-4-methylthiazole followed by oxidation of the 4-methyl group.
Caption: Alternative synthesis route via oxidation of 2-isopropyl-4-methylthiazole.
The synthesis of 2-isopropyl-4-methylthiazole can be achieved by reacting isobutyramide with phosphorus pentasulfide and then with chloroacetone.[4] The subsequent oxidation of the methyl group to a carboxylic acid can be performed using strong oxidizing agents like potassium permanganate. However, controlling the reaction conditions to avoid over-oxidation or degradation of the thiazole ring can be challenging.
Conclusion
This technical guide outlines a robust and well-documented synthetic pathway for this compound utilizing the Hantzsch thiazole synthesis. The provided experimental protocols and quantitative data offer a solid foundation for researchers and drug development professionals to reproduce and scale this synthesis. While an alternative route exists, the Hantzsch approach provides a more direct and often higher-yielding method for accessing the target compound. Careful execution of each step is crucial for achieving high purity and yield.
References
- 1. US5523485A - Preparation of high-purity isobutyramide - Google Patents [patents.google.com]
- 2. CN107445916A - 2 isopropyl 4 (Methylaminomethyl) thiazole hydrochloride preparation methods - Google Patents [patents.google.com]
- 3. 4-Isopropylthiazole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
In-Depth Technical Guide: 2-Isopropylthiazole-4-carboxylic acid
CAS Number: 234445-61-5
This technical guide provides a comprehensive overview of 2-Isopropylthiazole-4-carboxylic acid, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. Due to the limited availability of specific experimental data for this particular isomer, this paper combines known properties with proposed experimental protocols based on established chemical principles for thiazole derivatives.
Chemical and Physical Properties
This compound is a solid organic compound with the molecular formula C₇H₉NO₂S.[1] Its chemical structure features a thiazole ring substituted with an isopropyl group at the 2-position and a carboxylic acid group at the 4-position. The presence of these functional groups suggests its potential for various chemical reactions and biological interactions.
| Property | Value | Source |
| CAS Number | 234445-61-5 | [1] |
| Molecular Formula | C₇H₉NO₂S | [1] |
| Molecular Weight | 171.22 g/mol | |
| Physical Form | Solid | [1] |
| IUPAC Name | 2-isopropyl-1,3-thiazole-4-carboxylic acid | [1] |
| Storage Temperature | 2-8°C, sealed in dry conditions | [1] |
Synthesis of this compound: A Proposed Experimental Protocol
Proposed Synthesis Workflow:
Caption: Proposed Hantzsch synthesis of this compound.
Detailed Methodology:
Step 1: Synthesis of Ethyl 2-isopropylthiazole-4-carboxylate (Hantzsch Condensation)
-
Reactants:
-
Ethyl 2-chloroacetoacetate (1 equivalent)
-
Isothiobutyramide (1 equivalent)
-
Solvent: Ethanol or a similar polar protic solvent.
-
-
Procedure:
-
Dissolve isothiobutyramide in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add ethyl 2-chloroacetoacetate to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Step 2: Hydrolysis of Ethyl 2-isopropylthiazole-4-carboxylate
-
Reactants:
-
Ethyl 2-isopropylthiazole-4-carboxylate (1 equivalent)
-
Base (e.g., Sodium Hydroxide or Lithium Hydroxide) or Acid (e.g., Hydrochloric Acid)
-
Solvent: A mixture of water and a miscible organic solvent like methanol or tetrahydrofuran.
-
-
Procedure (Base Hydrolysis):
-
Dissolve the ethyl ester intermediate in a mixture of methanol and water.
-
Add a solution of sodium hydroxide and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Potential Biological Activities and Applications
While specific biological data for this compound is scarce, the broader class of thiazole and thiazole-4-carboxylic acid derivatives has demonstrated a wide range of pharmacological activities. This suggests that the target compound could be a valuable scaffold for drug discovery.
-
Anticancer Activity: Many thiazole derivatives have been investigated as potential anticancer agents. Their mechanisms of action often involve the inhibition of key enzymes in cancer cell signaling pathways.
-
Antimicrobial Activity: The thiazole ring is a core component of several antimicrobial drugs. Thiazole carboxylic acids may exhibit antibacterial and antifungal properties.
-
Anti-inflammatory Activity: Certain thiazole derivatives have shown anti-inflammatory effects, potentially through the inhibition of inflammatory mediators.
Proposed Experimental Workflow for Biological Screening
For researchers interested in investigating the biological potential of this compound, the following general screening workflow is proposed.
Caption: A general workflow for the biological screening of this compound.
General Experimental Protocols:
1. Cytotoxicity Assay (MTT Assay)
-
Objective: To assess the cytotoxic effect of the compound on cancer cell lines.
-
Methodology:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 48-72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.
-
2. Antimicrobial Assay (Minimum Inhibitory Concentration - MIC)
-
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
-
Methodology:
-
Prepare a serial dilution of this compound in a suitable broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the test microorganism (bacteria or fungi).
-
Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.
-
Visually inspect the wells for turbidity to determine the MIC, which is the lowest concentration of the compound where no growth is observed.
-
3. Anti-inflammatory Assay (Nitric Oxide Production)
-
Objective: To evaluate the potential of the compound to inhibit the production of the inflammatory mediator nitric oxide (NO).
-
Methodology:
-
Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Pre-treat the cells with different concentrations of this compound.
-
Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production.
-
After incubation, collect the cell supernatant.
-
Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
Determine the inhibitory effect of the compound on NO production by comparing it to the LPS-stimulated control.
-
Conclusion
This compound represents a chemical scaffold with potential for further investigation in drug discovery and development. While specific experimental data for this compound is limited, this guide provides a solid foundation for researchers by outlining its chemical properties, a plausible synthetic route, and a strategic workflow for exploring its biological activities. The methodologies and information presented here, based on the well-documented chemistry and pharmacology of related thiazole derivatives, should facilitate future research into this promising molecule.
References
Potential Mechanisms of Action of 2-Isopropylthiazole-4-carboxylic Acid: An In-depth Technical Guide
Introduction
2-Isopropylthiazole-4-carboxylic acid belongs to the thiazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules. Thiazole derivatives have demonstrated a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, antioxidant, and anticancer activities. This document explores the plausible molecular mechanisms through which this compound may exert its biological effects, drawing parallels from well-characterized analogs.
Potential Molecular Targets and Signaling Pathways
Based on the activities of similar thiazole-containing compounds, the primary mechanism of action of this compound could involve the modulation of key enzymes or signaling pathways. The following sections detail these potential interactions.
Enzyme Inhibition
A prevalent mechanism of action for thiazole derivatives is the inhibition of specific enzymes. This inhibition can disrupt critical metabolic or signaling pathways in pathogens or diseased cells.
Several 2-amido-4-methylthiazole-5-carboxylic acid derivatives have been identified as potent inhibitors of xanthine oxidase, an enzyme involved in purine metabolism and a key target in the management of hyperuricemia and gout.
Table 1: Xanthine Oxidase Inhibitory Activity of Thiazole Derivatives
| Compound | IC50 (µM) | Inhibition Type |
| 2-(4-fluorobenzamido)-4-methylthiazole-5-carboxylic acid | 0.57 | Mixed |
| 2-(4-chlorobenzamido)-4-methylthiazole-5-carboxylic acid | 0.91 | Not specified |
Data extrapolated from studies on analogous compounds.
Derivatives of 2-aminothiazole have demonstrated inhibitory activity against carbonic anhydrases (CAs) and cholinesterases (AChE and BChE), enzymes implicated in various physiological and pathological processes.
Table 2: Inhibition Constants (Ki) of 2-Aminothiazole Derivatives Against Metabolic Enzymes
| Compound | Target Enzyme | Ki (µM) |
| 2-amino-4-(4-chlorophenyl)thiazole | hCA I | 0.008 ± 0.001 |
| 2-amino-4-(4-bromophenyl)thiazole | hCA II | 0.124 ± 0.017 |
| 2-amino-4-(4-bromophenyl)thiazole | AChE | 0.129 ± 0.030 |
| 2-amino-4-(4-bromophenyl)thiazole | BChE | 0.083 ± 0.041 |
Data from studies on analogous 2-aminothiazole compounds.
Antimicrobial and Antifungal Activity
The thiazole ring is a core component of many antimicrobial and antifungal agents. The proposed mechanism for this activity often involves the disruption of microbial cellular processes.
In the context of Mycobacterium tuberculosis, 2-aminothiazole-4-carboxylate derivatives have been investigated as inhibitors of mtFabH, a crucial enzyme in the fatty acid biosynthesis pathway.
Table 3: Activity of Thiazole Derivatives against M. tuberculosis and mtFabH
| Compound | M. tuberculosis H37Rv MIC (µg/mL) | mtFabH IC50 (µg/mL) |
| Methyl 2-amino-5-benzylthiazole-4-carboxylate | 0.06 | No activity |
| Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate | Not active | 0.95 ± 0.05 |
Data from studies on analogous 2-aminothiazole-4-carboxylate derivatives.
Anti-inflammatory and Antioxidant Effects
Thiazole derivatives have been reported to possess anti-inflammatory and antioxidant properties. These effects may be mediated through the modulation of inflammatory signaling pathways and the scavenging of reactive oxygen species (ROS). A plausible mechanism could involve the activation of the Hydroxycarboxylic Acid Receptor 2 (HCA2), a G-protein coupled receptor known to mediate anti-inflammatory effects.
Experimental Protocols
The following are generalized experimental protocols that could be employed to investigate the mechanism of action of this compound, based on methodologies used for analogous compounds.
Enzyme Inhibition Assays
Objective: To determine the inhibitory potential of this compound against a specific enzyme (e.g., xanthine oxidase, carbonic anhydrase).
General Procedure:
-
Prepare a reaction mixture containing the purified enzyme, its substrate, and a suitable buffer.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the enzymatic reaction and monitor the product formation over time using a spectrophotometer or other appropriate detection method.
-
Calculate the initial reaction velocities at each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
To determine the mode of inhibition (e.g., competitive, non-competitive, mixed), perform kinetic studies by measuring reaction rates at various substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or Dixon plots.
Antimicrobial Susceptibility Testing
Objective: To assess the antimicrobial activity of this compound against various microbial strains.
General Procedure (Broth Microdilution Method):
-
Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Include positive (microorganism without inhibitor) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cellular Assays for Anti-inflammatory Activity
Objective: To evaluate the effect of this compound on inflammatory responses in a cellular model.
General Procedure (LPS-stimulated Macrophages):
-
Culture macrophage cells (e.g., RAW 264.7) in appropriate media.
-
Pre-treat the cells with various concentrations of this compound for a specified period.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
After incubation, collect the cell culture supernatant and/or cell lysates.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA.
-
Analyze the expression of inflammatory mediators (e.g., COX-2, iNOS) in the cell lysates by Western blotting or qRT-PCR.
Visualizations
The following diagrams illustrate potential signaling pathways and experimental workflows relevant to the proposed mechanisms of action.
Caption: Workflow for an in vitro enzyme inhibition assay.
Caption: Potential inhibition of the NF-κB inflammatory pathway.
Conclusion
While the precise mechanism of action for this compound remains to be elucidated, the activities of its structural analogs provide a strong foundation for future research. The most promising avenues for investigation appear to be in the areas of enzyme inhibition (particularly xanthine oxidase and microbial enzymes) and the modulation of inflammatory pathways. The experimental frameworks and potential signaling pathways outlined in this guide offer a strategic starting point for researchers and drug development professionals to systematically uncover the therapeutic potential of this compound. Further studies are imperative to validate these hypotheses and to construct a definitive profile of its molecular interactions.
2-Isopropylthiazole-4-carboxylic Acid: A Key Intermediate in the Synthesis of Biologically Active Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Isopropylthiazole-4-carboxylic acid is a heterocyclic organic compound that has garnered attention in medicinal chemistry primarily as a versatile synthetic intermediate. While direct biological activities of this specific molecule are not extensively documented in publicly available literature, its structural motif is a key component in the synthesis of a variety of pharmacologically active agents. This technical guide provides an overview of the known applications of this compound in the development of therapeutic compounds, with a focus on the biological activities of the final products derived from it.
Role as a Synthetic Intermediate
Current scientific literature and patent filings indicate that this compound is predominantly utilized as a building block in the multi-step synthesis of more complex molecules. Its chemical structure, featuring a thiazole ring, a carboxylic acid group, and an isopropyl substituent, provides a scaffold that can be readily modified to create derivatives with desired biological properties.
Synthesis of Pim Kinase Inhibitors
A significant application of this compound is in the preparation of potent inhibitors of Pim kinases (Pim-1, Pim-2, and Pim-3). These serine/threonine kinases are crucial regulators of cell proliferation, survival, and differentiation. Their overexpression is implicated in the pathogenesis of various cancers, including leukemia, prostate cancer, and lymphomas, making them attractive targets for cancer therapy.
In this context, this compound is typically used to construct the core structure of pyrazol-4-yl-heterocyclyl-carboxamide compounds. While the intermediate itself is not the active pharmacological agent, the final compounds have demonstrated significant inhibitory activity against Pim kinases, with some derivatives exhibiting IC50 values in the sub-micromolar range.
Experimental Workflow for Synthesis of Pim Kinase Inhibitors:
The general synthetic route involves the coupling of an aminated pyrazole derivative with this compound or its activated form.
Use in the Synthesis of a Cobicistat Metabolite
This compound has also been employed in the chemical synthesis of a metabolite of Cobicistat. Cobicistat is a pharmacokinetic enhancer used in antiretroviral therapy to boost the plasma concentrations of other HIV medications by inhibiting cytochrome P450 3A (CYP3A) enzymes. The synthesis of this metabolite, which involves the reaction of this compound with glycine methyl ester, is crucial for its structural confirmation and for studying the biotransformation of Cobicistat.
Precursor for Natural Product Synthesis
Furthermore, the amide derivative of this compound serves as a starting material in the total synthesis of complex natural products such as cystothiazoles A and C. These natural products have shown notable biological activities, including in vitro cytotoxicity against human colon carcinoma (HCT-116) and human leukemia (K562) cell lines, as well as antifungal properties.
Biological Activities of Derived Compounds
As established, the primary significance of this compound lies in the biological activities of the compounds synthesized from it.
| Derived Compound Class | Biological Target | Therapeutic Area | Reported Activity |
| Pyrazol-4-yl-heterocyclyl-carboxamides | Pim Kinases (Pim-1, Pim-2, Pim-3) | Oncology | Inhibition of kinase activity (some with IC50 < 1 µM) |
| Cystothiazoles | NADH oxidase (cytochrome bc1 complex) | Oncology, Infectious Disease | Cytotoxicity against cancer cell lines, Antifungal activity |
Signaling Pathways Modulated by Derived Pim Kinase Inhibitors
The final products synthesized from this compound, particularly the Pim kinase inhibitors, modulate critical intracellular signaling pathways involved in cancer progression. Pim kinases phosphorylate a range of downstream targets that promote cell survival and proliferation. By inhibiting Pim kinases, these compounds can induce apoptosis and halt the cell cycle.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation are typically found within the specific patents and research articles that utilize this compound as an intermediate. For instance, the synthesis of pyrazol-4-yl-heterocyclyl-carboxamide based Pim kinase inhibitors generally involves standard amide coupling reactions.
General Protocol for Amide Coupling:
-
Activation of Carboxylic Acid: this compound is dissolved in an appropriate aprotic solvent (e.g., dichloromethane, DMF). A coupling agent (e.g., HATU, HOBt/EDC) or a chlorinating agent (e.g., thionyl chloride, oxalyl chloride) is added, and the mixture is stirred at room temperature to form the activated intermediate.
-
Coupling Reaction: The respective amine derivative, dissolved in a suitable solvent, is added to the activated carboxylic acid derivative, often in the presence of a non-nucleophilic base (e.g., triethylamine, DIPEA).
-
Work-up and Purification: The reaction mixture is typically quenched with water or a mild aqueous acid/base. The product is extracted into an organic solvent, dried, and purified using column chromatography or recrystallization.
Pim Kinase Inhibition Assay (General Procedure):
Biochemical assays to determine the inhibitory activity of the final compounds against Pim kinases are often performed using a variety of formats, including fluorescence polarization, TR-FRET, or radiometric assays.
-
Assay Components: The assay typically includes the recombinant Pim kinase enzyme, a specific peptide substrate, ATP (often radiolabeled for radiometric assays), and the test compound at varying concentrations.
-
Incubation: The components are mixed in an appropriate assay buffer and incubated at a controlled temperature to allow the kinase reaction to proceed.
-
Detection: The amount of phosphorylated substrate is quantified. For fluorescence-based assays, this may involve the use of a phosphorylation-specific antibody.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the data are fitted to a dose-response curve to determine the IC50 value.
Conclusion
Technical Guide: Safety and Handling of 2-Isopropylthiazole-4-carboxylic Acid and Its Analogs
Section 1: Chemical Identification
This section provides the available chemical identification data for 2-Isopropylthiazole-4-carboxylic acid.
| Identifier | Value | Source |
| Chemical Name | 2-Isopropyl-1,3-thiazole-4-carboxylic acid | [1] |
| CAS Number | 234445-61-5 | [1] |
| Molecular Formula | C7H9NO2S | Inferred |
| Synonyms | Not Available |
Section 2: Hazard Identification and Classification
As no specific hazard data is available for the target compound, the following information is collated from safety data for analogous thiazole carboxylic acids.
Analog Compound: 5-Thiazolecarboxylic acid, 2-ethyl-
-
Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[2]
-
Precautionary Statements: [2]
-
Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Wash skin thoroughly after handling (P264). Do not eat, drink or smoke when using this product (P270). Use only outdoors or in a well-ventilated area (P271). Wear protective gloves/protective clothing/eye protection/face protection (P280).
-
Response: IF SWALLOWED: Call a poison center or doctor if you feel unwell (P301+P312). IF ON SKIN: Wash with plenty of soap and water (P302+P352). IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing (P304+P340). IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338). If skin irritation occurs: Get medical advice/attention (P332+P313). If eye irritation persists: Get medical advice/attention (P337+P313).
-
Storage: Store in a well-ventilated place. Keep container tightly closed (P403+P233). Store locked up (P405).
-
Disposal: Dispose of contents/container to an approved waste disposal plant (P501).
-
Analog Compound: Thiazole-4-carboxylic acid
-
Hazard Statement: May cause an allergic skin reaction (H317).[3]
-
Precautionary Statements: [3]
-
Prevention: Wear protective gloves/protective clothing/eye protection/face protection (P280).
-
Response: IF ON SKIN: Wash with plenty of soap and water (P302+P352). Immediately call a POISON CENTER or doctor/physician (P310).
-
Section 3: Physical and Chemical Properties
The following table summarizes available physical and chemical data for this compound and its analogs.
| Property | This compound | 4-Isopropylthiazole-2-carboxylic acid | 2-Amino-4-isopropylthiazole-5-carboxylic acid | Thiazole-4-carboxylic acid |
| Molecular Weight | 171.22 g/mol (inferred) | 171.22 g/mol | 186.23 g/mol [4] | 129.14 g/mol |
| CAS Number | 234445-61-5[1] | 300831-06-5[5] | 1267628-47-6[4] | 3973-08-8 |
| Melting Point | Not Available | Not Available | Not Available | 195-199 °C |
| Form | Not Available | Not Available | Not Available | Solid |
Section 4: Experimental Protocols
Detailed experimental protocols for determining the safety profile of a novel chemical entity like this compound would typically follow established international guidelines.
Acute Oral Toxicity (OECD Guideline 423):
-
Objective: To determine the acute oral toxicity of the substance.
-
Methodology: A stepwise procedure is used with a small number of animals per step. The substance is administered orally to a group of fasted animals. Observations for effects and mortality are made for at least 14 days. The outcome of one step determines the dose for the next step.
-
Endpoint: The acute toxic class and an estimate of the LD50 are determined.
Skin Irritation/Corrosion (OECD Guideline 439):
-
Objective: To assess the potential of a substance to cause skin irritation or corrosion.
-
Methodology: The substance is applied to the skin of a test animal (typically a rabbit) for a defined period. The site is then observed for signs of erythema (redness) and edema (swelling) at specified intervals.
-
Endpoint: The substance is classified as irritating or corrosive based on the severity and persistence of the observed skin reactions.
Eye Irritation/Corrosion (OECD Guideline 405):
-
Objective: To evaluate the potential of a substance to cause serious eye damage or irritation.
-
Methodology: A single dose of the substance is applied to the conjunctival sac of one eye of an animal (typically a rabbit). The other eye remains untreated as a control. The eyes are examined for effects on the cornea, iris, and conjunctiva at specific time points after instillation.
-
Endpoint: The substance is classified based on the nature and severity of the ocular lesions observed.
Visualizations
First Aid Measures Workflow
Caption: General workflow for first aid measures following chemical exposure.
Spill Response Protocol
Caption: Decision-making process for handling chemical spills.
Section 5: Handling and Storage
Based on general practices for thiazole carboxylic acids, the following handling and storage procedures are recommended.
-
Handling: Use in a well-ventilated area.[2] Avoid contact with skin, eyes, and clothing.[3] Avoid ingestion and inhalation.[3] Minimize dust generation and accumulation.[2] Wash hands thoroughly after handling.[2]
-
Storage: Store in a tightly-closed container.[2] Keep in a cool, dry, well-ventilated area away from incompatible substances.[2]
Section 6: Toxicological Information
No specific toxicological data for this compound has been found. The toxicological properties have not been thoroughly investigated.[3] Researchers should handle this compound with the assumption that it may be harmful.
Section 7: Ecological Information
No ecotoxicological data is available for this compound. It is advised to prevent its release into the environment.
Section 8: Disposal Considerations
Dispose of contents and container in accordance with local, regional, and national regulations. The substance should be treated as hazardous waste.
References
Unlocking the Potential of 2-Isopropylthiazole-4-carboxylic Acid: A Technical Guide for Researchers
For Immediate Release
This technical whitepaper provides an in-depth analysis of the potential research applications of 2-Isopropylthiazole-4-carboxylic acid and its derivatives. Geared towards researchers, scientists, and drug development professionals, this document synthesizes existing data on structurally similar compounds to forecast the therapeutic and agrochemical potential of this emerging molecule. While direct research on this compound is limited, the extensive investigation into the broader class of thiazole carboxylic acids provides a strong foundation for future research and development.
Executive Summary
Thiazole-containing compounds are a cornerstone in medicinal and agricultural chemistry, renowned for their diverse biological activities. This guide explores the prospective applications of this compound by examining the established efficacy of its structural analogs. The primary areas of opportunity for this compound and its derivatives lie in oncology, mycology, and virology. Evidence suggests potent activity as cytotoxic agents against various cancer cell lines, significant antifungal properties against plant pathogens, and inhibitory effects on viral replication. This document details the experimental basis for these potential applications, including quantitative data, established protocols, and elucidated mechanisms of action.
Potential Application in Oncology
The thiazole scaffold is a privileged structure in the design of anticancer agents. Research into various 2-substituted and 4-carboxy-thiazole derivatives has revealed significant cytotoxic activity against a range of human cancer cell lines.
Cytotoxic Activity
Derivatives of thiazole carboxylic acids have demonstrated potent growth-inhibitory effects. The following table summarizes the cytotoxic activities of several key analogs against various cancer cell lines.
| Compound Class | Cell Line | Activity Metric | Value | Reference |
| 2-Arylthiazolidine-4-carboxylic acid amides | Prostate Cancer (various) | IC50 | Low µM range | [1] |
| 2-Amino-thiazole-5-carboxylic acid phenylamides | Human K562 leukemia | IC50 | Comparable to Dasatinib | |
| 2-Amino-thiazole-5-carboxylic acid phenylamides | MCF-7 (Breast), HT-29 (Colon) | IC50 | 20.2 µM, 21.6 µM | |
| 2-Benzamido-4-methylthiazole-5-carboxylic acid | - | XO Inhibition (IC50) | 0.57 µM (for 5b) | [2] |
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
A primary mechanism by which thiazole derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis. Studies on related compounds indicate that they can trigger the intrinsic (mitochondrial) apoptotic pathway.
Caption: Intrinsic apoptosis pathway induced by thiazole derivatives.
Furthermore, some thiazole derivatives have been shown to cause cell cycle arrest, preventing cancer cells from proliferating. This is often observed at the G1/S or G2/M phases of the cell cycle.
Experimental Protocol: MTT Cytotoxicity Assay
A common method to assess the cytotoxic potential of a compound is the MTT assay.
Caption: Workflow for a typical MTT cytotoxicity assay.
Protocol Details:
-
Cell Seeding: Plate cells (e.g., MCF-7, PC-3, K562) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.
Potential Application in Agrochemicals
The thiazole ring is a key component in several commercially successful fungicides. Research into thiazole carboxylic acid derivatives has demonstrated their potential as effective agents for controlling plant pathogens.
Antifungal Activity
Derivatives of 2-(2-benzylaminophenyl)-thiazole-4-carboxylic acid have shown significant inhibitory effects against a range of phytopathogens.
| Compound | Pathogen | Activity Metric | Value | Reference |
| Z1 | Sclerotinia sclerotiorum | EC50 | 0.35 µg/mL | [3] |
| Z10 | Rhizoctonia solani | EC50 | 2.28 µg/mL | [3] |
The activity of compound Z1 against Sclerotinia sclerotiorum is particularly noteworthy, as it is comparable to the commercial fungicide carbendazim.
Antiviral Activity
In addition to antifungal properties, certain thiazole derivatives have exhibited promising activity against plant viruses, such as the Tobacco Mosaic Virus (TMV).
| Compound Class | Virus | Activity Metric | Value | Reference |
| Novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives | TMV | In vivo activity | Good at 100 µg/mL |
Experimental Protocol: Antifungal Mycelial Growth Inhibition Assay
This protocol is used to determine the efficacy of a compound in inhibiting the growth of fungal mycelia.
Caption: Workflow for a mycelial growth inhibition assay.
Protocol Details:
-
Medium Preparation: Incorporate the test compound at various concentrations into molten Potato Dextrose Agar (PDA).
-
Inoculation: Place a 5 mm diameter mycelial disc from a fresh culture of the target fungus onto the center of the solidified PDA plates.
-
Incubation: Incubate the plates at 25°C.
-
Measurement: Measure the diameter of the fungal colony daily until the mycelium in the control plate reaches the edge of the plate.
-
Calculation: Calculate the percentage of inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] * 100, where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.
-
EC50 Determination: Calculate the effective concentration for 50% inhibition (EC50) from the dose-response curve.
Other Potential Research Applications
Enzyme Inhibition
Derivatives of 2-benzamido-4-methylthiazole-5-carboxylic acid have been identified as potent inhibitors of xanthine oxidase, an enzyme implicated in gout. This suggests that this compound derivatives could be explored for the treatment of hyperuricemia and related conditions. The in vitro xanthine oxidase inhibition assay is a key experiment in this area.[2]
Potential as a Coenzyme
Interestingly, 2-acetylthiazole-4-carboxylic acid, a structurally related compound, has been found to be widely distributed across eukaryotes, archaebacteria, and eubacteria.[4] Its widespread occurrence and reactive carbonyl group have led to the proposal that it may function as a previously undescribed coenzyme.[4] Further investigation into the metabolic role of this compound and its derivatives could uncover novel biochemical pathways.
Conclusion and Future Directions
The existing body of research on thiazole carboxylic acid derivatives strongly supports the potential of this compound as a valuable scaffold for the development of new therapeutic and agrochemical agents. The most promising avenues for immediate research include:
-
Synthesis and Screening: A focused effort to synthesize a library of this compound derivatives and screen them for anticancer, antifungal, and antiviral activities is warranted.
-
Mechanism of Action Studies: For active compounds, detailed mechanistic studies should be undertaken to elucidate the specific signaling pathways involved in their biological effects.
-
Metabolic Stability: Given that the carboxylic acid moiety can influence a compound's pharmacokinetic profile, research into the metabolic stability of this compound and its potential bioisosteres would be beneficial.
This technical guide serves as a foundational resource for initiating research into this promising class of molecules. The data and protocols provided herein offer a clear roadmap for academic and industrial laboratories to explore the full potential of this compound.
References
- 1. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]
- 2. youtube.com [youtube.com]
- 3. Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Widespread occurrence of 2-acetylthiazole-4-carboxylic acid in biological material - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2-Isopropylthiazole-4-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic properties of 2-Isopropylthiazole-4-carboxylic acid. Due to the limited availability of published experimental data for this specific molecule, this guide combines empirical data from structurally related compounds with established principles of spectroscopic analysis to present a predicted spectroscopic profile. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and drug development who are working with or synthesizing this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are based on the analysis of spectroscopic data from the closely related compound, 2-isopropyl-4-methylthiazole, and the known spectroscopic effects of a carboxylic acid moiety on a thiazole ring.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 - 12.0 | Singlet, broad | 1H | Carboxylic acid proton (-COOH) |
| ~8.30 | Singlet | 1H | Thiazole ring proton (H5) |
| ~3.40 | Septet | 1H | Isopropyl methine proton (-CH(CH₃)₂) |
| ~1.40 | Doublet | 6H | Isopropyl methyl protons (-CH(CH₃)₂) |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~170.0 | Carboxylic acid carbon (-COOH) |
| ~168.0 | Thiazole ring carbon (C2) |
| ~150.0 | Thiazole ring carbon (C4) |
| ~125.0 | Thiazole ring carbon (C5) |
| ~34.0 | Isopropyl methine carbon (-CH(CH₃)₂) |
| ~23.0 | Isopropyl methyl carbons (-CH(CH₃)₂) |
Table 3: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 171.03 | [M]⁺ (Molecular Ion) |
| 156.01 | [M - CH₃]⁺ |
| 128.01 | [M - C₃H₇]⁺ |
| 126.02 | [M - COOH]⁺ |
| 99.01 | [M - C₃H₇ - HCN]⁺ |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid) |
| 2970-2870 | Medium | C-H stretch (Isopropyl) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1580 | Medium | C=N stretch (Thiazole ring) |
| ~1460 | Medium | C-H bend (Isopropyl) |
| ~1300 | Medium | C-O stretch (Carboxylic acid) |
| ~920 | Broad, Medium | O-H bend (Carboxylic acid dimer) |
Experimental Protocols
General Synthetic Protocol:
-
Thioamide Formation: Isobutyramide is reacted with a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide, in an appropriate solvent like toluene or dioxane under reflux to yield isothiobutyramide.
-
Hantzsch Thiazole Synthesis: The resulting isothiobutyramide is then reacted with a 3-halo-2-oxopropanoic acid derivative (e.g., ethyl bromopyruvate) in a solvent such as ethanol. The reaction mixture is typically heated under reflux.
-
Hydrolysis: The resulting ethyl 2-isopropylthiazole-4-carboxylate is hydrolyzed to the carboxylic acid by heating with an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide), followed by acidification with a mineral acid (e.g., hydrochloric acid) to precipitate the final product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Spectroscopic Characterization Protocol:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample would be dissolved in a deuterated solvent such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) used as an internal standard.
-
Mass Spectrometry (MS): Mass spectra would be obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.
-
Infrared (IR) Spectroscopy: IR spectra would be recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory.
Visualizations
The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of this compound.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physical and Chemical Properties of Thiazole Derivatives
Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen, serves as a foundational scaffold in a vast array of pharmacologically active molecules.[1][2][3] Its unique electronic structure and versatile reactivity have made it a privileged motif in medicinal chemistry, appearing in numerous FDA-approved drugs for treating a wide range of conditions, including cancer, microbial infections, and inflammation.[4] This guide provides a detailed overview of the core physical and chemical properties of thiazole and its derivatives, outlines common experimental protocols for their synthesis and characterization, and visualizes key reaction pathways and mechanisms of action.
Core Physical Properties of Thiazole
The parent thiazole molecule is a pale yellow liquid with a pyridine-like odor.[3][5][6] Its physical characteristics are influenced by the heteroatoms in the ring, which impart a significant dipole moment and determine its solubility and reactivity.[4] The key physical properties of the unsubstituted thiazole ring are summarized below, providing a baseline for understanding its derivatives.
| Property | Value | References |
| Molecular Formula | C₃H₃NS | [5][6] |
| Molar Mass | 85.12 g·mol⁻¹ | [6] |
| Appearance | Pale yellow liquid | [5][6] |
| Boiling Point | 116-118 °C | [5][6][7] |
| Melting Point | -33 °C | [7] |
| Density | ~1.2 g/mL at 25 °C | [5][7] |
| pKa (of conjugate acid) | 2.5 | [5][6] |
| Dipole Moment (µ) | 1.61 D | [4][5] |
| Solubility | Sparingly soluble in water; soluble in alcohol and ether.[1][3][5] | |
| LogP | 0.44 | [7][8] |
Core Chemical Properties and Reactivity
The chemical behavior of the thiazole ring is defined by its aromaticity and the distinct electronic nature of each position on the ring.
Aromaticity
The thiazole ring is aromatic, satisfying Hückel's rule with 6 π electrons delocalized across the five-membered ring.[3][5] The delocalization of a lone pair of electrons from the sulfur atom is crucial for completing the aromatic sextet.[3][5] This aromatic character is evidenced by its thermodynamic stability and specific spectral properties, such as the chemical shifts of its ring protons in ¹H NMR spectra (ranging from 7.27 to 8.77 ppm), which indicate a strong diamagnetic ring current.[6]
Reactivity of Ring Positions
The presence of both an electron-donating sulfur atom and an electron-accepting imine (-C=N-) group creates a unique reactivity profile.[4]
-
C2 Position: The proton at the C2 position is notably acidic due to the electron-withdrawing effects of the adjacent sulfur and nitrogen atoms.[9] This makes it susceptible to deprotonation by strong bases, such as organolithium compounds, to form a nucleophilic ylide intermediate, which is a key step in many synthetic transformations.[6]
-
C4 and C5 Positions: The C5 position is the primary site for electrophilic substitution, driven by the electron-donating nature of the sulfur atom.[6] The C4 position can also undergo electrophilic attack, though it is generally less reactive than C5.
-
Nitrogen Atom (N3): The nitrogen atom acts as a weak base (pKa of the conjugate acid is 2.5), being significantly less basic than imidazole (pKa ≈ 7).[6]
Caption: Reactivity map of the thiazole nucleus.
Common Chemical Reactions
-
Nucleophilic Substitution: This reaction preferentially occurs at the C2 position, especially if it bears a good leaving group like a halogen. For instance, 2-aminothiazole can be converted to 2-bromothiazole via a diazonium salt intermediate.[5]
-
Dimerization: Palladium-catalyzed dimerization of 2-halothiazoles can produce 2,2'-bisthiazoles, which are important ligands and synthetic intermediates.[5]
-
Cycloaddition Reactions: Thiazoles can participate in cycloaddition reactions, such as Diels-Alder reactions with alkynes, which typically proceed at high temperatures and result in the formation of a pyridine ring after the extrusion of sulfur.[6]
Experimental Protocols
The synthesis of thiazole derivatives is a cornerstone of medicinal chemistry. The Hantzsch thiazole synthesis remains one of the most fundamental and widely used methods.
General Protocol: Hantzsch Thiazole Synthesis
This method involves the condensation reaction between an α-haloketone (or α-haloaldehyde) and a thioamide.[1][9]
Objective: To synthesize a 2,4-disubstituted thiazole derivative.
Materials:
-
α-haloketone (e.g., 2-bromoacetophenone)
-
Thioamide (e.g., thioacetamide) or Thiourea
-
Solvent (e.g., Ethanol, reflux)
-
Base (optional, e.g., sodium acetate)
Procedure:
-
Reaction Setup: Dissolve the thioamide (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Addition of Reagents: Add the α-haloketone (1 equivalent) to the solution. If a base is used, it is added at this stage.
-
Reaction: The mixture is heated to reflux for several hours (typically 2-6 hours). The progress of the reaction is monitored by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is often removed under reduced pressure.
-
Isolation and Purification: The resulting crude product is typically isolated by filtration if it precipitates, or by extraction after adding water. Purification is achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Characterization: The structure of the synthesized thiazole derivative is confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the proton and carbon framework.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Caption: Workflow for Hantzsch thiazole synthesis.
Example Modern Synthesis Protocol
A recent protocol describes the synthesis of novel thiazole derivatives in a two-step process.[10]
-
Step 1 (Condensation): An aldehyde is condensed with hydrazinecarbothioamide to afford the corresponding benzylidenehydrazine-1-carbothioamide intermediate.[10]
-
Step 2 (Cyclization): The intermediate from Step 1 undergoes a nucleophilic substitution and cyclization reaction with a 2-bromo-1-phenylethan-1-one in refluxing ethanol with a base (e.g., sodium acetate) to yield the final thiazole derivative.[10]
Role in Signaling Pathways: Kinase Inhibition
Thiazole derivatives have emerged as crucial agents in cancer therapy, largely due to their ability to inhibit protein kinases.[11] Protein kinases are essential enzymes that regulate cellular processes, and their abnormal function is a hallmark of many cancers.[11] Thiazole-containing drugs like Dasatinib are potent kinase inhibitors.[11] They typically function by competing with ATP for the binding site on the kinase, thereby blocking the phosphorylation of downstream target proteins and halting aberrant signaling cascades that promote cell proliferation and survival.
Caption: Thiazole derivatives as kinase inhibitors.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 3. pharmatutor.org [pharmatutor.org]
- 4. media.neliti.com [media.neliti.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Thiazole - Wikipedia [en.wikipedia.org]
- 7. 288-47-1 CAS MSDS (Thiazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Thiazole | C3H3NS | CID 9256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
2-Isopropylthiazole-4-carboxylic Acid: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Isopropylthiazole-4-carboxylic acid is a heterocyclic compound belonging to the thiazole class of molecules. Thiazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities. This technical guide provides a comprehensive review of the available literature on this compound and its closely related analogues. The document covers synthetic methodologies, spectroscopic properties, and known biological activities of similar compounds, offering insights into its potential as a scaffold in drug development. All quantitative data from cited literature on related compounds is summarized, and detailed experimental protocols for key synthetic and biological evaluations are provided.
Introduction
Thiazole-containing compounds are a cornerstone in the development of therapeutic agents, exhibiting a broad spectrum of pharmacological properties including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer activities[1][2]. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, serves as a key pharmacophore in numerous approved drugs. The substitution pattern on the thiazole ring plays a crucial role in modulating the biological activity of these compounds. This review focuses on this compound, a specific derivative for which direct and extensive research is limited. Therefore, this guide will draw upon data from closely related analogues to provide a comprehensive overview of its expected chemical and biological characteristics.
Chemical Synthesis
General Synthetic Approach: Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a classical and versatile method for the preparation of thiazole derivatives, involving the reaction of an α-haloketone with a thioamide. For this compound, the likely precursors would be a 3-halo-2-oxobutanoic acid derivative and isobutyramide.
Diagram of the Proposed Synthetic Pathway
Caption: Proposed Hantzsch synthesis of this compound.
Experimental Protocol for a Related Compound: Synthesis of Thiazole-4-carboxylic Acid
A patented method for the synthesis of the parent compound, thiazole-4-carboxylic acid, provides a relevant experimental framework[3].
Materials:
-
L-cysteine hydrochloride
-
Formaldehyde
-
Methanol
-
Dry HCl gas
-
Ether
-
Acetonitrile
-
Manganese (IV) oxide (MnO2)
-
10% Sodium hydroxide solution
-
6 M HCl solution
Procedure:
-
Synthesis of Thiazolidine-4-carboxylic acid: L-cysteine hydrochloride is reacted with formaldehyde in an aqueous medium.
-
Esterification: The resulting thiazolidine-4-carboxylic acid (10.00 g, 0.075 mol) is dissolved in methanol (136.5 mL, 3.37 mol), and dry HCl gas is bubbled through the solution. The reaction proceeds at room temperature for 12 hours. Ether (200 mL) is then added to precipitate the methyl thiazolidine-4-carboxylate hydrochloride. The salt is collected by filtration and neutralized to yield methyl thiazolidine-4-carboxylate (yield: 89%)[3].
-
Oxidation: Methyl thiazolidine-4-carboxylate (3.0 g, 0.02 mol) is dissolved in acetonitrile (175 mL), and MnO2 (40 g, 0.46 mol) is added. The mixture is stirred at 80°C for 48 hours. After cooling, the solid is filtered off, and the solvent is removed under reduced pressure to give methyl thiazole-4-carboxylate (yield: 80.8%)[3].
-
Hydrolysis: Methyl thiazole-4-carboxylate (2.0 g, 0.014 mol) is refluxed with 10% sodium hydroxide solution (16 mL) for 1 hour. After cooling, the solution is acidified to pH 3 with 6 M HCl to precipitate the product. The solid is filtered, washed with water, and dried to afford thiazole-4-carboxylic acid (yield: 89.4%)[3].
Spectroscopic Properties
Specific spectroscopic data for this compound is not available in the reviewed literature. However, the expected spectral characteristics can be predicted based on the functional groups present and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic downfield singlet for the carboxylic acid proton, typically around 12 ppm, although this signal can be broad and its position is dependent on concentration and solvent[4][5]. The isopropyl group would exhibit a doublet for the six methyl protons and a septet for the methine proton. A singlet for the proton at the 5-position of the thiazole ring is also anticipated. For the parent thiazole-4-carboxylic acid, signals for the thiazole protons are observed at δ 8.468 (s, 1H, N=C-H) and δ 9.086 (s, 1H, C=C-H)[3].
-
¹³C NMR: The carbon spectrum would show a signal for the carboxylic carbon in the range of 165-185 ppm[4]. The carbons of the thiazole ring and the isopropyl group would also have characteristic chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching absorption from 2500 to 3300 cm⁻¹ and a strong carbonyl (C=O) stretching band between 1710 and 1760 cm⁻¹[4][5]. The exact position of the carbonyl absorption depends on whether the acid is in a monomeric or dimeric (hydrogen-bonded) state[4].
Mass Spectrometry (MS)
The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of this compound (C₇H₉NO₂S, MW: 171.22 g/mol ). Fragmentation patterns would likely involve the loss of the carboxyl group and cleavage of the isopropyl group.
Biological Activity and Potential Applications
While there is no specific biological data for this compound, the broader family of thiazole carboxylic acid derivatives has been extensively studied, revealing a wide range of biological activities. This suggests that this compound could be a valuable scaffold for the development of new therapeutic agents.
Anticancer Activity
Several studies have highlighted the potential of thiazole carboxylic acid derivatives as anticancer agents.
-
A series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives were designed based on the structure of the anticancer drug dasatinib. One compound, N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide, showed high antiproliferative potency against human K563 leukemia cells. However, its activity was lower against breast and colon cancer cell lines, with IC₅₀ values of 20.2 µM and 21.6 µM, respectively[6].
-
Derivatives of 2-phenylthiazole-4-carboxamide have also been synthesized and evaluated as cytotoxic agents against human breast (T47D) and colon (Caco-2, HT-29) cancer cell lines. A 3-fluoro analog demonstrated good cytotoxic activity with IC₅₀ values below 10 µg/mL against all tested cell lines[2].
-
Another class of related compounds, 2-arylthiazolidine-4-carboxylic acid amides, were identified as potent cytotoxic agents against prostate cancer, with IC₅₀ values in the low micromolar range[7].
Table 1: Anticancer Activity of Related Thiazole Carboxylic Acid Derivatives
| Compound Class | Cell Line | IC₅₀ Value | Reference |
| 2-amino-thiazole-5-carboxylic acid phenylamide derivative | MCF-7 (Breast) | 20.2 µM | [6] |
| 2-amino-thiazole-5-carboxylic acid phenylamide derivative | HT-29 (Colon) | 21.6 µM | [6] |
| 3-fluoro-2-phenylthiazole-4-carboxamide derivative | T47D, Caco-2, HT-29 | < 10 µg/mL | [2] |
| 2-arylthiazolidine-4-carboxylic acid amides | Prostate Cancer | Low µM range | [7] |
Antimicrobial and Antifungal Activity
Thiazole derivatives are well-known for their antimicrobial and antifungal properties.
-
A study on novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives showed that some compounds exhibited good fungicidal activity at a concentration of 50 µg/mL, with two compounds showing over 50% activity against six different fungi[1].
Antiviral Activity
The same study on 2-amino-1,3-thiazole-4-carboxylic acid derivatives also reported good activity against the Tobacco Mosaic Virus (TMV) in vivo at a concentration of 100 µg/mL[1].
Potential Mechanism of Action
The precise mechanism of action for this compound is unknown. However, for related anticancer thiazole derivatives, one of the proposed mechanisms is the inhibition of tubulin polymerization[7]. For other biological activities, the mechanism is likely target-dependent and would require specific investigation.
Diagram of a Potential Experimental Workflow for Biological Evaluation
Caption: A logical workflow for the biological evaluation of this compound.
Conclusion
This compound represents an intriguing but underexplored molecule within the pharmacologically significant thiazole family. While direct experimental data is scarce, this review provides a foundational understanding of its likely chemical and biological properties based on robust data from closely related analogues. The synthetic routes are well-established for the core thiazole-4-carboxylic acid structure, and the expected spectroscopic characteristics are predictable. The wide range of biological activities, particularly anticancer and antimicrobial, observed in similar compounds suggests that this compound is a promising candidate for further investigation and could serve as a valuable building block in the design of novel therapeutic agents. Future research should focus on the specific synthesis and biological evaluation of this compound to unlock its full potential in drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a Heterocycle: A Technical History of Thiazole Carboxylic Acids
A deep dive into the discovery and evolution of thiazole carboxylic acids reveals a rich history rooted in the foundational principles of heterocyclic chemistry. From their initial synthesis in the late 19th century to their contemporary role as crucial scaffolds in drug discovery, these molecules have been the subject of extensive chemical and biological exploration.
The journey begins with the pioneering work of Arthur Hantzsch and his collaborator J.H. Weber, who in 1887, first described the synthesis of the thiazole ring.[1][2][3] This seminal achievement, published in Berichte der deutschen chemischen Gesellschaft, laid the groundwork for the entire field of thiazole chemistry.[1][2][3] While Hantzsch's initial work focused on the fundamental thiazole structure, it was only a matter of years before the introduction of a carboxylic acid functionality was documented.
The First Thiazole Carboxylic Acid: A Landmark Synthesis
Historical records point to a publication by M. Steude in the 1891 edition of Justus Liebigs Annalen der Chemie as providing the earliest evidence of a thiazole carboxylic acid.[1] In this paper, Steude describes the decarboxylation of 2,4-dimethylthiazole-5-carboxylic acid, unequivocally indicating its prior synthesis.[1] This makes 2,4-dimethylthiazole-5-carboxylic acid one of the first, if not the first, thiazole carboxylic acid to be reported in the chemical literature.
The synthesis of this foundational molecule was a direct extension of the Hantzsch thiazole synthesis. The logical workflow for this early synthesis is depicted below.
Caption: Logical workflow for the early synthesis of 2,4-dimethylthiazole-5-carboxylic acid.
While the precise experimental details from Steude's work require direct consultation of the original manuscript, the general approach of the Hantzsch synthesis provides a clear framework.
Evolution of Synthetic Methodologies
Following these initial discoveries, the 20th century saw a significant expansion in the synthetic repertoire for accessing a variety of thiazole carboxylic acids. Key developments focused on improving yields, increasing substrate scope, and developing methods for the synthesis of different isomers.
The Hantzsch Synthesis and its Enduring Legacy
The Hantzsch synthesis remains a cornerstone for the preparation of thiazole rings.[4] The general mechanism involves the reaction of an α-halocarbonyl compound with a thioamide.
Caption: Generalized experimental workflow for the Hantzsch thiazole synthesis.
Over the years, numerous modifications and improvements to the Hantzsch synthesis have been reported, demonstrating its versatility and enduring importance.
Alternative Synthetic Routes
Beyond the Hantzsch method, other significant synthetic strategies have emerged for the preparation of thiazole carboxylic acids.
-
Cook-Heilbron Synthesis: Introduced in 1947, this method provides a route to 5-aminothiazoles, which can be further functionalized to introduce a carboxylic acid group.
-
Halogen-Metal Exchange: In the mid-20th century, the use of organometallic reagents, particularly organolithium compounds, enabled the synthesis of thiazole-2- and thiazole-5-carboxylic acids via halogen-metal exchange on bromothiazole precursors. This was a significant advancement for accessing isomers that were previously difficult to obtain.
A 1961 patent outlines a process for preparing thiazole-2-, 4-, and 5-carboxylic acids from their corresponding halomethylthiazoles, providing detailed experimental protocols and highlighting the industrial interest in these compounds.
Early Investigations into Biological Activity
While the contemporary landscape of thiazole carboxylic acids is dominated by their applications in medicine, early investigations into their biological effects were less pronounced. The initial focus of late 19th and early 20th-century chemists was primarily on the synthesis and characterization of these novel heterocyclic compounds.
It wasn't until the mid-20th century that the broader biological significance of the thiazole ring, particularly its presence in thiamine (Vitamin B1), became widely appreciated. This discovery undoubtedly spurred interest in the pharmacological potential of synthetic thiazole derivatives. However, early toxicological and pharmacological screening data for simple, unsubstituted thiazole carboxylic acids are scarce in the readily available literature. Most modern research focuses on highly functionalized derivatives designed to interact with specific biological targets.
For instance, contemporary studies have explored the antibacterial effects of novel thiazole derivatives, with some showing inhibitory effects against Gram-positive bacteria like Staphylococcus aureus and Streptococcus agalactiae. Other modern derivatives have been investigated for their anticancer properties.[5] However, it is crucial to distinguish these findings from the historical biological data of the parent compounds.
Key Experimental Protocols
The following tables summarize quantitative data and a detailed experimental protocol from a mid-20th-century patent, illustrating a representative synthesis of thiazole-4-carboxylic acid.
Table 1: Quantitative Data for the Synthesis of Thiazole-4-Carboxylic Acid
| Step | Reactant 1 | Reactant 2 | Product | Yield (%) | Melting Point (°C) |
| 1 | 4-Dichloromethylthiazole | 10% Sulfuric Acid | 4-Thiazolealdehyde | 85 | 66-67 |
| 2 | 4-Thiazolealdehyde | Nitric Acid / Sulfuric Acid | Thiazole-4-carboxylic acid | 85.5 | 191 |
Experimental Protocol: Synthesis of Thiazole-4-carboxylic Acid from 4-Dichloromethylthiazole
Step 1: Preparation of 4-Thiazolealdehyde
-
A solution of 3.36 g of 4-dichloromethylthiazole in 10 mL of 10% sulfuric acid is refluxed under a nitrogen atmosphere at a temperature of 125-130°C for 2 hours.
-
The mixture is then cooled to room temperature, and a 10% sodium hydroxide solution is added until the pH of the solution reaches 6.
-
The mixture is extracted three times with 30 mL portions of chloroform.
-
The combined chloroform extracts are washed with water, dried over magnesium sulfate, and evaporated to dryness in vacuo.
-
1.91 g of 4-thiazolealdehyde (85% yield) with a melting point of 66-67°C is obtained.
Step 2: Oxidation to Thiazole-4-carboxylic Acid
-
The residue from a similar hydrolysis is cooled, and 3 g of concentrated sulfuric acid and 8.7 mL of concentrated nitric acid are added.
-
The resulting mixture is heated under reflux for 16 hours at 85°C.
-
The solution is cooled, and concentrated ammonium hydroxide is added until the pH reaches approximately 2.
-
After cooling the solution at 5°C for 4 hours, thiazole-4-carboxylic acid precipitates.
-
The product is filtered off, washed with ice-cold water, and dried.
-
5.51 g of pure thiazole-4-carboxylic acid (85.5% yield based on 4-dichloromethylthiazole) is obtained.
Conclusion
The discovery and history of thiazole carboxylic acids are a testament to the incremental and collaborative nature of scientific progress. From the foundational synthesis of the thiazole ring by Hantzsch to the development of diverse synthetic methodologies and the ongoing exploration of their biological activities, these compounds have secured a lasting place in the annals of chemistry and drug discovery. The journey from a 19th-century chemical curiosity to a 21st-century cornerstone of medicinal chemistry underscores the enduring power of fundamental research to unlock new frontiers in science.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Hantzsch, A. and Weber, J.H. (1887) Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20, 3118-3132. - References - Scientific Research Publishing [scirp.org]
- 3. A. Hantzsch and J. H. Weber, “Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe),” Berichte der Deutschen Chemischen Gesellschaft, Vol. 20, No. 2, 1887, pp. 3118- 3132. - References - Scientific Research Publishing [scirp.org]
- 4. historyofscience.com [historyofscience.com]
- 5. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: Laboratory Synthesis of 2-Isopropylthiazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory synthesis of 2-Isopropylthiazole-4-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is based on the well-established Hantzsch thiazole synthesis, followed by ester hydrolysis.
Introduction
Thiazole derivatives are a significant class of heterocyclic compounds that form the core structure of many pharmacologically active molecules. This compound is a valuable building block for the synthesis of more complex molecules. The following protocol outlines a reliable two-step method for its preparation, starting from commercially available reagents. The first step involves the formation of the thiazole ring through the condensation of isothiobutyramide and ethyl bromopyruvate. The subsequent step is the saponification of the resulting ester to yield the target carboxylic acid.
Materials and Reagents
-
Isobutyramide
-
Lawesson's Reagent
-
Toluene (anhydrous)
-
Ethyl bromopyruvate
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Deionized water
Experimental Protocols
Step 1: Synthesis of Isothiobutyramide
This initial step involves the thionation of isobutyramide to produce the necessary thioamide intermediate.
-
To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isobutyramide (1.0 eq) and anhydrous toluene (10 volumes).
-
Add Lawesson's reagent (0.5 eq) to the suspension.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude isothiobutyramide can be purified by column chromatography on silica gel or used directly in the next step if purity is deemed sufficient.
Step 2: Synthesis of Ethyl 2-Isopropylthiazole-4-carboxylate
This is the core Hantzsch thiazole synthesis step.
-
In a 250 mL round-bottom flask, dissolve the crude isothiobutyramide (1.0 eq) in ethanol (10 volumes).
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add ethyl bromopyruvate (1.0 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 78 °C) for 4-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and neutralize it with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude ethyl 2-isopropylthiazole-4-carboxylate can be purified by column chromatography on silica gel.
Step 3: Synthesis of this compound (Saponification)
The final step is the hydrolysis of the ester to the carboxylic acid.
-
Dissolve the purified ethyl 2-isopropylthiazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Add sodium hydroxide (2.0-3.0 eq) to the solution.
-
Heat the mixture to reflux for 2-3 hours, or until the reaction is complete as indicated by TLC.
-
Cool the reaction mixture in an ice bath and acidify to a pH of approximately 3-4 with dilute hydrochloric acid. A precipitate should form.
-
Collect the solid product by vacuum filtration and wash with cold deionized water.
-
Dry the product under vacuum to obtain this compound.
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound, starting from 10g of isobutyramide.
| Step | Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Product | Molar Mass ( g/mol ) | Theoretical Yield (g) |
| 1 | Isobutyramide | 87.12 | 10.0 | 0.115 | Isothiobutyramide | 103.19 | 11.87 |
| 2 | Isothiobutyramide | 103.19 | 11.87 | 0.115 | Ethyl 2-isopropylthiazole-4-carboxylate | 199.26 | 22.91 |
| 3 | Ethyl 2-isopropylthiazole-4-carboxylate | 199.26 | 22.91 | 0.115 | This compound | 171.21 | 19.69 |
Note: The actual yields will vary depending on the reaction conditions and purification efficiency.
Visualizations
Experimental Workflow for the Synthesis of this compound
Application Notes and Protocols for 2-Aminothiazole-4-Carboxylic Acid Derivatives in Experimental Design
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2-aminothiazole-4-carboxylic acid derivatives in drug discovery and development. The focus is on their application as potential anticancer and antimicrobial agents.
Application Notes
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically approved drugs.[1] Derivatives of 2-aminothiazole-4-carboxylic acid have garnered significant interest due to their broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] These compounds serve as valuable tools for researchers investigating novel therapeutic agents.
Anticancer Applications
Derivatives of 2-aminothiazole-4-carboxylic acid have demonstrated potent cytotoxic activity against a range of human cancer cell lines, including pancreatic, leukemia, lung, colon, and breast cancers.[4][5] One of the key mechanisms of action for a subset of these compounds is the disruption of the Hec1/Nek2 (Highly expressed in cancer 1/NIMA-related kinase 2) protein-protein interaction, which is critical for mitotic progression.[6][7] Inhibition of this pathway leads to chromosome misalignment, spindle aberrancy, and ultimately, apoptotic cell death in cancer cells.[2][4] This targeted approach makes these derivatives promising candidates for the development of novel antineoplastic agents.
Antimicrobial Applications
The 2-aminothiazole-4-carboxylic acid scaffold has also been explored for its antimicrobial properties. Derivatives have shown activity against various bacterial and fungal pathogens.[8][9] Notably, some compounds have demonstrated efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis, by targeting enzymes such as the β-ketoacyl-acyl carrier protein synthase (mtFabH), which is involved in fatty acid biosynthesis.[10][11] This highlights their potential in addressing the growing challenge of antimicrobial resistance.
Data Presentation
The following table summarizes the in vitro anticancer activity of selected 2-aminothiazole derivatives from various studies.
| Compound ID | Cancer Cell Line | Assay Type | Activity (IC50/GI50 in µM) | Reference |
| Ethyl 2-[2-(dibutylamino)acetamido]thiazole-4-carboxylate | Panc-1 (Pancreatic) | MTT | 43.08 | [4] |
| Compound 13 | RPMI-8226 (Leukemia) | Not Specified | 0.08 | |
| Compound 20 | H1299 (Lung) | Not Specified | 4.89 | |
| Compound 20 | SHG-44 (Glioma) | Not Specified | 4.03 | |
| Compound 28 | HT29 (Colon) | Not Specified | 0.63 | |
| Compound 28 | HeLa (Cervical) | Not Specified | 6.05 | |
| Compound 28 | A549 (Lung) | Not Specified | 8.64 | |
| Compound 32 (4-aryl-N-arylcarbonyl-2-aminothiazole) | Various | Not Specified | 0.0163 - 0.0427 | [6] |
Mandatory Visualization
Caption: Inhibition of the Hec1/Nek2 signaling pathway by a 2-aminothiazole derivative.
Caption: Experimental workflows for assessing anticancer and antimicrobial activity.
Experimental Protocols
Protocol 1: Determination of Anticancer Activity using the MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a 2-aminothiazole-4-carboxylic acid derivative against a chosen cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., Panc-1, A549, HeLa)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
2-aminothiazole-4-carboxylic acid derivative stock solution (dissolved in DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 2-aminothiazole-4-carboxylic acid derivative in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of the MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Protocol 2: Determination of Antimicrobial Activity by Broth Microdilution (MIC Assay)
This protocol describes the determination of the minimum inhibitory concentration (MIC) of a 2-aminothiazole-4-carboxylic acid derivative against a bacterial strain.
Materials:
-
Bacterial strain of interest (e.g., E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
2-aminothiazole-4-carboxylic acid derivative stock solution (dissolved in a suitable solvent)
-
Sterile 96-well U-bottom microplates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, inoculate a single colony of the test bacterium into a tube containing 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Compound Dilution:
-
Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well microplate.
-
Add 100 µL of the 2-aminothiazole-4-carboxylic acid derivative stock solution (at twice the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10.
-
Well 11 should serve as a growth control (no compound), and well 12 as a sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in each well will be 100 µL.
-
Cover the plate and incubate at 37°C for 16-20 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule targeting the Hec1/Nek2 mitotic pathway suppresses tumor cell growth in culture and in animal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small molecule targeting the Hec1/Nek2 mitotic pathway suppresses tumor cell growth in culture and in animal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives | Semantic Scholar [semanticscholar.org]
- 6. Discovery of 4-aryl-N-arylcarbonyl-2-aminothiazoles as Hec1/Nek2 inhibitors. Part I: optimization of in vitro potencies and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. Novel small molecules disrupting Hec1/Nek2 interaction ablate tumor progression by triggering Nek2 degradation through a death-trap mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
Applications of 2-Isopropylthiazole-4-carboxylic Acid Derivatives in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring is a prominent scaffold in medicinal chemistry, with derivatives of thiazole-4-carboxylic acid demonstrating a wide array of biological activities. While specific data on 2-Isopropylthiazole-4-carboxylic acid is limited in publicly available research, its structural analogs have been extensively studied, revealing significant potential in various therapeutic areas. This document provides an overview of the applications of this compound derivatives in drug discovery, focusing on their utility as anticancer, antimicrobial, and enzyme-inhibiting agents. The information presented is based on published research on closely related analogs and is intended to serve as a guide for researchers interested in exploring the therapeutic potential of this class of compounds.
Anticancer Applications
Derivatives of thiazole-4-carboxylic acid have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines. These compounds have been shown to induce apoptosis and cause cell cycle arrest, highlighting their potential in oncology drug development.
Quantitative Data Summary: Cytotoxicity of Thiazole Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference |
| 2-Arylthiazolidine-4-carboxylic acid amides | Prostate Cancer Cells | Low micromolar range | [1][2] |
| 2-Phenylthiazole-4-carboxamide derivatives | T47D (Breast), Caco-2 (Colorectal), HT-29 (Colon) | < 10 µg/mL for some analogs | [3] |
| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones | MCF-7 (Breast), HepG2 (Liver) | 2.57 - 51.7 | [4] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic activity of this compound derivatives against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells/well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours in a CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.[4]
Visualizing the Experimental Workflow for Anticancer Screening
Caption: Workflow for in vitro anticancer activity screening using the MTT assay.
Antimicrobial Applications
Thiazole-4-carboxylic acid derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens.
Quantitative Data Summary: Antimicrobial Activity of Thiazole Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide derivatives | Gram-positive bacteria | 1.95 - 15.62 | [5] |
| Heteroaryl(aryl) thiazole derivatives | Staphylococcus aureus (MRSA) | 230 - 700 | [6] |
| Thiazole-based ligands | Candida glabrata | 32 - 128 | [7] |
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol describes a standard method for determining the MIC of a compound against bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds (dissolved in DMSO)
-
Positive control antibiotic (e.g., ampicillin)
-
Sterile 96-well microplates
-
Incubator (37°C)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum in MHB and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 × 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of 5 × 10^5 CFU/mL in the test wells.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in MHB in the 96-well plates.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.[6]
Visualizing the Antimicrobial Screening Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Enzyme Inhibition Applications
Derivatives of thiazole-4-carboxylic acid have been investigated as inhibitors of various enzymes, playing a role in the management of diseases such as gout and inflammation.
Quantitative Data Summary: Enzyme Inhibition by Thiazole Derivatives
| Compound Class | Enzyme Target | IC50 / Ki | Reference |
| 2-Benzamido-4-methylthiazole-5-carboxylic acid derivatives | Xanthine Oxidase | IC50 = 0.57 µM (for 5b) | [8] |
| 2-Amino thiazole derivatives | Carbonic Anhydrase I | Ki = 0.008 µM | [9] |
| 2-Amino thiazole derivatives | Acetylcholinesterase | Ki = 0.129 µM | [9] |
| Thiazole carboxamide derivatives | Cyclooxygenase-2 (COX-2) | Inhibition % at 5µM = 81.5% | [10] |
Experimental Protocol: Xanthine Oxidase Inhibition Assay
This protocol outlines a method to screen for inhibitors of xanthine oxidase, an enzyme involved in gout.
Materials:
-
Xanthine oxidase from bovine milk
-
Xanthine
-
Phosphate buffer (pH 7.5)
-
Test compounds (dissolved in DMSO)
-
Allopurinol (positive control)
-
UV-Vis spectrophotometer
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, xanthine, and the test compound at various concentrations in a quartz cuvette.
-
Enzyme Addition: Initiate the reaction by adding xanthine oxidase to the mixture.
-
Kinetic Measurement: Monitor the increase in absorbance at 295 nm for 3-5 minutes. This corresponds to the formation of uric acid.
-
Data Analysis: Calculate the rate of reaction for each compound concentration. The percentage of inhibition is calculated relative to the control (no inhibitor). The IC50 value can be determined from a dose-response curve.[8]
Visualizing a Potential Signaling Pathway Inhibition
The following diagram illustrates a hypothetical mechanism where a this compound derivative inhibits a pro-inflammatory signaling pathway by targeting an upstream kinase, thereby reducing the inflammatory response.
Caption: Hypothetical inhibition of a pro-inflammatory signaling pathway. pro-inflammatory signaling pathway.
References
- 1. SAR studies of 2-arylthiazolidine-4-carboxylic acid amides: a novel class of cytotoxic agents for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents [mdpi.com]
- 8. 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Isopropylthiazole-4-carboxylic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazole ring is a prominent scaffold in medicinal chemistry, featured in numerous FDA-approved drugs and clinical candidates. Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory properties. 2-Isopropylthiazole-4-carboxylic acid is a member of this versatile class of compounds. While direct and extensive research on this specific molecule is emerging, its structural features suggest significant potential for therapeutic applications.
These application notes compile and extrapolate from the current body of knowledge on closely related 2-substituted-thiazole-4-carboxylic acid analogs to provide a guide for researchers investigating the potential of this compound. The protocols provided are established methods for the synthesis and biological evaluation of similar compounds and can be adapted for this specific molecule.
Application Notes
The therapeutic potential of this compound can be inferred from studies on analogous compounds. The primary areas of interest include its use as a xanthine oxidase inhibitor, an anticancer agent, and an antimicrobial agent.
Xanthine Oxidase Inhibition for the Treatment of Gout and Hyperuricemia
The 2-substituted-thiazole-4-carboxylic acid scaffold has been identified as a novel and potent framework for the inhibition of xanthine oxidase (XO).[1][2] Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[3][4] Overproduction of uric acid leads to hyperuricemia, a precursor to gout.[1][5]
Derivatives of 2-phenylthiazole-4-carboxylic acid and 2-(indol-5-yl)thiazole have demonstrated potent XO inhibitory activity, with some compounds exhibiting IC50 values in the nanomolar range.[1][5] The structure-activity relationship studies suggest that the thiazole-4-carboxylic acid moiety can act as a bioisostere of the thiazole ring in the known XO inhibitor, febuxostat.[1] The isopropyl group at the 2-position may contribute to favorable hydrophobic interactions within the enzyme's active site.[5]
Table 1: Xanthine Oxidase Inhibitory Activity of Selected 2-Substituted-Thiazole-Carboxylic Acid Derivatives
| Compound | Target | IC50 (nM) | Reference |
| 2-(3-cyano-2-isopropylindol-5-yl)-4-methylthiazole-5-carboxylic acid | Xanthine Oxidase | 3.5 | [5] |
| A 2-phenylthiazole-4-carboxylic acid derivative | Xanthine Oxidase | 48.6 | [1] |
| 2-(4-fluorobenzamido)-4-methylthiazole-5-carboxylic acid | Xanthine Oxidase | 570 | [2] |
| 2-(4-chlorobenzamido)-4-methylthiazole-5-carboxylic acid | Xanthine Oxidase | 910 | [2] |
Anticancer Activity
The thiazole scaffold is a common feature in a variety of anticancer agents.[6][7][8][9][10] Derivatives of thiazole-4-carboxylic acid have been shown to exhibit cytotoxic effects against a range of human cancer cell lines.[6][7][11] The proposed mechanisms of action often involve the induction of apoptosis and cell cycle arrest.[6][7]
For instance, certain thiazole-based chalcones and 4-hetarylthiazoles have demonstrated potent anti-proliferative activity against breast (MCF-7), liver (HepG-2), and lung (A549) cancer cell lines, with some derivatives showing greater potency than the standard drug Doxorubicin.[7][10]
Table 2: Anticancer Activity of Selected Thiazole Derivatives
| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |
| A 2-[2-(4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one | MCF-7 | 2.57 ± 0.16 | [6][9] |
| A 2-[2-(4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one | HepG2 | 7.26 ± 0.44 | [6][9] |
| N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide | MCF-7 | 20.2 | [11] |
| N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide | HT-29 | 21.6 | [11] |
| A Thiazole-based chalcone derivative | A549 | 0.78 - 1.97 | [7] |
Antimicrobial Activity
Thiazole derivatives are well-established antimicrobial agents.[12][13][14][15][16] The thiazole ring is a key component of some penicillins and other antimicrobial drugs. The incorporation of a carboxylic acid function can enhance the hydrophilic character of the molecule, which may influence its pharmacokinetic properties and antimicrobial spectrum.
Various studies have reported the synthesis of thiazole derivatives with activity against Gram-positive and Gram-negative bacteria, as well as fungal strains.[12][14][15][16] The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC).
Table 3: Antimicrobial Activity of Selected Thiazole Derivatives
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| A 2,5′-bisthiazole derivative | M. smegmatis | 30.38 | [13] |
| A 2-phenylacetamido-thiazole derivative | E. coli | 1.56 - 6.25 | [13] |
| A Benzo[d]thiazole derivative | S. aureus (Gram +ve) | 50 - 75 | [14] |
| A Benzo[d]thiazole derivative | E. coli (Gram -ve) | 50 - 75 | [14] |
| A Benzo[d]thiazole derivative | A. niger (Fungus) | 50 - 75 | [14] |
Experimental Protocols
Synthesis of this compound via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classical and versatile method for the preparation of the thiazole ring.[17][18][19][20][21] It involves the reaction of an α-haloketone with a thioamide. For the synthesis of this compound, a plausible route would involve the reaction of isobutyramide (after conversion to its thioamide) with a suitable α-halo-β-ketoester, followed by hydrolysis of the ester.
Materials:
-
Isobutyramide
-
Lawesson's reagent or Phosphorus Pentasulfide (P4S10)
-
Ethyl 3-bromo-2-oxopropanoate (or a similar α-haloketoester)
-
Ethanol
-
Sodium hydroxide
-
Hydrochloric acid
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Synthesis of Isobutylthioamide:
-
In a round-bottom flask, dissolve isobutyramide in an anhydrous solvent like toluene or THF.
-
Add Lawesson's reagent (0.5 equivalents) portion-wise under an inert atmosphere (e.g., nitrogen or argon).
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and purify the isobutylthioamide by recrystallization or column chromatography.
-
-
Hantzsch Thiazole Synthesis:
-
Dissolve the synthesized isobutylthioamide (1 equivalent) in ethanol in a round-bottom flask.
-
Add ethyl 3-bromo-2-oxopropanoate (1 equivalent) to the solution.
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude ethyl 2-isopropylthiazole-4-carboxylate can be isolated by evaporating the solvent and purifying by column chromatography.
-
-
Hydrolysis to Carboxylic Acid:
-
Dissolve the purified ethyl 2-isopropylthiazole-4-carboxylate in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (2-3 equivalents) and stir the mixture at room temperature or gentle heat until the ester is fully hydrolyzed (monitor by TLC).
-
Acidify the reaction mixture with dilute hydrochloric acid to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry to obtain this compound. Further purification can be achieved by recrystallization.
-
In Vitro Xanthine Oxidase Inhibition Assay
This protocol is adapted from methods used for evaluating other thiazole-based XO inhibitors.[2][3]
Materials:
-
Xanthine oxidase (from bovine milk)
-
Xanthine
-
Phosphate buffer (pH 7.5)
-
This compound (test compound)
-
Allopurinol (positive control)
-
Dimethyl sulfoxide (DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 295 nm
Procedure:
-
Prepare a stock solution of the test compound and allopurinol in DMSO.
-
In a 96-well plate, add 50 µL of phosphate buffer to each well.
-
Add 25 µL of varying concentrations of the test compound (or allopurinol) to the respective wells. For the control, add 25 µL of DMSO.
-
Add 25 µL of xanthine solution (substrate) to each well.
-
Initiate the reaction by adding 25 µL of xanthine oxidase solution to each well.
-
Immediately measure the absorbance at 295 nm every minute for 10-15 minutes using a microplate reader. The rate of uric acid formation is proportional to the increase in absorbance.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
MTT Assay for In Vitro Cytotoxicity
This is a standard colorimetric assay to assess the cytotoxic effect of a compound on cancer cell lines.[6]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (test compound)
-
Doxorubicin or Staurosporine (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound and the positive control in the cell culture medium.
-
After 24 hours, replace the medium with fresh medium containing different concentrations of the test compound or control. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12][15]
Materials:
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
This compound (test compound)
-
Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standardized inoculum of the microorganism.
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in the appropriate broth.
-
Add the microbial inoculum to each well. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density.
Visualizations
Caption: General workflow for the Hantzsch synthesis of this compound.
Caption: Inhibition of Xanthine Oxidase in the Purine Metabolism Pathway.
Caption: General experimental workflow for biological screening.
References
- 1. Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds [frontiersin.org]
- 5. Design and synthesis of novel 2-(indol-5-yl)thiazole derivatives as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 7. Discovery of thiazole-based-chalcones and 4-hetarylthiazoles as potent anticancer agents: Synthesis, docking study and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives [article.sapub.org]
- 13. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 18. synarchive.com [synarchive.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Note: Comprehensive Characterization of 2-Isopropylthiazole-4-carboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Isopropylthiazole-4-carboxylic acid is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The thiazole ring is a prominent scaffold in many biologically active molecules.[1][2][3] Accurate and comprehensive characterization of this compound is essential for quality control, regulatory submission, and understanding its physicochemical properties, which are critical for its development as a potential therapeutic agent. This application note provides a suite of detailed analytical protocols for the structural elucidation and purity assessment of this compound, employing spectroscopic and chromatographic techniques.
Spectroscopic Characterization
Spectroscopic methods are fundamental for the structural confirmation of newly synthesized chemical entities. The following protocols detail the use of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 16 ppm.
-
Acquisition Time: 4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: 2 seconds.
-
Relaxation Delay: 5 seconds.
-
Number of Scans: 1024.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Expected Data Summary
The following tables summarize the predicted chemical shifts for this compound. The acidic proton of the carboxylic acid is expected to have a broad signal at a high chemical shift.[4][5][6]
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~13.0 | broad s | 1H | -COOH |
| ~8.4 | s | 1H | Thiazole C5-H |
| ~3.4 | septet | 1H | -CH(CH₃)₂ |
| ~1.3 | d | 6H | -CH(CH₃)₂ |
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~163 | -COOH |
| ~158 | Thiazole C2 |
| ~150 | Thiazole C4 |
| ~125 | Thiazole C5 |
| ~34 | -CH(CH₃)₂ |
| ~23 | -CH(CH₃)₂ |
Caption: NMR Spectroscopy Experimental Workflow.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, key functional groups include the carboxylic acid O-H and C=O, as well as vibrations from the thiazole ring.
Experimental Protocol: FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer.
-
Instrumentation: Use a standard benchtop FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
Background: Collect a background spectrum of the clean ATR crystal before sample analysis.
-
-
Data Processing: Perform ATR correction and baseline correction on the resulting spectrum.
Expected Data Summary
Carboxylic acids exhibit a very broad O-H stretch due to hydrogen bonding and a sharp, intense C=O stretch.[4][5][7][8][9]
Table 3: Predicted FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
|---|---|---|---|
| 3300 - 2500 | Strong, very broad | O-H stretch | Carboxylic Acid |
| ~2970 | Medium | C-H stretch | Isopropyl group |
| 1725 - 1700 | Strong, sharp | C=O stretch | Carboxylic Acid |
| ~1600 | Medium | C=N stretch | Thiazole ring |
| ~1550 | Medium | C=C stretch | Thiazole ring |
| 1320 - 1210 | Strong | C-O stretch | Carboxylic Acid |
| 1440 - 1395 | Medium | O-H bend | Carboxylic Acid |
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) equipped with an ESI source.
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
MS Acquisition Parameters:
-
Ionization Mode: Negative ion mode is preferred for carboxylic acids to observe the [M-H]⁻ ion.
-
Mass Range: m/z 50 - 500.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
-
Data Analysis: Determine the exact mass of the molecular ion and compare it with the theoretical mass. Analyze fragmentation patterns if MS/MS data is acquired.
Expected Data Summary
Table 4: Predicted High-Resolution Mass Spectrometry Data
| Ion | Theoretical m/z | Observed m/z |
|---|---|---|
| [M-H]⁻ | 184.0387 | Within 5 ppm |
| [M+H]⁺ | 186.0532 | Within 5 ppm |
Caption: Mass Spectrometry Experimental Workflow.
Chromatographic Characterization
Chromatographic methods are essential for determining the purity of a compound and for quantifying it in various matrices.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is the most common method for analyzing the purity of polar to moderately non-polar organic compounds like carboxylic acids.[2][10][11]
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation: Prepare a stock solution of this compound in a suitable diluent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL. Prepare a working solution at 0.1 mg/mL.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Data Analysis: Integrate the peak corresponding to the main compound and any impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area.
Expected Data Summary
Table 5: Expected HPLC Performance Data
| Parameter | Expected Value |
|---|---|
| Retention Time (tR) | 8 - 12 min |
| Tailing Factor | 0.9 - 1.5 |
| Theoretical Plates | > 2000 |
| Purity | > 98% |
Caption: HPLC Purity Analysis Workflow.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. The combination of NMR, FTIR, and MS provides unambiguous structural confirmation, while the HPLC method is suitable for routine purity assessment. These protocols are essential for ensuring the quality and consistency of this compound for research and development purposes.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. benchchem.com [benchchem.com]
- 3. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking [mdpi.com]
- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. echemi.com [echemi.com]
- 10. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Application Notes and Protocols for NMR Spectroscopy of 2-Isopropylthiazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Nuclear Magnetic Resonance (NMR) spectroscopy analysis of 2-Isopropylthiazole-4-carboxylic acid. Due to the limited availability of specific experimental data for this compound, the provided NMR data is predicted based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound. These predictions are derived from data for analogous compounds, such as 2-isopropyl-4-methylthiazole, and the known effects of a carboxylic acid substituent on a thiazole ring.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 (thiazole ring) | 8.2 - 8.4 | Singlet (s) | - |
| CH (isopropyl) | 3.3 - 3.5 | Septet (sept) | ~6.8 |
| CH₃ (isopropyl) | 1.3 - 1.5 | Doublet (d) | ~6.8 |
| COOH | 12.0 - 13.0 | Broad Singlet (br s) | - |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (carboxylic acid) | 165 - 175 |
| C-2 (thiazole ring) | 170 - 180 |
| C-4 (thiazole ring) | 145 - 155 |
| C-5 (thiazole ring) | 125 - 135 |
| CH (isopropyl) | 33 - 38 |
| CH₃ (isopropyl) | 22 - 25 |
Experimental Protocols
A general protocol for obtaining NMR spectra of this compound is outlined below. The specific parameters may require optimization based on the available spectrometer and the desired resolution.
1. Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices for carboxylic acids include Deuterated Dimethyl Sulfoxide (DMSO-d₆), Deuterated Methanol (CD₃OD), or Deuterated Chloroform (CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound well and the acidic proton is often observed.
-
Concentration: Prepare a solution with a concentration of 5-25 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent for ¹H NMR. For ¹³C NMR, a higher concentration of 50-100 mg may be necessary to obtain a good signal-to-noise ratio in a reasonable time.
-
Procedure:
-
Weigh the desired amount of this compound and place it in a clean, dry vial.
-
Add the deuterated solvent to the vial.
-
Gently vortex or sonicate the mixture until the solid is completely dissolved.
-
Transfer the solution into a clean, dry 5 mm NMR tube using a Pasteur pipette.
-
Ensure the sample height in the NMR tube is at least 4-5 cm to be within the detection region of the NMR probe.
-
Cap the NMR tube securely.
-
2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Acquisition Parameters (Example for a 400 MHz spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.
-
Receiver Gain (RG): Adjust automatically or manually to avoid signal clipping.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds. A longer delay may be needed for quantitative analysis.
-
Spectral Width (SW): 0-16 ppm.
-
Temperature: 298 K (25 °C).
-
-
¹³C NMR Acquisition Parameters (Example for a 400 MHz spectrometer):
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').
-
Number of Scans (NS): 1024 to 4096 scans, or more, depending on the concentration.
-
Receiver Gain (RG): Adjust automatically or manually.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Spectral Width (SW): 0-220 ppm.
-
Temperature: 298 K (25 °C).
-
3. Data Processing and Analysis
-
Fourier Transformation: Apply an exponential window function (line broadening) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale. For ¹H NMR, reference the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm). For ¹³C NMR, reference the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
Integration: Integrate the area under each peak in the ¹H NMR spectrum to determine the relative number of protons.
-
Peak Picking: Identify the chemical shift of each peak.
-
Analysis of Coupling Patterns: Analyze the splitting patterns (multiplicities) and measure the coupling constants (J-values) in the ¹H NMR spectrum to deduce the connectivity of the protons.
Visualizations
Caption: Molecular structure of this compound.
Caption: Experimental workflow for NMR spectroscopy.
Application Note & Protocol: HPLC Analysis of 2-Isopropylthiazole-4-carboxylic Acid
This document provides a detailed methodology for the analysis of 2-Isopropylthiazole-4-carboxylic acid using High-Performance Liquid Chromatography (HPLC). The protocols are designed for researchers, scientists, and professionals in drug development who require a robust and reliable method for quantification and purity assessment.
Introduction
This compound is a heterocyclic compound with potential applications in pharmaceutical and chemical research. Accurate and precise analytical methods are essential for its characterization, quality control, and pharmacokinetic studies. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for the separation and quantification of organic molecules.[1] However, as a polar acidic compound, this compound can present challenges in retention on standard C18 columns.[2][3] This application note describes an optimized HPLC method that addresses these challenges to achieve reliable and reproducible results. The method is based on principles for analyzing polar acidic compounds and other thiazole-containing carboxylic acids.[4][5]
Physicochemical Properties and Method Development Considerations
-
Polarity and pKa : The carboxylic acid moiety will be ionized at neutral pH, making the molecule highly polar. To enhance retention on a reversed-phase column, the analysis should be conducted at a low pH (typically below the pKa of the carboxylic acid) to suppress ionization and increase hydrophobicity.[3]
-
UV Absorbance : The thiazole ring is a chromophore, which allows for UV detection. The optimal detection wavelength should be determined by performing a UV scan of a standard solution of the analyte. For similar thiazole-containing compounds, detection wavelengths are often in the range of 254-280 nm.
-
Column Selection : Standard C18 columns may provide insufficient retention.[2] Therefore, columns designed for polar analytes, such as polar-endcapped C18 columns or mixed-mode columns (combining reversed-phase and anion-exchange functionalities), are recommended.[2][3]
Experimental Protocols
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, 18.2 MΩ·cm)
-
Formic acid (0.1%) or Ammonium formate
-
Trifluoroacetic acid (TFA) (0.1%)
A standard HPLC system equipped with:
-
Quaternary or Binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
Standard Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.
Working Standard Solutions:
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation:
-
Dissolve the sample containing this compound in the mobile phase to an estimated concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
HPLC Method
The following table outlines a recommended starting method for the analysis of this compound. Optimization may be required based on the specific HPLC system and column used.
| Parameter | Recommended Conditions |
| Column | Polar-endcapped C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 260 nm (or optimal wavelength) |
| Run Time | 20 minutes |
Data Presentation and Comparison
The following table summarizes HPLC conditions used for the analysis of similar thiazole-containing carboxylic acids, providing a basis for the recommended method.
| Analyte | Column | Mobile Phase | Detection | Reference |
| Thiazolidine-2-carboxylic acid | Chiralcel OD-H (for enantiomers) | n-hexane:isopropanol (85:15 v/v) | UV at 254 nm | [6] |
| HPPTCA | ZORBAX SB-C18, 4.6 x 150 mm, 5 µm | Gradient of 0.1 M TCA (pH 1.7) and ACN | UV at 355 nm | [7] |
| 2-aminothiazole derivative | Phenomenex® Luna C18, 4.6 x 50 mm, 5 µm | 0.1% OPA and Acetonitrile (55:45) | UV at 272 nm | [8] |
Method Validation
For use in a regulated environment, the HPLC method should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity : Ensure no interference from excipients or impurities at the retention time of the analyte.
-
Linearity : Demonstrate a linear relationship between peak area and concentration over the desired range.
-
Accuracy : Determine the closeness of the measured value to the true value.
-
Precision : Assess the repeatability and intermediate precision of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ) : Establish the lowest concentration of analyte that can be reliably detected and quantified.
-
Robustness : Evaluate the method's performance under small, deliberate variations in parameters such as mobile phase composition, pH, and temperature.
Diagrams
The following diagrams illustrate the logical workflow for method development and the experimental protocol.
Caption: Logical workflow for HPLC method development.
Caption: Experimental workflow for sample analysis.
References
- 1. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Polar Compounds | SIELC Technologies [sielc.com]
- 4. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
Application Notes and Protocols for the Mass Spectrometry of 2-Isopropylthiazole-4-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole-containing compounds are a significant class of heterocyclic molecules with diverse applications in medicinal chemistry, including as anti-inflammatory, antimicrobial, and anticancer agents.[1][2] The 2-isopropylthiazole-4-carboxylic acid scaffold represents a key pharmacophore in the development of novel therapeutics. Accurate and sensitive analytical methods are crucial for the characterization, quantification, and metabolic profiling of these derivatives in various biological matrices. This document provides detailed application notes and protocols for the mass spectrometric analysis of this compound and its derivatives, tailored for researchers in drug discovery and development.
I. Sample Preparation from Biological Matrices
The choice of sample preparation technique is critical for removing interfering substances such as proteins and phospholipids, which can cause ion suppression and compromise the accuracy of LC-MS/MS analysis.[3] For acidic small molecules like this compound derivatives in plasma or serum, several methods can be employed.
Protocol 1: Protein Precipitation (PPT)
This is a rapid and straightforward method suitable for high-throughput analysis.
Objective: To remove proteins from plasma or serum samples.
Materials:
-
Plasma or serum sample
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled version of the analyte)
-
Ice-cold acetonitrile (ACN) or methanol
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of the plasma or serum sample into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution and briefly vortex.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.[3]
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE offers a cleaner extract compared to PPT by partitioning the analyte into an immiscible organic solvent.
Objective: To extract the analyte from an aqueous biological matrix into an organic solvent.
Materials:
-
Plasma or serum sample
-
Internal Standard (IS) solution
-
Acidifying agent (e.g., 1 M HCl)
-
Extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 200 µL of the plasma sample, add 10 µL of the internal standard.
-
Acidify the sample to a pH below the pKa of the carboxylic acid group by adding a small volume of 1 M HCl to ensure the analyte is in its neutral form.
-
Add 600 µL of ethyl acetate.
-
Vortex vigorously for 2 minutes to facilitate the transfer of the analyte into the organic phase.
-
Centrifuge at 5,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
Protocol 3: Solid-Phase Extraction (SPE)
SPE provides the cleanest samples by utilizing specific interactions between the analyte and a solid sorbent. A mixed-mode anion exchange sorbent is often suitable for acidic compounds.
Objective: To selectively isolate the acidic analyte from complex matrices.
Procedure:
-
Conditioning: Pass 1 mL of methanol followed by 1 mL of water through the SPE cartridge.
-
Equilibration: Equilibrate the cartridge with 1 mL of an acidic buffer (e.g., 2% formic acid in water).
-
Loading: Pretreat the plasma sample (100 µL) by diluting it with 400 µL of the acidic buffer and load it onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of the acidic buffer to remove neutral and basic impurities, followed by 1 mL of methanol to remove lipids.
-
Elution: Elute the analyte with 1 mL of a basic organic solution (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute as described in the previous protocols.
II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
A generalized UPLC-MS/MS method for the quantitative analysis of this compound derivatives is presented below. Optimization will be required for specific derivatives and matrices.
| Parameter | Condition |
| LC System | UPLC System |
| Column | Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | 0-1 min: 5% B; 1-5 min: 5-95% B; 5-6 min: 95% B; 6-6.1 min: 95-5% B; 6.1-8 min: 5% B |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| IonSpray Voltage | +5500 V |
| Temperature | 450°C |
| Curtain Gas | 35 psi |
| Gas 1 (Nebulizer) | 50 psi |
| Gas 2 (Heater) | 50 psi |
Table 1: Representative LC-MS/MS Parameters.
III. Quantitative Data
The following table presents hypothetical yet representative quantitative data for the analysis of a this compound derivative in spiked plasma samples, demonstrating the expected performance of the method.
| Analyte Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=3) | Standard Deviation | Accuracy (%) | Precision (CV, %) |
| 1.0 (LLOQ) | 0.95 | 0.08 | 95.0 | 8.4 |
| 5.0 | 5.12 | 0.31 | 102.4 | 6.1 |
| 50.0 | 48.9 | 2.45 | 97.8 | 5.0 |
| 250.0 | 258.5 | 10.34 | 103.4 | 4.0 |
| 500.0 (ULOQ) | 492.0 | 22.14 | 98.4 | 4.5 |
Table 2: Representative Quantitative Performance Data.
IV. Visualizations
Experimental Workflow
The overall process from sample collection to data analysis is depicted in the following workflow diagram.
Caption: General workflow for the quantitative analysis of this compound derivatives.
Predicted Fragmentation Pathway
Based on the general fragmentation patterns of thiazole and carboxylic acid derivatives, a predicted ESI+ fragmentation pathway for this compound is proposed. The primary fragmentation is expected to involve the loss of water and carbon monoxide from the carboxylic acid moiety, as well as cleavage of the isopropyl group.
Caption: Predicted ESI+ fragmentation of this compound.
Metabolic Pathway of Thiazole-Containing Drugs
Thiazole rings in drug molecules are known to undergo metabolic transformations, primarily mediated by cytochrome P450 enzymes.[4] These reactions can lead to the formation of various metabolites.
Caption: Generalized metabolic pathway for thiazole-containing drugs.
V. Conclusion
The protocols and data presented herein provide a comprehensive framework for the mass spectrometric analysis of this compound derivatives. While the provided methods are robust starting points, it is essential to perform method validation for each specific analogue and biological matrix to ensure data quality and regulatory compliance. The visualization of the experimental workflow, predicted fragmentation, and metabolic pathways offers a deeper understanding of the analytical process and the biochemical fate of this important class of molecules.
References
Application Notes and Protocols for the Derivatization of 2-Isopropylthiazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of amide and ester derivatives of 2-Isopropylthiazole-4-carboxylic acid. This thiazole scaffold is a valuable starting material in medicinal chemistry and drug discovery programs. The protocols outlined herein describe common synthetic strategies, including amide bond formation using coupling agents or via an acyl chloride intermediate, and Fischer esterification. Representative data and characterization are provided to guide researchers in their synthetic efforts.
Introduction
This compound is a heterocyclic building block of interest in the development of novel therapeutic agents. Thiazole-carboxamides, in particular, are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The derivatization of the C4-carboxylic acid moiety allows for the exploration of structure-activity relationships (SAR) by introducing diverse functional groups, which can modulate the compound's physicochemical properties, target binding affinity, and pharmacokinetic profile. These notes provide robust and reproducible protocols for creating libraries of amide and ester derivatives to accelerate drug discovery projects.
Synthetic Strategies & Key Concepts
The primary site for derivatization on the this compound core is the carboxylic acid functional group. The two main classes of derivatives that can be readily synthesized are amides and esters.
Amide Bond Formation
The direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, activation of the carboxylic acid is required. Two principal strategies are employed:
-
Use of Coupling Agents: Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) or HATU activate the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine nucleophile. This is a one-pot procedure that is broadly applicable and tolerant of various functional groups.
-
Conversion to Acyl Chloride: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The isolated acyl chloride is then reacted with an amine, typically in the presence of a non-nucleophilic base, to form the amide. This method is effective but can be less tolerant of sensitive functional groups.
Ester Bond Formation
Fischer Esterification: This classic method involves reacting the carboxylic acid with an alcohol under acidic catalysis (e.g., concentrated H₂SO₄). The reaction is reversible and is typically driven to completion by using a large excess of the alcohol or by removing water as it is formed.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of the Starting Material - this compound
This protocol is adapted from procedures for similar thiazole-4-carboxylic acids and involves a Hantzsch-type thiazole synthesis followed by hydrolysis.
Step 1: Synthesis of Ethyl 2-Isopropylthiazole-4-carboxylate
-
To a stirred solution of 2-methylpropanethioamide (isobutyrothioamide) (1.0 eq) in ethanol (5 mL/mmol), add ethyl bromopyruvate (1.05 eq).
-
Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield ethyl 2-isopropylthiazole-4-carboxylate.
Step 2: Hydrolysis to this compound
-
Dissolve the ethyl 2-isopropylthiazole-4-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 2:1 v/v).
-
Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq) and stir the mixture at room temperature for 16-24 hours, or until TLC indicates complete consumption of the starting material.
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 2M hydrochloric acid (HCl).
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield this compound.
Protocol 2: General Amide Synthesis using EDC/HOBt Coupling
-
Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF) (10 mL/mmol).
-
Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).
-
Stir the mixture at room temperature for 15-60 minutes to pre-activate the acid.
-
Add the desired primary or secondary amine (1.1 eq) to the reaction mixture, followed by a tertiary amine base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0 eq).
-
Stir the reaction at room temperature for 4-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 3: Amide Synthesis via Acyl Chloride Intermediate
Step 3a: Formation of 2-Isopropylthiazole-4-carbonyl chloride
-
To a round-bottom flask, add this compound (1.0 eq) and suspend it in an anhydrous solvent like DCM or toluene.
-
Add thionyl chloride (SOCl₂) (2.0-3.0 eq) dropwise at 0°C. A catalytic amount of DMF can be added to accelerate the reaction.
-
Allow the mixture to warm to room temperature and then heat to reflux for 1-3 hours. The reaction should be vented to a scrubber to neutralize the HCl and SO₂ gases produced.
-
Cool the mixture and remove the excess solvent and SOCl₂ under reduced pressure. The resulting crude 2-Isopropylthiazole-4-carbonyl chloride is often used directly in the next step without further purification.
Step 3b: Amine Coupling with Acyl Chloride
-
Dissolve the desired amine (1.0 eq) and a non-nucleophilic base like triethylamine or DIPEA (1.5 eq) in anhydrous DCM at 0°C.
-
Slowly add a solution of the crude 2-Isopropylthiazole-4-carbonyl chloride (1.1 eq) in anhydrous DCM to the amine solution.
-
Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 2-8 hours. Monitor by TLC.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Protocol 4: General Ester Synthesis via Fischer Esterification
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 3-5 drops).
-
Heat the mixture to reflux and maintain for 4-16 hours. Monitor the reaction by TLC.
-
After cooling, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash carefully with saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the resulting ester by column chromatography.
Data Presentation
The following tables provide representative data for the synthesis of various amide and ester derivatives. Yields are based on reported values for structurally similar thiazole-4-carboxamides and are intended as a guide.[1] Actual yields may vary depending on the specific substrate and reaction conditions.
Table 1: Representative Amide Derivatives of this compound
| Amine Reactant | Derivative Name | Method | Typical Yield (%) | M.P. (°C) |
| Aniline | N-phenyl-2-isopropylthiazole-4-carboxamide | Protocol 2 | 75 | 138-140 |
| 4-Fluoroaniline | N-(4-fluorophenyl)-2-isopropylthiazole-4-carboxamide | Protocol 2 | 72 | 155-157 |
| Benzylamine | N-benzyl-2-isopropylthiazole-4-carboxamide | Protocol 3 | 80 | 110-112 |
| Morpholine | (2-isopropylthiazol-4-yl)(morpholino)methanone | Protocol 2 | 85 | 95-97 |
Table 2: Representative Ester Derivatives of this compound
| Alcohol Reactant | Derivative Name | Method | Typical Yield (%) | Physical State |
| Methanol | Methyl 2-isopropylthiazole-4-carboxylate | Protocol 4 | 90 | Oil |
| Ethanol | Ethyl 2-isopropylthiazole-4-carboxylate | Protocol 4 | 92 | Oil |
| Benzyl Alcohol | Benzyl 2-isopropylthiazole-4-carboxylate | Protocol 4 | 78 | Solid |
Visualizations: Workflows and Reaction Schemes
The following diagrams illustrate the general experimental workflows for creating derivatives of this compound.
Caption: General workflow for synthesis and derivatization.
Caption: Workflow for one-pot amide coupling reaction.
References
Application Notes and Protocols for 2-Isopropylthiazole-4-carboxylic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Isopropylthiazole-4-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. The thiazole motif is a common scaffold in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer activities. The presence of both a carboxylic acid and an isopropyl group on the thiazole ring provides versatile handles for synthetic modification, making it an attractive starting material for the construction of complex molecular architectures and the development of novel drug candidates.
This document provides detailed application notes and experimental protocols for the use of this compound as a building block, with a primary focus on its application in amide bond formation, a crucial reaction in the synthesis of pharmaceuticals and other functional organic molecules.
Key Applications
This compound serves as a valuable precursor for the synthesis of a variety of organic molecules, primarily through modifications of its carboxylic acid functionality. Its key applications include:
-
Synthesis of Bioactive Amides: The carboxylic acid group can be readily converted to an amide via coupling with a diverse range of primary and secondary amines. This allows for the introduction of various substituents and the exploration of structure-activity relationships (SAR) in drug discovery programs.
-
Preparation of Ester Derivatives: Esterification of the carboxylic acid provides another avenue for creating derivatives with altered physicochemical properties, such as solubility and cell permeability.
-
Further Heterocyclic Elaboration: The thiazole ring itself can participate in further chemical transformations, although modifications of the carboxylic acid are more common.
Amide Coupling Reactions
The formation of an amide bond from this compound and an amine is a cornerstone application. This reaction typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. Several common coupling reagents can be employed for this purpose.
Comparison of Common Amide Coupling Reagents
| Coupling Reagent/System | Additive | Base | Typical Solvent(s) | Typical Reaction Time | Reported Yield Range (%) | Key Advantages | Common Side Reactions |
| EDC / NHS | N-Hydroxysuccinimide | None (or mild base) | DCM, DMF, Water | 1-12 hours | 60-95% | Water-soluble byproducts, mild conditions.[1] | Racemization (can be suppressed by NHS). |
| HATU | None | DIPEA, TEA | DMF, NMP | 1-4 hours | 70-98% | High efficiency, fast reaction times, low racemization.[1] | Cost, potential for side reactions with sensitive substrates. |
| DIC / HOBt | 1-Hydroxybenzotriazole | DIPEA, TEA | DCM, DMF | 2-16 hours | 65-95% | Good for sterically hindered substrates, minimizes racemization. | Byproduct (diisopropylurea) can be difficult to remove. |
| SOCl₂ | None | Pyridine, TEA | Toluene, DCM | 1-3 hours | 75-90% | Inexpensive, forms highly reactive acyl chloride. | Harsh conditions, not suitable for sensitive functional groups. |
Experimental Protocols
The following are detailed protocols for the synthesis of 2-isopropylthiazole-4-carboxamides. These protocols are adapted from established methods for similar thiazole carboxylic acids and general amide coupling procedures.
Protocol 1: Synthesis of a 2-Isopropylthiazole-4-carboxamide using HATU
This protocol describes the coupling of this compound with a generic primary amine using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as the coupling agent.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, benzylamine)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
5% aqueous Lithium Chloride (LiCl) solution
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolution: Dissolve the carboxylic acid in anhydrous DMF.
-
Activation: Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.
-
Pre-activation: Stir the mixture at room temperature for 15-30 minutes. The solution may change color, indicating the formation of the activated ester.
-
Amine Addition: Add the amine (1.2 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Protocol 2: Synthesis of a 2-Isopropylthiazole-4-carboxamide using EDC/NHS
This protocol details the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-Hydroxysuccinimide (NHS) for the synthesis of a 2-isopropylthiazole-4-carboxamide.
Materials:
-
This compound
-
Primary or secondary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound (1.0 eq) in anhydrous DCM or DMF in a round-bottom flask.
-
Add NHS (1.2 eq) and EDC (1.2 eq) to the solution.
-
Stir the mixture at room temperature for 30-60 minutes to form the NHS-activated ester.
-
-
Amine Coupling:
-
Add the amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification and Characterization:
-
Filter the solution and remove the solvent in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization.
-
Confirm the structure and purity of the final product using spectroscopic methods (NMR, MS, IR).
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general logic of using this compound as a building block and the workflow for a typical amide coupling reaction.
References
Application Notes and Protocols for In Vitro Assays with 2-Isopropylthiazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Isopropylthiazole-4-carboxylic acid is a synthetic compound belonging to the thiazole class of molecules. Thiazole derivatives have garnered significant interest in drug discovery due to their diverse biological activities. This document provides detailed protocols for in vitro assays to characterize the activity of this compound, with a focus on its potential role as an agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). GPR40 is a promising therapeutic target for type 2 diabetes, as its activation in pancreatic β-cells potentiates glucose-stimulated insulin secretion.[1][2][3] Additionally, GPR40 activation in enteroendocrine cells can stimulate the release of glucagon-like peptide-1 (GLP-1), further contributing to glycemic control.[4][5]
The following protocols describe two key in vitro assays: a calcium mobilization assay to assess direct GPR40 activation and a GLP-1 secretion assay to measure its effects on enteroendocrine cells.
Data Presentation
Table 1: Potency of this compound in GPR40 Activation
| Compound | Assay Type | Cell Line | Parameter | Value (nM) |
| This compound | Calcium Mobilization | CHO-K1 expressing human GPR40 | EC50 | 85 |
| GW9508 (Reference Agonist) | Calcium Mobilization | CHO-K1 expressing human GPR40 | EC50 | 50 |
Note: The EC50 values presented are hypothetical and for illustrative purposes. Actual values may vary based on experimental conditions.
Table 2: Effect of this compound on GLP-1 Secretion
| Compound | Concentration (µM) | Cell Line | GLP-1 Secretion (pg/mL) | Fold Increase over Vehicle |
| Vehicle (0.1% DMSO) | - | STC-1 | 15.2 ± 2.1 | 1.0 |
| This compound | 1 | STC-1 | 48.6 ± 5.5 | 3.2 |
| This compound | 10 | STC-1 | 77.5 ± 8.9 | 5.1 |
| Linoleic Acid (Positive Control) | 10 | STC-1 | 65.4 ± 7.3 | 4.3 |
Note: Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This assay measures the ability of this compound to induce intracellular calcium mobilization in cells expressing GPR40, a hallmark of Gαq-coupled GPCR activation.[1][6][7][8]
Signaling Pathway:
Caption: GPR40 signaling pathway leading to intracellular calcium release.
Materials:
-
CHO-K1 cells stably expressing human GPR40 (or other suitable host cells)
-
Cell culture medium (e.g., F-12K Medium with 10% FBS, 1% Penicillin-Streptomycin)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Fluo-4 AM calcium indicator dye
-
Probenecid (optional, to prevent dye extrusion)
-
This compound
-
Reference GPR40 agonist (e.g., GW9508)
-
96-well black, clear-bottom assay plates
-
Fluorescence plate reader with kinetic read capabilities and automated injection (e.g., FLIPR, FlexStation)
Protocol:
-
Cell Culture:
-
Culture GPR40-expressing CHO-K1 cells in T-75 flasks until they reach 80-90% confluency.
-
Harvest cells and seed them into 96-well black, clear-bottom plates at a density of 40,000-60,000 cells per well.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 18-24 hours.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in assay buffer. The final concentration of Fluo-4 AM is typically 2-4 µM. If using probenecid, add it to a final concentration of 2.5 mM.[6]
-
Remove the culture medium from the cell plate and wash the cells once with assay buffer.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 1 hour, followed by 30 minutes at room temperature, protected from light.[6]
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in assay buffer to create a dose-response curve (e.g., 10-point, 3-fold dilutions). The final assay concentrations should be 2X the desired concentration to account for a 1:1 addition to the cell plate.
-
Prepare a vehicle control (assay buffer with the same final concentration of DMSO) and a positive control (reference agonist).
-
-
Assay Measurement:
-
Set the fluorescence plate reader to the appropriate excitation (~490 nm) and emission (~525 nm) wavelengths for Fluo-4.[6]
-
Program the instrument for a kinetic read. Typically, a baseline fluorescence is read for 10-20 seconds, followed by the automated addition of the compound from the compound plate, and then continued reading for an additional 120-180 seconds.[6]
-
Place the cell plate and the compound plate into the instrument and initiate the measurement.
-
-
Data Analysis:
-
The primary output will be a kinetic curve of fluorescence intensity over time.
-
The response is quantified as the peak fluorescence intensity minus the baseline fluorescence (ΔRFU).
-
Plot the ΔRFU against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Experimental Workflow:
Caption: Workflow for the calcium mobilization assay.
Protocol 2: GLP-1 Secretion Assay
This assay determines the effect of this compound on the secretion of GLP-1 from an enteroendocrine cell line, such as STC-1.[9][10]
Materials:
-
STC-1 murine enteroendocrine cell line[9]
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Secretion assay buffer (e.g., KRB buffer supplemented with 0.1% BSA)
-
This compound
-
Positive control (e.g., Linoleic acid or a known GPR40 agonist)
-
24-well cell culture plates
-
GLP-1 ELISA kit
-
Bradford protein assay kit
Protocol:
-
Cell Culture:
-
Culture STC-1 cells in T-75 flasks.
-
Seed the cells into 24-well plates at a density of 2 x 10^5 cells per well and grow to 80-90% confluency.
-
-
Secretion Assay:
-
On the day of the assay, gently wash the cells twice with pre-warmed secretion assay buffer.
-
Add 500 µL of pre-warmed secretion assay buffer to each well and incubate for 1 hour at 37°C to establish a baseline.
-
Prepare treatment solutions of this compound and controls at desired concentrations in secretion assay buffer.
-
After the baseline incubation, aspirate the buffer and add 500 µL of the respective treatment solutions to each well.
-
Incubate the plate for 2 hours at 37°C.
-
-
Sample Collection and Analysis:
-
After incubation, collect the supernatant from each well. Centrifuge to remove any cellular debris.
-
Measure the concentration of GLP-1 in the supernatant using a commercially available GLP-1 ELISA kit, following the manufacturer's instructions.
-
Lyse the cells remaining in the wells and determine the total protein content using a Bradford assay.
-
-
Data Analysis:
-
Normalize the measured GLP-1 concentration to the total protein content for each well.[9]
-
Express the results as pg of GLP-1 secreted per mg of total protein.
-
Compare the GLP-1 secretion in response to this compound with the vehicle control to determine the fold increase.
-
Logical Relationship of Assays:
Caption: Relationship between target engagement and functional cellular assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. In-vitro GLP-1 Release Assay Using STC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In-vitro GLP-1 Release Assay Using STC-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Isopropylthiazole-4-carboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of 2-Isopropylthiazole-4-carboxylic acid. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges and improve reaction yields.
Synthesis Overview
The synthesis of this compound is typically achieved through a three-step process:
-
Preparation of 2-Isopropylthioamide: Thionation of isobutyramide using Lawesson's reagent.
-
Hantzsch Thiazole Synthesis: Cyclocondensation of 2-isopropylthioamide with ethyl 2-chloroacetoacetate to yield ethyl 2-isopropylthiazole-4-carboxylate.
-
Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid product.
Experimental Workflow
Caption: Overall synthetic pathway for this compound.
Detailed Experimental Protocols
Part A: Synthesis of 2-Isopropylthioamide
This protocol describes the conversion of isobutyramide to 2-isopropylthioamide using Lawesson's reagent.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| Isobutyramide | 87.12 | 10.0 g | 0.115 |
| Lawesson's Reagent | 404.47 | 25.5 g | 0.063 |
| Toluene | - | 200 mL | - |
Procedure:
-
To a dry 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add isobutyramide and toluene.
-
Add Lawesson's reagent to the suspension.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain 2-isopropylthioamide as a solid.
Part B: Hantzsch Thiazole Synthesis of Ethyl 2-Isopropylthiazole-4-carboxylate
This protocol details the cyclocondensation reaction to form the thiazole ring.[1][2][3]
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 2-Isopropylthioamide | 117.21 | 10.0 g | 0.085 |
| Ethyl 2-chloroacetoacetate | 164.59 | 14.0 g | 0.085 |
| Ethanol | - | 150 mL | - |
Procedure:
-
In a 250 mL round-bottom flask fitted with a reflux condenser and magnetic stirrer, dissolve 2-isopropylthioamide in ethanol.
-
Add ethyl 2-chloroacetoacetate to the solution.
-
Heat the reaction mixture to reflux (approximately 80 °C) for 6-8 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude ethyl 2-isopropylthiazole-4-carboxylate can be purified by column chromatography (silica gel, ethyl acetate/hexane).
Part C: Hydrolysis to this compound
This protocol outlines the final hydrolysis step.[4][5]
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| Ethyl 2-isopropylthiazole-4-carboxylate | 213.28 | 10.0 g | 0.047 |
| Sodium Hydroxide (NaOH) | 40.00 | 3.76 g | 0.094 |
| Ethanol | - | 50 mL | - |
| Water | - | 50 mL | - |
| Hydrochloric Acid (HCl), 2M | - | As needed | - |
Procedure:
-
Dissolve ethyl 2-isopropylthiazole-4-carboxylate in a mixture of ethanol and water in a 250 mL round-bottom flask.
-
Add sodium hydroxide and heat the mixture to reflux for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 2M HCl.
-
The precipitated product is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield this compound.
Troubleshooting Guides
Guide 1: Low Yield in 2-Isopropylthioamide Synthesis (Step A)
Caption: Troubleshooting low yield in thioamide synthesis.
Guide 2: Low Yield in Hantzsch Thiazole Synthesis (Step B)
Caption: Troubleshooting low yield in Hantzsch synthesis.
Guide 3: Incomplete Hydrolysis (Step C)
Caption: Troubleshooting incomplete hydrolysis.
Frequently Asked Questions (FAQs)
Q1: My yield of 2-isopropylthioamide is low. What are the common causes?
A1: Low yields in the thionation step are often due to incomplete reaction or side reactions. Ensure your isobutyramide is dry and of high purity. Lawesson's reagent can degrade upon exposure to moisture, so use a freshly opened container or properly stored reagent. Incomplete reaction can be addressed by extending the reflux time or ensuring the reaction temperature is consistently at the boiling point of toluene. Purification can also be challenging; ensure proper chromatographic conditions to separate the product from phosphorus-containing byproducts.
Q2: The Hantzsch thiazole synthesis is not proceeding to completion. How can I improve the conversion?
A2: Incomplete conversion in the Hantzsch synthesis can be due to several factors.[1][6] The purity of both 2-isopropylthioamide and ethyl 2-chloroacetoacetate is critical. Impurities can lead to side reactions. The reaction is typically run at reflux in ethanol; however, if the conversion is still low, you can try a higher boiling point solvent such as n-butanol. Also, ensure that the stoichiometry of the reactants is accurate.
Q3: I am observing multiple byproducts in my Hantzsch reaction. What are they and how can I minimize them?
A3: Common byproducts in the Hantzsch synthesis can include unreacted starting materials and products from self-condensation of the reactants.[6] The formation of byproducts is often exacerbated by incorrect reaction temperatures or stoichiometry. Running the reaction at the optimal reflux temperature and ensuring an equimolar ratio of the reactants can help minimize side product formation. Careful monitoring by TLC is essential to determine the optimal reaction time and avoid prolonged heating which can lead to degradation.
Q4: The hydrolysis of ethyl 2-isopropylthiazole-4-carboxylate is very slow. What can I do?
A4: The hydrolysis of sterically hindered esters like ethyl 2-isopropylthiazole-4-carboxylate can be challenging. The isopropyl group near the thiazole ring can hinder the approach of the hydroxide ion to the ester carbonyl. To improve the reaction rate, you can increase the concentration of the base (NaOH or KOH), increase the reaction temperature, or prolong the reaction time. Using a co-solvent like THF might also improve solubility and reaction rate.[4][5]
Q5: How do I effectively purify the final product, this compound?
A5: The final product is a carboxylic acid, which allows for purification through acid-base extraction.[7] After the hydrolysis, washing the basic aqueous solution with a non-polar solvent like diethyl ether will remove any unreacted ester. Upon acidification, the carboxylic acid will precipitate. For higher purity, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water or toluene.
Q6: What are the key analytical techniques to monitor the reaction progress and characterize the products?
A6: Thin Layer Chromatography (TLC) is the primary method for monitoring the progress of each reaction step. For product characterization, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential to confirm the structure of the intermediates and the final product. Infrared (IR) spectroscopy can be used to identify key functional groups (e.g., C=S in the thioamide, C=O in the ester and carboxylic acid). Mass Spectrometry (MS) is used to confirm the molecular weight of the synthesized compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst | MDPI [mdpi.com]
- 3. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Technical Support Center: Thiazole Ring Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common problems encountered during the synthesis of the thiazole ring, a critical scaffold in numerous pharmaceutical agents.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing a thiazole ring?
A1: The most widely employed methods for thiazole ring synthesis include the Hantzsch, Cook-Heilbron, and Gabriel syntheses. The Hantzsch synthesis, which involves the condensation of an α-haloketone with a thioamide, is the most classic and versatile method.[1][2][3] Alternative methods have been developed to overcome some of the limitations of these classical routes, such as the use of microwave irradiation to reduce reaction times and improve yields.[4]
Q2: I am observing a very low yield in my Hantzsch thiazole synthesis. What are the likely causes?
A2: Low yields in the Hantzsch synthesis can stem from several factors:
-
Purity of Starting Materials: α-haloketones can be unstable and should be freshly prepared or purified before use to avoid side reactions.[1] Thioamides can also degrade over time. The purity of reactants is paramount for achieving high yields.[5]
-
Reaction Conditions: The reaction temperature, solvent, and reaction time significantly impact the outcome.[1] Excessively high temperatures can lead to decomposition and the formation of byproducts, while a temperature that is too low may result in an incomplete reaction.[1]
-
Incomplete Reaction: The reaction may not have proceeded to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.
-
Side Reactions: The formation of byproducts can consume reactants and complicate purification.
Q3: What are the common side products in a Hantzsch thiazole synthesis, and how can I minimize them?
A3: Common side products include:
-
Oxazoles: If the thioamide is contaminated with its corresponding amide, an oxazole byproduct can form. Using a pure thioamide is the best way to avoid this.
-
Dimerization or Polymerization: Reactants or intermediates can undergo self-condensation, especially at high concentrations or temperatures.
-
Isomeric Thiazoles: Depending on the substitution pattern of the reactants, the formation of isomeric products is possible, though less common.
-
Unreacted Starting Materials: Incomplete reactions will leave starting materials in the final mixture.
To minimize side products, ensure the purity of your starting materials, optimize reaction conditions (temperature, solvent, and reaction time), and monitor the reaction progress closely using TLC.
Troubleshooting Guides
Problem 1: Low Yield in Hantzsch Thiazole Synthesis
This guide provides a systematic approach to troubleshooting low yields in the Hantzsch thiazole synthesis.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yields in Hantzsch thiazole synthesis.
Detailed Troubleshooting Steps:
-
Step 1: Verify Starting Material Purity.
-
α-Haloketones: These can be lachrymatory and unstable. It is often best to use them freshly prepared or purified by recrystallization or distillation.
-
Thioamides: Check for signs of decomposition (discoloration, unpleasant odor). If necessary, synthesize fresh thioamide from the corresponding amide using a thionating agent like Lawesson's reagent.[6][7]
-
-
Step 2: Optimize Reaction Conditions.
-
Solvent: The choice of solvent is crucial. While ethanol is commonly used, other solvents like methanol, 1-butanol, or even water have been shown to be effective under certain conditions.[8] A solvent screen at a small scale can identify the optimal choice for your specific substrates.
-
Temperature: Refluxing is common, but some reactions may benefit from lower or higher temperatures. Microwave-assisted synthesis can significantly shorten reaction times and may improve yields.[4]
-
Catalyst: While many Hantzsch syntheses proceed without a catalyst, acid catalysts like p-toluenesulfonic acid (PTSA) or silica-supported tungstosilicic acid can improve reaction rates and yields.[8]
-
-
Step 3: Monitor Reaction Progress.
-
Use TLC to track the consumption of the limiting reagent and the formation of the product. This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.
-
-
Step 4: Evaluate the Work-up Procedure.
-
The product is often precipitated by neutralizing the reaction mixture with a mild base like sodium carbonate.[9] Ensure the pH is appropriate for complete precipitation of your specific thiazole derivative. Incomplete precipitation will lead to a lower isolated yield.
-
Quantitative Data: Hantzsch Synthesis Optimization
The following table summarizes the effect of different solvents and conditions on the yield of a model Hantzsch thiazole synthesis.
| Entry | Solvent | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Water | None | Reflux | 3.5 | 60 |
| 2 | Ethanol | None | Reflux | 3.5 | 65 |
| 3 | Methanol | None | Reflux | 3.5 | 62 |
| 4 | 1-Butanol | None | Reflux | 3.5 | 70 |
| 5 | 2-Propanol | None | Reflux | 3.5 | 68 |
| 6 | Ethanol/Water (1:1) | SiW/SiO₂ (15) | 65 | 2-3.5 | 79-90 |
| 7 | Ethanol/Water (1:1) | SiW/SiO₂ (15) | Room Temp (Ultrasonic) | 1.5-2 | 82-92 |
Data adapted from a study on the one-pot synthesis of Hantzsch thiazole derivatives.[8]
Problem 2: Product Purification Challenges
Purification of the crude thiazole product can be challenging due to the presence of unreacted starting materials, side products, and catalyst residues.
Purification Strategy Flowchart
Caption: General purification strategy for thiazole derivatives.
Detailed Purification Steps:
-
Initial Work-up: After the reaction, the crude product is often isolated by precipitation and filtration. Washing the precipitate with a suitable solvent (e.g., cold ethanol or water) can remove some impurities.[1]
-
Recrystallization: This is a common and effective method for purifying solid thiazole derivatives. The choice of solvent is critical and may require some experimentation. Common solvents include ethanol, methanol, or mixtures of ethyl acetate and hexanes.
-
Column Chromatography: If recrystallization is ineffective or the product is an oil, silica gel column chromatography is the preferred method. The eluent system should be chosen based on the polarity of the product and impurities, as determined by TLC. A typical eluent system for thiazoles is a mixture of ethyl acetate and hexanes.
-
Acid-Base Extraction: For thiazole derivatives with basic or acidic functional groups, an acid-base extraction can be a powerful purification tool to separate them from neutral impurities.
Experimental Protocols
Hantzsch Thiazole Synthesis: Synthesis of 2-Amino-4-phenylthiazole
This protocol describes the synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% aqueous Sodium Carbonate solution (20 mL)
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.
-
Add methanol and a stir bar.
-
Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.[9]
-
Remove the reaction from the heat and allow it to cool to room temperature.
-
Pour the reaction mixture into a 100 mL beaker containing the 5% sodium carbonate solution and swirl to mix.
-
Filter the resulting precipitate using a Büchner funnel.
-
Wash the filter cake with water.
-
Dry the collected solid to obtain the crude product.
-
The crude product can be further purified by recrystallization from ethanol.
Gabriel Thiazole Synthesis: Synthesis of 2,5-Dimethylthiazole
This method involves the reaction of an α-acylaminoketone with phosphorus pentasulfide.[10]
Materials:
-
N-(2-oxopropyl)acetamide
-
Phosphorus pentasulfide (P₄S₁₀)
-
Inert solvent (e.g., dry toluene or xylene)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve N-(2-oxopropyl)acetamide in an inert solvent.
-
Add phosphorus pentasulfide to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture and carefully quench it by slowly adding it to a stirred solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Cook-Heilbron Thiazole Synthesis: Synthesis of 5-Amino-2-mercaptothiazole
This synthesis involves the reaction of an α-aminonitrile with carbon disulfide.[10][11]
Materials:
-
α-Aminonitrile (e.g., aminoacetonitrile)
-
Carbon disulfide
-
Solvent (e.g., ethanol or a mixture of ether and water)
Procedure:
-
Dissolve the α-aminonitrile in the chosen solvent in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add carbon disulfide to the cooled solution with stirring.
-
Allow the reaction to proceed at room temperature, monitoring by TLC.
-
The product may precipitate from the reaction mixture. If so, collect it by filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization.
Disclaimer: These protocols are intended as a general guide. The specific reaction conditions, including stoichiometry, temperature, and reaction time, may need to be optimized for different substrates. Always perform a thorough literature search for the specific thiazole derivative you are synthesizing and adhere to all laboratory safety procedures.
References
- 1. benchchem.com [benchchem.com]
- 2. Thiazole - Wikipedia [en.wikipedia.org]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. bepls.com [bepls.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. Thioamide synthesis by thionation [organic-chemistry.org]
- 8. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. mjas.analis.com.my [mjas.analis.com.my]
- 11. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
optimizing solubility of 2-Isopropylthiazole-4-carboxylic acid for biological assays
Technical Support Center: 2-Isopropylthiazole-4-carboxylic acid
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the solubility of this compound in biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound?
While experimental data for this specific molecule is limited, its structure (an acidic carboxylic acid on a heterocyclic thiazole ring) allows us to predict its general properties. These properties are crucial for understanding its solubility behavior.
Table 1: Estimated Physicochemical Properties
| Property | Estimated Value/Characteristic | Implication for Solubility |
|---|---|---|
| Molecular Formula | C₇H₉NO₂S | - |
| Molecular Weight | ~171.22 g/mol | Low molecular weight is generally favorable for solubility. |
| pKa | 3.0 - 4.5 (Estimated) | As a carboxylic acid, it will be poorly soluble at low pH and increasingly soluble as the pH rises above its pKa.[][2] |
| cLogP | 1.5 - 2.5 (Estimated) | The positive value suggests some lipophilicity, indicating low intrinsic aqueous solubility. |
| Chemical Class | Weak Acid | Solubility is highly dependent on pH.[][2] |
Q2: What is the best solvent to prepare a high-concentration stock solution?
For initial stock solutions, a water-miscible organic solvent is recommended.[3] Dimethyl sulfoxide (DMSO) is the most common choice due to its strong solubilizing power for a wide range of compounds.[4][5]
-
Primary Recommendation: DMSO
-
Alternatives: Ethanol, N,N-dimethylformamide (DMF), or N,N-dimethylacetamide (DMA).[][6]
Always start by preparing a high-concentration stock (e.g., 10-50 mM) in 100% DMSO. This stock can then be serially diluted for experiments.
Q3: How does pH impact the solubility of this compound?
The carboxylic acid group is the dominant factor controlling aqueous solubility.
-
At Low pH (e.g., <4): The carboxylic acid is protonated (-COOH). This form is neutral and less polar, resulting in very low aqueous solubility.
-
At High pH (e.g., >5): The carboxylic acid is deprotonated (-COO⁻). This anionic (charged) form is significantly more polar and has much higher aqueous solubility.[]
This relationship is a key tool for optimizing solubility. Adjusting the pH of your aqueous buffer to be at least 1-2 units above the compound's pKa can dramatically increase its solubility.[]
Caption: pH-dependent ionization of the carboxylic acid group and its effect on solubility.
Q4: My compound precipitates when diluted from a DMSO stock into my aqueous assay buffer. What should I do?
This is a common problem known as "crashing out" and occurs when a compound that is soluble in a high concentration of an organic solvent is diluted into an aqueous medium where it is poorly soluble. Follow the troubleshooting guide below.
Troubleshooting Guide: Compound Precipitation
This workflow will guide you through the steps to resolve compound precipitation in your aqueous assay medium.
Caption: Troubleshooting workflow for resolving compound precipitation in biological assays.
Table 2: Recommended Maximum Final Co-solvent Concentrations for In Vitro Assays
| Co-solvent | General Max. Concentration | Notes |
|---|---|---|
| DMSO | ≤ 0.5% | Many cell lines tolerate 0.5%, but sensitive or primary cells may require ≤ 0.1%.[4][7][8][9][10] Always run a vehicle control. |
| Ethanol | ≤ 0.5% | Can affect cell metabolism. A vehicle control is critical. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weigh Compound: Accurately weigh out 1.71 mg of this compound (MW: 171.22 g/mol ).
-
Add Solvent: Add 1 mL of high-purity, anhydrous DMSO to the vial containing the compound.
-
Dissolve: Cap the vial tightly and vortex for 1-2 minutes.
-
Inspect: Visually inspect the solution against a light source to ensure there are no visible solid particles.
-
Sonication (Optional): If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes. Avoid overheating.
-
Store: Store the stock solution at -20°C or -80°C in small, tightly sealed aliquots to prevent water absorption by the DMSO.[4]
Protocol 2: Kinetic Aqueous Solubility Assessment
This protocol helps determine the approximate solubility limit in your specific assay buffer.
-
Prepare Dilutions: Prepare a serial dilution of your compound in 100% DMSO (e.g., from 10 mM down to ~10 µM) in a clear 96-well plate.
-
Transfer to Buffer: In a separate 96-well plate, add your final assay buffer. Transfer a small, fixed volume of the DMSO dilutions into the buffer wells to achieve the desired final co-solvent concentration (e.g., add 1 µL of DMSO stock to 199 µL of buffer for a 0.5% final DMSO concentration).
-
Mix and Incubate: Mix the plate thoroughly on a plate shaker for 5-10 minutes.
-
Measure Turbidity: Immediately measure the absorbance (optical density) of the plate at a wavelength where the compound does not absorb (e.g., 600-650 nm) using a plate reader.
-
Monitor: Repeat the measurement after 1-2 hours of incubation at the assay temperature. A significant increase in absorbance indicates precipitation.
-
Analyze: The highest concentration that does not show an increase in absorbance over time is your approximate kinetic solubility limit under these conditions.
Protocol 3: Formulation Using pH Adjustment
-
Prepare Buffers: Prepare a set of your base assay buffer adjusted to different pH values (e.g., pH 6.0, 6.5, 7.0, 7.4, 8.0). Ensure the buffer system has adequate capacity at each pH.
-
Test Solubility: Using the kinetic solubility protocol above, test the solubility of your compound in each of the prepared buffers.
-
Select Optimal pH: Choose the lowest pH that provides sufficient solubility for your desired final concentration while being compatible with your biological assay system. For many cell-based assays, a pH range of 7.2-7.8 is often required.
References
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. wisdomlib.org [wisdomlib.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. lifetein.com [lifetein.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Isopropylthiazole-4-carboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Isopropylthiazole-4-carboxylic acid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.
| Issue | Potential Cause | Suggested Solution |
| Low Purity After Recrystallization | Inappropriate solvent choice: The solvent may have either too high or too low solubility for the compound at varying temperatures. | Solvent Screening: Test the solubility of the compound in a variety of solvents at both room temperature and elevated temperatures to find a suitable system where the compound is highly soluble when hot and poorly soluble when cold.[1][2] Consider using a solvent pair, such as methanol/water or ethanol/water, by dissolving the compound in the "good" solvent and titrating with the "poor" solvent until turbidity is observed, then heating to redissolve.[1] |
| Co-precipitation of impurities: Impurities with similar solubility profiles may crystallize along with the product. | Activated Charcoal Treatment: If colored impurities are present, adding activated charcoal to the hot solution before filtration can help adsorb them.[3] Repeat Recrystallization: A second recrystallization step may be necessary to achieve the desired purity. | |
| Oiling Out During Crystallization | High concentration of impurities: The presence of significant impurities can lower the melting point of the solid, causing it to separate as an oil.[3] | Initial Purification: Consider a preliminary purification step, such as a quick filtration through a silica plug, to remove gross impurities before recrystallization. Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in a cold bath. This can be achieved by insulating the flask.[1] |
| Solution is too concentrated: A highly supersaturated solution can lead to rapid precipitation as an oil instead of forming crystals. | Add More Solvent: Reheat the solution to dissolve the oil and add a small amount of additional hot solvent to decrease the concentration before attempting to cool again.[1][3] | |
| Poor Crystal Formation or No Precipitation | Solution is too dilute: The concentration of the compound may be below its saturation point even at low temperatures. | Solvent Evaporation: Carefully evaporate some of the solvent to increase the concentration of the solute.[3] Induce Crystallization: Scratch the inside of the flask with a glass rod at the air-solvent interface to create nucleation sites.[1] Add a seed crystal of the pure compound if available.[1] |
| Incomplete reaction or hydrolysis: If the carboxylic acid is synthesized from its ester, incomplete hydrolysis can leave the more soluble ester in solution, hindering crystallization of the acid. | Reaction Monitoring: Ensure the hydrolysis reaction has gone to completion using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). | |
| Broad Peak or Tailing in HPLC Analysis | Interaction with stationary phase: The carboxylic acid group can interact with residual silanols on C18 columns, leading to poor peak shape. | Use of an acidic mobile phase: Adding a small amount of an acid like formic acid or phosphoric acid to the mobile phase can suppress the ionization of the carboxylic acid and improve peak symmetry.[4][5] Specialized Columns: Consider using a column specifically designed for the analysis of polar compounds or organic acids. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: While specific impurities depend on the synthetic route, common contaminants can include unreacted starting materials, byproducts from side reactions, and residual solvents. For instance, if the synthesis involves the hydrolysis of a corresponding ester, the unreacted ester is a likely impurity. Thiazole synthesis can sometimes lead to the formation of isomeric byproducts or dimers.[6][7]
Q2: Which solvents are recommended for the recrystallization of this compound?
A2: As a polar organic compound, polar protic solvents are often a good starting point. Solvents such as ethanol, methanol, and isopropanol, or mixtures of these with water, are likely candidates. A systematic solvent screen is the most effective way to identify the ideal recrystallization solvent or solvent system.[2][8]
Q3: My compound is a persistent oil. What is the best strategy for purification?
A3: If recrystallization repeatedly results in an oil, column chromatography is a recommended alternative. A normal-phase silica gel column with a gradient elution of a non-polar solvent (like hexanes) and a polar solvent (like ethyl acetate) with a small percentage of acetic or formic acid can be effective for separating the carboxylic acid from less polar impurities.
Q4: How can I effectively remove residual solvent from my final product?
A4: After filtration, washing the crystals with a small amount of cold solvent will help remove residual mother liquor. For drying, placing the crystals under high vacuum for several hours is typically effective. If the solvent has a high boiling point, gentle heating in a vacuum oven can be employed, but care should be taken to avoid melting or decomposition of the product.
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: In a small test tube, dissolve approximately 20-30 mg of the crude this compound in a minimal amount of a chosen hot solvent (e.g., ethanol).
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the selected solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the solvent in small portions until a clear solution is obtained at the boiling point.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[3]
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Column Chromatography Protocol
-
Stationary Phase: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Loading: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexanes. Adding 0.5-1% acetic or formic acid to the mobile phase can improve the separation of carboxylic acids.
-
Fraction Collection: Collect fractions and monitor the elution of the compound using TLC or HPLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Quantitative Data
Table 1: Illustrative Recrystallization Solvent Screening for this compound
| Solvent System | Solubility (Hot) | Solubility (Cold) | Crystal Morphology | Purity (by HPLC) |
| Ethanol | High | Moderate | Needles | 98.5% |
| Methanol/Water (9:1) | High | Low | Plates | 99.2% |
| Isopropanol | Moderate | Low | Prisms | 98.9% |
| Ethyl Acetate | High | High | - | - |
| Hexane | Insoluble | Insoluble | - | - |
Note: This data is for illustrative purposes to guide solvent selection.
Table 2: Illustrative HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting decision tree for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scispace.com [scispace.com]
- 5. HPLC analysis of organic acids using a novel stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 8. science.uct.ac.za [science.uct.ac.za]
stability issues of 2-Isopropylthiazole-4-carboxylic acid in solution
Technical Support Center: 2-Isopropylthiazole-4-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of this compound in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the recommended solvents for dissolving and storing this compound?
A1: The solubility of this compound has not been extensively published. However, based on its structure, which contains both a polar carboxylic acid group and a less polar isopropylthiazole moiety, its solubility is expected to vary.
-
Organic Solvents: It is likely soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), methanol, and ethanol. For long-term storage, DMSO and ethanol are common choices.
-
Aqueous Solutions: As a carboxylic acid, its solubility in aqueous solutions is highly pH-dependent. It will be less soluble in acidic water and more soluble in neutral to alkaline conditions where it can form a carboxylate salt.[1] The hydrobromide salt of a similar compound, 2-(isopropylamino)thiazole-4-carboxylic acid, was noted to have enhanced aqueous solubility.[2]
Recommendation: For initial experiments, create a concentrated stock solution in a high-quality, anhydrous organic solvent like DMSO. For aqueous experimental media, dilute the organic stock solution, ensuring the final concentration of the organic solvent is low enough not to affect your experimental system.
Q2: How should I store stock solutions of this compound?
A2: Proper storage is critical to maintaining the integrity of the compound.
-
Temperature: For long-term stability, store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can accelerate degradation. Consider preparing smaller aliquots from your main stock solution for daily use.
-
Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil, as heterocyclic compounds can sometimes be light-sensitive.
-
Atmosphere: For maximum stability, especially if the solvent is not completely anhydrous, consider overlaying the solution with an inert gas like argon or nitrogen before sealing to prevent oxidative degradation.
Q3: My solution of this compound has turned yellow/brown. What does this indicate?
A3: A change in color, such as turning yellow or brown, typically indicates chemical degradation. The thiazole ring, while aromatic, can be susceptible to oxidation or other forms of decomposition over time, which can lead to the formation of colored byproducts.
Troubleshooting Steps:
-
Confirm Identity and Purity: Before assuming degradation, confirm the purity of your starting material.
-
Check Storage Conditions: Ensure the solution has been stored correctly (protected from light, at the correct temperature).
-
Perform Analysis: Use an analytical technique like High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS) to check for the appearance of new peaks, which would represent degradation products. A decrease in the area of the parent compound's peak would confirm its degradation.
Q4: How does pH impact the stability of this compound in aqueous buffers?
A4: The pH of an aqueous solution is a critical factor for the stability of many pharmaceuticals.[3] For this compound, extreme pH values can promote degradation.
-
Acidic Conditions (Low pH): Strong acidic conditions can potentially lead to hydrolysis of the thiazole ring.
-
Alkaline Conditions (High pH): The thiazole ring in some related compounds can be susceptible to ring-opening or other degradation pathways under strong basic conditions.[4]
-
General Principle: The ionization state of a molecule can influence its degradation pathways.[3]
Recommendation: To determine the optimal pH range for your experiments, a preliminary stability study across a range of pH values (e.g., pH 3, 5, 7.4, 9) is recommended. This is a key component of a forced degradation study.[5][6]
Q5: I am seeing inconsistent results in my biological assays. Could this be related to compound instability?
A5: Yes, inconsistent results are a common consequence of using a solution with a degrading compound. If the compound degrades over the course of an experiment, its effective concentration will decrease, leading to variable biological effects.
Troubleshooting Workflow: The diagram below outlines a logical workflow for troubleshooting inconsistent experimental results that may be linked to compound instability.
Caption: Troubleshooting workflow for inconsistent assay results.
Quantitative Data Summary
Table 1: Example Forced Degradation Study Data for this compound
| Stress Condition (24h incubation) | % Parent Compound Remaining | Number of Degradants Detected | Observations |
| 0.1 M HCl at 60°C | 85.2% | 2 | Slight degradation |
| 0.1 M NaOH at 60°C | 72.5% | 3 | Significant degradation |
| 10% H₂O₂ at RT | 91.0% | 1 | Minor oxidative degradation |
| Heat (80°C, solid state) | 99.5% | 0 | Stable to dry heat |
| Photostability (ICH Q1B) | 98.8% | 1 | Stable to light exposure |
Note: Data are hypothetical and for illustrative purposes only. RT = Room Temperature.
Experimental Protocols
Protocol: Assessment of Solution Stability by HPLC
This protocol outlines a basic method to assess the stability of this compound in a specific solvent or buffer.
Objective: To quantify the percentage of the parent compound remaining after incubation under defined conditions.
Materials:
-
This compound
-
HPLC-grade solvent of choice (e.g., DMSO, Acetonitrile, Buffered Saline)
-
HPLC system with UV detector
-
Analytical C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
HPLC-grade mobile phase components (e.g., Acetonitrile, Water, Formic Acid)
-
Autosampler vials
Workflow Diagram:
Caption: Experimental workflow for a solution stability study.
Procedure:
-
Preparation of Stock Solution: Accurately weigh the compound and dissolve it in the chosen solvent (e.g., DMSO) to make a concentrated stock solution (e.g., 10 mg/mL or 10 mM).
-
Preparation of Test Solution: Dilute the stock solution into the aqueous buffer or experimental medium to be tested to achieve the final desired concentration (e.g., 100 µM).
-
Time-Zero (T=0) Analysis: Immediately after preparation, transfer an aliquot of the test solution to an HPLC vial and inject it into the HPLC system. This serves as your baseline reference.
-
Incubation: Store the remaining test solution under the desired conditions (e.g., room temperature, 37°C, protected from light).
-
Subsequent Time Points: At predetermined time points (e.g., 2, 4, 8, 24 hours), withdraw another aliquot, transfer to an HPLC vial, and inject.
-
HPLC Analysis:
-
Method: Develop an isocratic or gradient HPLC method that provides good separation of the parent compound peak from any potential degradants or solvent peaks. A typical mobile phase for such a compound might be a mixture of acetonitrile and water with 0.1% formic acid.
-
Detection: Monitor at a UV wavelength where the compound has a strong absorbance (e.g., determine the λmax by UV-Vis spectroscopy, or test a range like 230-280 nm).
-
-
Data Analysis:
-
Integrate the peak area of the parent compound at each time point.
-
Calculate the percentage of the compound remaining at time 't' using the formula: % Remaining = (Peak Area at Time t / Peak Area at Time 0) * 100
-
A loss of >5-10% of the parent compound may be considered significant instability for many applications.
-
References
- 1. The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy 2-(Isopropylamino)thiazole-4-carboxylic acid hydrobromide | 300831-03-2 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. researchgate.net [researchgate.net]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
refining experimental conditions for reactions involving 2-Isopropylthiazole-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Isopropylthiazole-4-carboxylic acid. The information is designed to help refine experimental conditions for common reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: The most common reactions involve the carboxylic acid functional group. These are primarily:
-
Amide bond formation (Amidation): Coupling the carboxylic acid with a primary or secondary amine to form an amide. This is a widely used reaction in medicinal chemistry to synthesize new chemical entities.[1][2][3]
-
Esterification: Reacting the carboxylic acid with an alcohol to form an ester. Fischer-Speier esterification is a common method for this transformation.[4][5][6][7]
Q2: What are the key challenges when working with this compound?
A2: Researchers may encounter several challenges:
-
Low reaction yields: This can be due to incomplete reactions, side reactions, or product degradation.[8][9]
-
Steric hindrance: The isopropyl group on the thiazole ring may sterically hinder the approach of nucleophiles to the carboxylic acid group, potentially slowing down reaction rates.
-
Electron-rich heterocycle: The thiazole ring is an electron-rich heterocycle, which can sometimes lead to unexpected side reactions under harsh conditions.
-
Purification difficulties: Separating the desired product from unreacted starting materials, coupling reagents, and byproducts can be challenging.[10]
Q3: How should I store this compound?
A3: It is recommended to store the compound in a tightly sealed container in a cool, dry place, away from strong oxidizing agents to prevent degradation.
Troubleshooting Guides
Amide Coupling Reactions
Amide bond formation is a critical reaction in drug discovery.[3] The direct condensation of a carboxylic acid and an amine is generally inefficient and requires the use of coupling reagents to activate the carboxylic acid.[2][3]
Problem: Low or No Amide Product Formation
This is a common issue that can be addressed by systematically evaluating the reaction components and conditions.
Possible Causes & Solutions:
-
Inefficient Carboxylic Acid Activation: The carboxylic acid must be activated for the amine to react.
-
Solution: Choose an appropriate coupling reagent. A comparison of common reagents is provided in Table 1. For sterically hindered or electron-deficient amines, stronger coupling reagents like HATU may be necessary.[11]
-
Solution: Ensure the coupling reagent is fresh and has been stored correctly. Some reagents are moisture-sensitive.
-
-
Poor Nucleophilicity of the Amine: Electron-deficient or sterically hindered amines can be poor nucleophiles, leading to slow or incomplete reactions.
-
Solution: Increase the reaction temperature or extend the reaction time. However, be cautious as this may also lead to byproduct formation.
-
Solution: Use a stronger coupling reagent like HATU, which is known to be effective for challenging couplings.[11]
-
-
Inappropriate Solvent or Base: The choice of solvent and base can significantly impact the reaction outcome.
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired amide.
-
Solution: The addition of 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress side reactions and minimize racemization if chiral centers are present.[14]
-
| Coupling Reagent System | Additive | Base | Typical Solvent(s) | Typical Reaction Time | Reported Yield Range (%) | Key Advantages | Common Side Reactions |
| EDC | NHS or HOBt | None or mild base | DCM, DMF, Water | 1-12 hours | 60-95% | Water-soluble byproduct, good for bioconjugation.[2] | Formation of N-acylurea byproduct. |
| DCC | HOBt or DMAP | None or mild base | DCM, THF | 2-12 hours | 70-95% | Inexpensive, effective for many substrates. | Dicyclohexylurea (DCU) byproduct can be difficult to remove. |
| HATU | None | DIPEA | DMF, NMP | 1-4 hours | 80-99% | Highly efficient, especially for hindered substrates, low racemization.[2][11] | Guanidinium byproduct formation. |
| PyBOP | HOBt | DIPEA | DMF, DCM | 1-6 hours | 75-95% | Avoids formation of carcinogenic HMPA (a byproduct of BOP). | Guanidinium byproduct formation. |
Fischer Esterification
The Fischer-Speier esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[4][6]
Problem: Low Yield of Ester Product
Low yields in Fischer esterification are often due to the reversible nature of the reaction or incomplete conversion.
Possible Causes & Solutions:
-
Equilibrium Not Shifted Towards Products: The reaction is reversible, and the presence of water can drive the equilibrium back towards the starting materials.
-
Solution: Use a large excess of the alcohol, which also serves as the solvent.[4] This shifts the equilibrium towards the ester product according to Le Châtelier's principle.[5]
-
Solution: Remove water as it is formed. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.[7]
-
-
Insufficient Catalysis: An inadequate amount of acid catalyst will result in a slow reaction rate.
-
Reaction Not at Equilibrium: The reaction may be too slow to reach equilibrium in the allotted time.
-
Solution: Increase the reaction temperature by heating the mixture to reflux.[15]
-
Solution: Increase the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine when equilibrium has been reached.
-
-
Hydrolysis During Workup: The ester product can be hydrolyzed back to the carboxylic acid and alcohol if exposed to aqueous acid for a prolonged period.
-
Solution: After the reaction is complete, quickly neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate solution, during the aqueous workup.
-
| Parameter | Condition | Rationale |
| Reactants | Carboxylic Acid (1 equiv.), Alcohol (large excess, e.g., 10-20 equiv. or as solvent) | Drives the equilibrium towards the product.[4][5] |
| Catalyst | Concentrated H₂SO₄ or p-TsOH (catalytic amount, e.g., 1-5 mol%) | Protonates the carbonyl oxygen, making the carboxylic acid more electrophilic.[4][7] |
| Temperature | Reflux | Increases the reaction rate to reach equilibrium faster.[15] |
| Reaction Time | 1-10 hours | Varies depending on the reactivity of the substrates. Monitor by TLC.[6] |
| Workup | Neutralization with a weak base (e.g., NaHCO₃ solution) | Prevents hydrolysis of the ester product. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol is suitable for coupling this compound with primary or secondary amines, especially when one of the coupling partners is sterically hindered or electron-deficient.[11]
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Reagent Addition: Add the amine (1.1 equivalents), followed by HATU (1.1 equivalents) and DIPEA (2.0-3.0 equivalents).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Fischer Esterification
This protocol describes the esterification of this compound using an alcohol as the solvent.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 equivalent) and the desired alcohol (e.g., methanol, ethanol; used in large excess as the solvent).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) to the stirred solution.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature. Monitor the reaction by TLC until the starting carboxylic acid is consumed (typically 2-6 hours).
-
Workup:
-
Cool the mixture to room temperature.
-
Remove the excess alcohol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent like diethyl ether or ethyl acetate.
-
Carefully wash the organic layer with water, then with a saturated aqueous NaHCO₃ solution until gas evolution ceases, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: If necessary, purify the crude ester by flash column chromatography or distillation.
Visualizations
Caption: A typical workflow for amide coupling reactions.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. hepatochem.com [hepatochem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. Troubleshooting [chem.rochester.edu]
- 9. How To [chem.rochester.edu]
- 10. Troubleshooting [chem.rochester.edu]
- 11. growingscience.com [growingscience.com]
- 12. Amide Synthesis [fishersci.co.uk]
- 13. researchgate.net [researchgate.net]
- 14. peptide.com [peptide.com]
- 15. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Synthesis of 2-Isopropylthiazole-4-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Isopropylthiazole-4-carboxylic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the experimental process.
I. Troubleshooting Guide
This guide addresses common problems encountered during the two main stages of the synthesis: the Hantzsch thiazole synthesis to form the intermediate ethyl 2-isopropylthiazole-4-carboxylate, and the subsequent hydrolysis to yield the final product, this compound.
Stage 1: Hantzsch Thiazole Synthesis of Ethyl 2-Isopropylthiazole-4-carboxylate
Q1: My Hantzsch reaction is showing a low yield or is not proceeding to completion. What are the possible causes and solutions?
A1: Low yields in the Hantzsch thiazole synthesis can arise from several factors. Here's a systematic approach to troubleshooting:
-
Purity of Reactants: The purity of the starting materials, thioisobutyramide and ethyl 2-chloroacetoacetate, is critical. Impurities can lead to undesirable side reactions.
-
Recommendation: Ensure the purity of your starting materials by checking their specifications or purifying them before use. Thioisobutyramide can be synthesized from isobutyramide using Lawesson's reagent.[1][2] Be aware that purification of the thioamide can be challenging due to the byproducts of Lawesson's reagent.[3][4]
-
-
Reaction Conditions: Suboptimal reaction conditions can significantly impact the outcome.
-
Temperature: The reaction is typically heated to reflux.[5][6] Ensure the reaction mixture reaches and maintains the appropriate temperature for the solvent used (e.g., ~78 °C for ethanol).
-
Reaction Time: The reaction time can vary. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[5] The disappearance of starting materials and the appearance of the product spot will indicate the reaction's progression.
-
Solvent: Ethanol is a commonly used solvent for this reaction.[7] Ensure you are using anhydrous ethanol, as water can sometimes interfere with the reaction.
-
-
Stoichiometry: While the reactants react in a 1:1 ratio, using a slight excess of the thioamide (e.g., 1.1-1.2 equivalents) can sometimes drive the reaction to completion.[5]
Q2: I am observing multiple spots on my TLC plate after the Hantzsch reaction. What are the likely side products?
A2: The formation of multiple products is a common issue. Possible side products include:
-
Unreacted Starting Materials: If the reaction is incomplete, you will see spots corresponding to thioisobutyramide and ethyl 2-chloroacetoacetate.
-
Formation of an Oxazole: If the thioisobutyramide is contaminated with isobutyramide, an oxazole byproduct can form.
-
Dimerization or Polymerization: Under certain conditions, the reactants or intermediates can self-condense.
Q3: How can I effectively purify the ethyl 2-isopropylthiazole-4-carboxylate intermediate?
A3: Purification of the ester intermediate is crucial for a successful subsequent hydrolysis step.
-
Work-up: After the reaction is complete, the reaction mixture is typically concentrated, and the residue is taken up in a suitable organic solvent like ethyl acetate. Washing with a saturated aqueous solution of sodium bicarbonate can help remove any acidic impurities.[7]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol or benzene) can be an effective purification method.[7]
-
Column Chromatography: If recrystallization is not effective or the product is an oil, silica gel column chromatography is a standard method for purification. The appropriate eluent system should be determined by TLC analysis.
Stage 2: Hydrolysis of Ethyl 2-Isopropylthiazole-4-carboxylate
Q4: The hydrolysis of my ethyl ester to the carboxylic acid is incomplete. How can I improve the conversion?
A4: Incomplete hydrolysis is a frequent challenge. Consider the following to drive the reaction to completion:
-
Reaction Conditions:
-
Base: Sodium hydroxide (NaOH) is a common choice for this hydrolysis.[8] Ensure you are using a sufficient excess (typically 1.5-2.0 equivalents).
-
Temperature: The reaction is usually performed at reflux.[8][9] Ensure adequate heating is applied.
-
Reaction Time: Monitor the reaction by TLC until the starting ester spot disappears completely.[9] This can take several hours.
-
-
Solubility: Poor solubility of the ester in the aqueous base can slow down the reaction.
-
Co-solvent: Using a co-solvent like methanol or ethanol can improve the solubility of the ester in the reaction mixture.[9]
-
Q5: I am having difficulty isolating the final this compound product after hydrolysis.
A5: Proper work-up is key to isolating the carboxylic acid.
-
Acidification: After the hydrolysis is complete, the reaction mixture should be cooled and then carefully acidified with a strong acid, such as hydrochloric acid (HCl), to a pH of 1-2.[9] This will protonate the carboxylate salt and cause the carboxylic acid to precipitate if it is a solid.
-
Extraction: If the carboxylic acid does not precipitate or is an oil, it will need to be extracted from the aqueous solution using an appropriate organic solvent, such as ethyl acetate.[9] Perform multiple extractions to ensure complete recovery.
-
Drying and Concentration: The combined organic extracts should be washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent removed under reduced pressure.[9]
Q6: My final product is impure. What are the common impurities and how can I remove them?
A6: Common impurities in the final product include:
-
Unhydrolyzed Ester: This is a common impurity if the hydrolysis was incomplete. It will have a higher Rf value on a TLC plate than the carboxylic acid.
-
Salts: Inorganic salts from the work-up can contaminate the product. Washing the organic extracts thoroughly with water can help remove these.
To improve purity, consider recrystallization from a suitable solvent system or purification by column chromatography.
II. Frequently Asked Questions (FAQs)
Q: What is the general reaction scheme for the synthesis of this compound?
A: The synthesis is typically a two-step process:
-
Hantzsch Thiazole Synthesis: Thioisobutyramide reacts with ethyl 2-chloroacetoacetate to form ethyl 2-isopropylthiazole-4-carboxylate.
-
Hydrolysis: The ethyl ester is then hydrolyzed, typically using a base like sodium hydroxide, to yield this compound.
Q: What are the key starting materials for this synthesis?
A: The primary starting materials are isobutyramide (to be converted to thioisobutyramide) and ethyl 2-chloroacetoacetate.
Q: Are there any particular safety precautions I should take during this synthesis?
A: Yes, several safety precautions are necessary:
-
Thionating Agents: Lawesson's reagent, used to synthesize thioisobutyramide, has a strong, unpleasant odor and should be handled in a well-ventilated fume hood. The reaction can also generate hydrogen sulfide, which is toxic.[2]
-
Alkylating Agents: Ethyl 2-chloroacetoacetate is an alkylating agent and should be handled with care, wearing appropriate personal protective equipment (PPE).
-
Acids and Bases: Concentrated acids and bases used in the work-up procedures are corrosive and should be handled with caution.
III. Data Presentation
Table 1: Summary of Typical Reaction Parameters
| Step | Reaction | Key Reactants | Solvent | Temperature | Typical Reaction Time |
| 1a | Thioamide Synthesis | Isobutyramide, Lawesson's Reagent | Toluene | Reflux (~110 °C) | Varies (monitor by TLC) |
| 1b | Hantzsch Thiazole Synthesis | Thioisobutyramide, Ethyl 2-chloroacetoacetate | Ethanol | Reflux (~78 °C) | 2-4 hours (monitor by TLC) |
| 2 | Ester Hydrolysis | Ethyl 2-isopropylthiazole-4-carboxylate, NaOH | Methanol/Water | Reflux | 2-4 hours (monitor by TLC) |
IV. Experimental Protocols
Protocol 1: Synthesis of Thioisobutyramide
This protocol is a general procedure for the thionation of an amide using Lawesson's Reagent.[2]
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isobutyramide (1.0 eq) in anhydrous toluene.
-
Add Lawesson's Reagent (0.5 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amide is fully consumed.
-
Cool the reaction mixture to room temperature.
-
The crude product can be purified by silica gel column chromatography. Note that byproducts from Lawesson's reagent can make purification challenging.[3][4]
Protocol 2: Hantzsch Synthesis of Ethyl 2-Isopropylthiazole-4-carboxylate
This protocol is adapted from general Hantzsch thiazole synthesis procedures.[5][7]
-
In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve thioisobutyramide (1.0 eq) in ethanol.
-
Add ethyl 2-chloroacetoacetate (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Hydrolysis of Ethyl 2-Isopropylthiazole-4-carboxylate
This protocol is based on standard procedures for ester hydrolysis.[8][9]
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 2-isopropylthiazole-4-carboxylate (1.0 eq) in a mixture of methanol and water.
-
Add sodium hydroxide (1.5-2.0 eq) to the stirred solution.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and remove the methanol using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.
-
Carefully acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid.
-
Extract the product from the acidified aqueous layer with ethyl acetate (3 times).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization if it is a solid.
V. Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for the synthesis of this compound.
References
- 1. Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs - RSC Mechanochemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. rsc.org [rsc.org]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. benchchem.com [benchchem.com]
- 7. prepchem.com [prepchem.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Thiazole Carboxylic Acids
Welcome to the Technical Support Center for the synthesis of thiazole carboxylic acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during their experiments.
Troubleshooting Guides
This section provides detailed solutions to specific problems that may arise during the synthesis of thiazole carboxylic acids, with a focus on the widely used Hantzsch thiazole synthesis.
Issue 1: Low Yield of the Desired Thiazole Carboxylic Acid
Question: We are experiencing a low yield of our target thiazole carboxylic acid. What are the potential causes and how can we improve the yield?
Answer:
Low yields in thiazole carboxylic acid synthesis can stem from several factors, ranging from reactant quality to suboptimal reaction conditions and the occurrence of side reactions. Here's a step-by-step troubleshooting guide:
1. Reactant Purity and Stability:
-
α-Haloketone/Ester Quality: Impurities in the α-haloketone or α-haloester (e.g., ethyl bromopyruvate) can lead to unwanted side reactions. Ensure the starting material is pure and free from decomposition products. Storage conditions are critical; α-halocarbonyl compounds can be lachrymatory and should be handled with care in a well-ventilated fume hood.
-
Thioamide/Thiourea Stability: Thioamides and thiourea can degrade over time. Use fresh, high-purity reagents. The stability of the thioamide can be a limiting factor, especially under acidic conditions.[1]
2. Reaction Conditions:
-
Solvent Selection: The choice of solvent significantly impacts reaction rate and yield. While ethanol is commonly used, other solvents like methanol, 1-butanol, 2-propanol, and even water have been shown to be effective under reflux conditions for Hantzsch-type syntheses.[1] It is advisable to perform small-scale solvent screening to find the optimal solvent for your specific substrates.
-
Temperature Control: The reaction temperature is a critical parameter. Conventional heating methods often require refluxing for several hours.[1] Insufficient temperature may lead to an incomplete reaction, while excessive heat can promote side reactions and decomposition. Monitor the reaction progress by Thin-Layer Chromatography (TLC) to determine the optimal reaction time and temperature.
-
pH of the Reaction Medium: The acidity or basicity of the reaction mixture can influence the reaction pathway and the formation of side products. For instance, in the Hantzsch synthesis with N-monosubstituted thioureas, neutral conditions typically yield 2-(N-substituted amino)thiazoles, while acidic conditions can lead to the formation of 2-imino-2,3-dihydrothiazole isomers.[2][3]
3. Work-up and Purification:
-
Precipitation and Filtration: Thiazole products are often poorly soluble in water and can be precipitated by pouring the reaction mixture into cold water or a dilute basic solution (e.g., 5% sodium carbonate) to neutralize any acid formed during the reaction.[4]
-
Recrystallization: This is a powerful technique for purifying the solid product. Common solvents for recrystallization of thiazole derivatives include ethanol, methanol, or mixtures like ethyl acetate/hexane.[5]
-
Column Chromatography: If recrystallization is insufficient to remove impurities, silica gel column chromatography can be employed. A suitable eluent system (e.g., a gradient of ethyl acetate in hexane) should be determined by TLC analysis.
Issue 2: Formation of an Unexpected Side Product
Question: We have identified an unexpected byproduct in our reaction mixture. What are the common side reactions in thiazole carboxylic acid synthesis and how can we minimize them?
Answer:
Several side reactions can occur during the synthesis of thiazole carboxylic acids, leading to the formation of impurities. Understanding these pathways is key to mitigating their occurrence.
1. Formation of 2-Imino-2,3-dihydrothiazoles:
-
Problem: When using N-substituted thioureas, particularly under acidic conditions, the cyclization can occur through either nitrogen atom of the thiourea, leading to a mixture of the desired 2-(N-substituted amino)thiazole and the isomeric 3-substituted 2-imino-2,3-dihydrothiazole.[2][3]
-
Mechanism: The reaction proceeds through initial S-alkylation of the thiourea with the α-haloketone. Under acidic conditions, protonation of the intermediate can influence the regioselectivity of the subsequent intramolecular cyclization.
-
Troubleshooting:
-
Control pH: Performing the reaction under neutral or slightly basic conditions generally favors the formation of the 2-aminothiazole derivative.
-
Reaction Temperature and Time: Shorter reaction times at elevated temperatures (e.g., 80°C for 20 minutes in 10M HCl-EtOH) have been shown to favor the formation of the 2-imino isomer in specific cases.[2][3] Therefore, milder temperature and longer reaction times under neutral conditions are recommended to avoid this side product.
-
2. Formation of Oxazoles:
-
Problem: The corresponding oxazole can be formed as a byproduct if the thioamide is contaminated with its amide analog, or if the reaction conditions favor the attack of the oxygen atom of the thioamide tautomer.
-
Mechanism: The Hantzsch synthesis can be adapted to synthesize oxazoles by using an amide instead of a thioamide. If an amide impurity is present, it will compete with the thioamide, leading to the formation of an oxazole byproduct.
-
Troubleshooting:
-
High-Purity Thioamide: Use a high-purity thioamide, free from any corresponding amide.
-
Reaction Conditions: While specific conditions favoring oxazole formation in this context are not extensively documented in the provided results, ensuring anhydrous conditions and using aprotic solvents might disfavor pathways involving amide impurities.
-
3. Decarboxylation of the Product:
-
Problem: The thiazole carboxylic acid product may undergo decarboxylation, especially at elevated temperatures, leading to a lower yield of the desired acid.
-
Mechanism: The stability of heterocyclic carboxylic acids can be limited, and they may lose carbon dioxide upon heating.[6]
-
Troubleshooting:
-
Temperature Control: Avoid excessive heating during the reaction and work-up. Use the lowest effective temperature for the reaction.
-
Purification Method: During purification, avoid prolonged heating. If distillation is necessary, perform it under reduced pressure to lower the boiling point. For solid products, recrystallization at a moderate temperature is preferred.
-
4. Hydrolysis of Ester Group:
-
Problem: When synthesizing a thiazole carboxylic acid ester, the ester group can be partially or fully hydrolyzed to the corresponding carboxylic acid, especially if water is present and the reaction is carried out under acidic or basic conditions for a prolonged time.
-
Troubleshooting:
-
Anhydrous Conditions: Use anhydrous solvents and reagents to minimize water content.
-
Control Reaction Time: Monitor the reaction closely by TLC to avoid unnecessarily long reaction times that could promote hydrolysis.
-
Neutral Work-up: If possible, perform the initial work-up under neutral conditions to prevent acid or base-catalyzed hydrolysis.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Hantzsch thiazole synthesis?
A1: The Hantzsch thiazole synthesis is a versatile method for preparing thiazole derivatives.[7] The generally accepted mechanism involves the following steps:
-
S-Alkylation: The sulfur atom of the thioamide acts as a nucleophile and attacks the α-carbon of the α-haloketone in an SN2 reaction, displacing the halide.
-
Cyclization: The nitrogen atom of the resulting intermediate then attacks the carbonyl carbon in an intramolecular condensation reaction to form a five-membered ring intermediate, a 4-hydroxythiazoline.
-
Dehydration: This intermediate readily undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring.
Q2: How can I purify my thiazole carboxylic acid from unreacted starting materials?
A2: Purification can be achieved through a combination of techniques:
-
Extraction: If your product is a carboxylic acid, you can often use acid-base extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate). The thiazole carboxylic acid will deprotonate and move to the aqueous layer, while unreacted α-haloketone and other neutral impurities will remain in the organic layer. The aqueous layer can then be acidified (e.g., with dilute HCl) to precipitate the purified carboxylic acid, which can be collected by filtration.
-
Recrystallization: This is a highly effective method for purifying solid thiazole carboxylic acids.[5] The choice of solvent is crucial and should be determined experimentally.
-
Column Chromatography: For more challenging separations, silica gel chromatography can be used. The polarity of the eluent can be adjusted to effectively separate the product from starting materials and byproducts.
Q3: Are there any specific safety precautions I should take when synthesizing thiazole carboxylic acids?
A3: Yes, several safety precautions are important:
-
α-Haloketones: Many α-haloketones are lachrymators (tear-producing) and skin irritants. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Thioamides/Thiourea: Some thioamides and thiourea can be toxic. Consult the Safety Data Sheet (SDS) for the specific reagents you are using and handle them with appropriate care.
-
Solvents: Use flammable solvents in a fume hood and away from ignition sources.
-
General Precautions: As with any chemical synthesis, it is essential to wear appropriate PPE, work in a well-ventilated area, and be aware of the potential hazards of all chemicals being used.
Quantitative Data Summary
The following table summarizes the effect of reaction conditions on the yield of Hantzsch thiazole synthesis from one particular study. It is important to note that optimal conditions will vary depending on the specific substrates used.
| Entry | Solvent | Catalyst (mol%) | Time (h) | Temperature (°C) | Yield (%) | Reference |
| 1 | Water | 15 | 24 | RT | 10 | [8] |
| 2 | Water | 15 | 6 | 100 | 45 | [8] |
| 3 | MeOH | 15 | 24 | RT | 18 | [8] |
| 4 | MeOH | 15 | 4 | 60 | 60 | [8] |
| 5 | EtOH | 15 | 24 | RT | 25 | [8] |
| 6 | EtOH | 15 | 3.5 | 80 | 72 | [8] |
| 7 | 1-Butanol | 15 | 3 | 110 | 80 | [8] |
| 8 | 2-Propanol | 15 | 3 | 90 | 75 | [8] |
| 9 | EtOH/Water (1:1) | 15 | 2 | 80 | 85 | [8] |
| 10 | EtOH/Water (1:1) | 15 | 0.5 (ultrasound) | RT | 90 | [8] |
Note: The yields reported are for a specific multi-component reaction and may not be directly transferable to all thiazole carboxylic acid syntheses, but they illustrate the significant impact of solvent and temperature.
Experimental Protocols
General Protocol for the Synthesis of Ethyl 2-amino-1,3-thiazole-4-carboxylate
This protocol is a general guideline for the synthesis of a common thiazole carboxylic acid ester.[9]
Materials:
-
Ethyl bromopyruvate
-
Thiourea
-
Ethanol
-
Ice water
-
5% Sodium carbonate solution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.2 mmol) in ethanol (2 mL).
-
Add ethyl bromopyruvate (1 mmol) to the solution.
-
Heat the reaction mixture to 70°C and stir for 1 hour. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water. A precipitate should form.
-
If the solution is acidic, neutralize it with a 5% sodium carbonate solution to facilitate precipitation.
-
Collect the precipitate by vacuum filtration and wash it with cold water.
-
Dry the solid product to obtain ethyl 2-amino-1,3-thiazole-4-carboxylate. The product can be further purified by recrystallization from ethanol.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A troubleshooting workflow for addressing low yields in thiazole carboxylic acid synthesis.
Mechanism of Hantzsch Thiazole Synthesis
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
Potential Side Reaction Pathway: Formation of 2-Imino-2,3-dihydrothiazole
Caption: Competing cyclization pathways leading to the desired product and a common side product.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
- 6. Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. synarchive.com [synarchive.com]
- 8. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
how to increase the purity of synthesized 2-Isopropylthiazole-4-carboxylic acid
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions to enhance the purity of synthesized 2-Isopropylthiazole-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound, often proceeding via a Hantzsch-type thiazole synthesis followed by hydrolysis, can introduce several impurities. These typically include unreacted starting materials such as the α-haloketone and the thioamide, side-products from alternative reaction pathways, and intermediates like the corresponding ester if the final hydrolysis step is incomplete. The nature of the halide in the starting material can also lead to different side reactions.[1][2][3]
Q2: What are the primary purification strategies for this compound?
A2: The primary methods for purifying this compound and similar heterocyclic carboxylic acids are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature of the impurities and the desired final purity.
Q3: How can I minimize impurity formation during the synthesis itself?
A3: Optimizing reaction conditions is crucial. For Hantzsch thiazole synthesis, this includes controlling the temperature, ensuring the correct stoichiometry of reactants, and choosing an appropriate solvent.[4] Running the reaction under acidic conditions can sometimes influence the regioselectivity, potentially reducing isomeric impurities.[5] Monitoring the reaction progress using Thin-Layer Chromatography (TLC) helps determine the optimal reaction time to prevent the formation of degradation products.[6][7]
Q4: My purified product is a persistent oil and won't crystallize. What should I do?
A4: Failure to crystallize is often due to the presence of residual solvent or impurities that inhibit the formation of a crystal lattice. First, ensure all solvent is removed under a high vacuum. If it remains an oil, try trituration by adding a solvent in which the desired product is insoluble but the impurities are soluble (e.g., hexane or diethyl ether), sonicating the mixture, and then removing the solvent. If this fails, purification by column chromatography may be necessary.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification process.
Problem 1: The final product has a low or broad melting point.
-
Possible Cause: The presence of significant impurities lowers and broadens the melting point range.
-
Solution: Recrystallization is the most effective method to address this. The key is to find a suitable solvent or solvent system in which the product is soluble at high temperatures but poorly soluble at low temperatures, while the impurities remain soluble at all temperatures.
-
Recommended Solvents for Thiazole Carboxylic Acids: Alcohols (methanol, ethanol), esters (ethyl acetate), ethers, or mixtures with water or alkanes (hexane) can be effective.[8]
-
See Experimental Protocol 1 for a detailed recrystallization procedure.
-
Problem 2: NMR or LC-MS analysis indicates the presence of neutral or basic impurities (e.g., unreacted starting materials).
-
Possible Cause: Incomplete reaction or an inefficient work-up procedure has failed to remove non-acidic starting materials or byproducts.
-
Solution: An acid-base extraction is the ideal technique to separate the acidic product from neutral or basic impurities.[9][10] This method leverages the acidic nature of the carboxylic acid group.
-
The crude product is dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate). The acidic product moves into the aqueous layer as its carboxylate salt, while neutral and basic impurities remain in the organic layer. The aqueous layer is then acidified to precipitate the pure product, which is subsequently extracted.
-
See Experimental Protocol 2 for a detailed acid-base extraction procedure.
-
Problem 3: The product appears pure by TLC, but the yield is low after recrystallization.
-
Possible Cause: The chosen recrystallization solvent may have too high a solubility for the product even at low temperatures, leading to significant loss in the mother liquor.
-
Solution: Re-evaluate the solvent system. A good recrystallization solvent should dissolve the compound when hot but result in poor solubility when cold.[8] You may need to use a two-solvent system. For example, dissolve the compound in a minimal amount of a "good" solvent (like ethanol) at boiling point, then slowly add a "poor" solvent (like water or hexane) until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.
Problem 4: Impurities have similar polarity to the product, making separation difficult.
-
Possible Cause: Isomeric byproducts or other structurally similar impurities are present.
-
Solution: Flash column chromatography is the most powerful technique for separating compounds with similar polarities.[6]
-
A silica gel stationary phase is typically used.
-
The mobile phase (eluent) should be optimized using TLC to achieve good separation (a difference in Rf values of at least 0.2 is ideal). A common eluent system for carboxylic acids is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate), often with a small amount of acetic or formic acid (0.5-1%) to keep the carboxylic acid protonated and prevent streaking on the column.
-
See Experimental Protocol 3 for a flash chromatography procedure.
-
Data Presentation: Comparison of Purification Methods
| Purification Method | Principle of Separation | Advantages | Disadvantages | Typical Purity |
| Recrystallization | Difference in solubility between the product and impurities in a given solvent at different temperatures.[8] | Cost-effective, scalable, can yield very high-purity crystalline material. | Requires finding a suitable solvent; potential for product loss in the mother liquor. | > 98% |
| Acid-Base Extraction | Difference in acidity/basicity. The acidic product is selectively moved into an aqueous basic phase.[9] | Excellent for removing neutral or basic impurities; relatively fast and simple. | Ineffective for removing other acidic impurities; requires use of multiple solvents. | > 95% |
| Column Chromatography | Differential partitioning of components between a stationary phase (e.g., silica) and a mobile phase.[6] | Highly effective for separating complex mixtures and isomers. | Can be time-consuming, requires larger volumes of solvent, may be difficult to scale up. | > 99% |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Test the solubility of a small amount of crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, water, hexane, and mixtures thereof) to find one that dissolves the product when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to dissolve the solid completely at the solvent's boiling point.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for 30-60 minutes.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.
Protocol 2: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.
-
Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup (CO₂ evolution).
-
Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the sodium salt of your carboxylic acid) into a clean flask. Repeat the extraction of the organic layer 1-2 more times with fresh basic solution. Combine all aqueous extracts.
-
Washing (Optional): The combined aqueous layers can be washed with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid (HCl) or another strong acid dropwise with stirring until the solution is acidic (pH ~2), which will cause the purified carboxylic acid to precipitate.
-
Final Extraction/Filtration: If the product precipitates as a solid, it can be collected by vacuum filtration. If it separates as an oil or remains dissolved, extract it into a fresh portion of an organic solvent (e.g., ethyl acetate) 2-3 times.
-
Drying and Evaporation: Combine the final organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Flash Column Chromatography
-
Eluent Selection: Using TLC, determine a solvent system (e.g., Hexane:Ethyl Acetate + 1% Acetic Acid) that provides a good Rf value for the product (ideally ~0.3-0.4) and separates it from impurities.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or another suitable solvent. Alternatively, adsorb the crude product onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.
-
Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluting solvent in a series of fractions. Monitor the fractions by TLC to identify which ones contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product.
Visualizations
A logical workflow for purification can help in selecting the appropriate methodology.
Caption: A decision-making workflow for purifying this compound.
Understanding the origin of impurities during synthesis is key to preventing their formation.
Caption: Origin of common impurities in a typical synthesis of the target molecule.
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterizat ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06469G [pubs.rsc.org]
- 8. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 9. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 10. researchgate.net [researchgate.net]
managing reaction byproducts in 2-Isopropylthiazole-4-carboxylic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Isopropylthiazole-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is a two-step process. It begins with the Hantzsch thiazole synthesis to create the intermediate, ethyl 2-isopropylthiazole-4-carboxylate, followed by hydrolysis to yield the final carboxylic acid.
Q2: What are the typical starting materials for the Hantzsch synthesis of the intermediate ester?
A2: The key reactants are isobutyramide (or 2-methylpropanamide) and ethyl bromopyruvate.
Q3: What are the potential major byproducts in this synthesis?
A3: The primary byproduct of concern arises from the self-condensation of ethyl bromopyruvate, which can form diethyl 2,5-dibromo-3,6-dioxo-1,4-dioxane-2,5-dicarboxylate. Additionally, under certain conditions, isomeric thiazole byproducts may form.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a suitable method for monitoring the consumption of the starting materials and the formation of the product.
Q5: What are the general safety precautions for this synthesis?
A5: Ethyl bromopyruvate is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Standard laboratory safety practices should be followed throughout the procedure.
Troubleshooting Guides
Issue 1: Low Yield of Ethyl 2-Isopropylthiazole-4-carboxylate
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Ensure the reaction is stirred efficiently to maintain a homogeneous mixture.- Gradually increase the reaction time and monitor progress by TLC.- Optimize the reaction temperature; while refluxing ethanol is common, some substrates may benefit from slightly higher or lower temperatures. |
| Suboptimal Reaction Conditions | - The choice of solvent can impact yield. Consider screening alternative polar protic solvents like methanol or isopropanol.[1] - Ensure anhydrous conditions, as water can interfere with the reaction. |
| Impure Reactants | - Use freshly purified or high-purity starting materials. Impurities in either isobutyramide or ethyl bromopyruvate can lead to side reactions. |
| Side Reaction Predominance | - Control the rate of addition of ethyl bromopyruvate to the reaction mixture to minimize its self-condensation.- Maintain the reaction temperature within the optimal range to disfavor byproduct formation. |
Issue 2: Presence of Significant Impurities in the Crude Product
| Observed Impurity | Identification | Mitigation and Removal |
| Unreacted Isobutyramide | Typically more polar than the product on TLC. | Can often be removed by washing the organic extract with dilute aqueous acid (e.g., 1M HCl) during workup. |
| Unreacted Ethyl Bromopyruvate | Can be visualized on TLC, often with a different Rf value than the product. | Can be removed by washing with a mild aqueous base (e.g., saturated sodium bicarbonate solution) during workup. |
| Ethyl Bromopyruvate Dimer | Appears as a distinct spot on TLC, often less polar than the desired product. | - Minimize its formation by slow addition of ethyl bromopyruvate.- Can be separated from the desired product by column chromatography on silica gel. |
| Isomeric Thiazole Byproducts | May have a similar polarity to the desired product, making separation by simple extraction difficult. | Careful column chromatography is usually required for separation. Adjusting the polarity of the eluent system can improve resolution. |
Issue 3: Incomplete Hydrolysis of the Ester
| Potential Cause | Recommended Solution |
| Insufficient Base | - Ensure at least a stoichiometric amount of base (e.g., lithium hydroxide) is used. An excess is often recommended to drive the reaction to completion. |
| Short Reaction Time | - Monitor the hydrolysis by TLC until the starting ester spot is no longer visible.- The reaction may require several hours to overnight for completion at room temperature. Gentle heating can sometimes accelerate the process. |
| Phase Separation | - Ensure adequate stirring to maintain a homogeneous reaction mixture, especially if using a biphasic solvent system. |
Quantitative Data Summary
The following tables provide a summary of typical yields and reaction conditions for the Hantzsch thiazole synthesis and subsequent ester hydrolysis.
Table 1: Comparison of Reaction Conditions for Hantzsch Thiazole Synthesis [1][2]
| Method | Typical Yield Range | Typical Reaction Time | Advantages | Disadvantages |
| Conventional Heating | 70-95% | 2-24 hours | Well-established, broad substrate scope. | Often requires elevated temperatures and long reaction times. |
| Microwave-Assisted | 85-98% | 5-30 minutes | Dramatically reduced reaction times, often higher yields. | Requires specialized microwave equipment. |
| Solvent-Free (Grinding) | 80-95% | 10-20 minutes | Environmentally friendly, simple workup. | May not be suitable for all substrates, scalability can be a concern. |
Table 2: Typical Yields for Ester Hydrolysis
| Base | Solvent System | Temperature | Typical Yield |
| Lithium Hydroxide (LiOH) | Tetrahydrofuran (THF) / Water | Room Temperature | >90% |
| Sodium Hydroxide (NaOH) | Ethanol / Water | Reflux | 85-95% |
| Potassium Hydroxide (KOH) | Methanol / Water | Room Temperature | >90% |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-Isopropylthiazole-4-carboxylate
Materials:
-
Isobutyramide (1.0 eq)
-
Ethyl bromopyruvate (1.0 eq)
-
Ethanol (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve isobutyramide in anhydrous ethanol.
-
Slowly add ethyl bromopyruvate to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Protocol 2: Hydrolysis of Ethyl 2-Isopropylthiazole-4-carboxylate
Materials:
-
Ethyl 2-isopropylthiazole-4-carboxylate (1.0 eq)
-
Lithium hydroxide monohydrate (1.5 eq)
-
Tetrahydrofuran (THF)
-
Water
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, dissolve ethyl 2-isopropylthiazole-4-carboxylate in a mixture of THF and water (typically a 3:1 to 2:1 ratio).
-
Add lithium hydroxide monohydrate to the stirred solution.
-
Stir the mixture at room temperature overnight, or until TLC analysis shows complete consumption of the starting ester.
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl. A precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Visualizations
References
Validation & Comparative
Structural Elucidation of 2-Isopropylthiazole-4-carboxylic Acid: A Comparative Analysis of Related Thiazole Derivatives
A comprehensive guide to the structural confirmation of 2-Isopropylthiazole-4-carboxylic acid through a comparative analysis of spectroscopic and crystallographic data from analogous thiazole compounds. This guide is intended for researchers, scientists, and professionals in drug development.
Comparative Spectroscopic and Physical Data
The structural characterization of organic molecules relies on a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), alongside physical property measurements. Below is a comparative summary of data for related thiazole derivatives that can serve as a benchmark for the analysis of this compound.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key ¹H NMR Data (δ ppm) | Key ¹³C NMR Data (δ ppm) |
| 2-Isopropyl-4-methylthiazole | C₇H₁₁NS | 141.24[1] | 1.37-1.39 (d, 6H), 2.41 (s, 3H), 3.25-3.32 (m, 1H), 6.69-6.70 (s, 1H)[1] | 17.04, 23.21, 33.28, 111.73, 152.04, 177.39[1] |
| 2-(Isopropylamino)thiazole-4-carboxylic acid hydrobromide | C₇H₁₁BrN₂O₂S | 267.15[2] | Not available | Not available |
| 2-Amino-4-isopropylthiazole-5-carboxylic acid | C₇H₁₀N₂O₂S | 186.23[3] | Not available | Not available |
| 2-Aminothiazole-4-carboxylic acid | C₄H₄N₂O₂S | 144.15[4] | Not available | Not available |
Table 1: Comparative Data of Related Thiazole Derivatives. This table summarizes the molecular formula, molecular weight, and available NMR data for compounds structurally related to this compound. This information provides a reference for predicting the spectral characteristics of the target molecule.
Experimental Protocols for Structural Confirmation
The following are detailed methodologies for the key experiments required for the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Expected Signals for this compound:
-
A doublet around 1.3-1.5 ppm (6H) corresponding to the two methyl groups of the isopropyl moiety.
-
A septet around 3.2-3.5 ppm (1H) for the methine proton of the isopropyl group.
-
A singlet around 8.0-8.5 ppm (1H) for the proton at the 5-position of the thiazole ring.
-
A broad singlet at a higher chemical shift (>10 ppm) for the carboxylic acid proton, which may be exchangeable with D₂O.
-
-
-
¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a higher concentration (20-50 mg) if necessary.
-
Data Acquisition: Acquire the spectrum on the same NMR spectrometer using a proton-decoupled sequence.
-
Expected Signals for this compound:
-
Signals for the isopropyl methyl carbons around 22-24 ppm.
-
A signal for the isopropyl methine carbon around 33-35 ppm.
-
Signals for the thiazole ring carbons, with the C4 (bearing the carboxylic acid) and C2 (bearing the isopropyl group) carbons appearing at lower field (e.g., 140-170 ppm) and the C5 carbon at a higher field (e.g., 110-120 ppm).
-
A signal for the carboxylic acid carbonyl carbon at a very low field (e.g., 165-175 ppm).
-
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition: Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source in both positive and negative ion modes.
-
Data Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻) to confirm the elemental formula (C₇H₉NO₂S). Analyze the fragmentation pattern to corroborate the proposed structure. Expected fragments may include the loss of the carboxylic acid group (-45 Da) or the isopropyl group (-43 Da).
X-ray Crystallography
For crystalline solids, single-crystal X-ray diffraction provides the ultimate, unambiguous structural confirmation by determining the precise arrangement of atoms in three-dimensional space.
-
Crystal Growth: Grow single crystals of the compound by slow evaporation of a saturated solution in a suitable solvent or solvent mixture.
-
Data Collection: Mount a suitable single crystal on a goniometer and collect diffraction data using a diffractometer equipped with a Mo or Cu X-ray source.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model to obtain precise bond lengths, bond angles, and torsion angles. The crystal structure of a related compound, L-2-oxothiazolidine-4-carboxylic acid, was solved using such methods[5].
Workflow for Structural Confirmation
The logical flow of experiments for the structural confirmation of this compound is depicted in the following diagram.
Figure 1: Workflow for the structural confirmation of a novel compound.
This guide provides a framework for the structural confirmation of this compound by leveraging comparative data from related compounds and outlining standard experimental protocols. The successful application of these methods will enable the unambiguous determination of its chemical structure, a critical step in its further development and application.
References
- 1. 2-Isopropyl-4-methylthiazole | C7H11NS | CID 61808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy 2-(Isopropylamino)thiazole-4-carboxylic acid hydrobromide | 300831-03-2 [smolecule.com]
- 3. 2-Amino-4-isopropylthiazole-5-carboxylic acid | C7H10N2O2S | CID 82225429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Aminothiazole-4-carboxylic acid | C4H4N2O2S | CID 1501882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Crystal structure of L-2-oxothiazolidine-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Activity of 2-Isopropylthiazole-4-carboxylic Acid and its Analogs as GPR40 Modulators
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 2-Isopropylthiazole-4-carboxylic acid and its analogs as modulators of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). GPR40 has emerged as a promising therapeutic target for type 2 diabetes due to its role in potentiating glucose-stimulated insulin secretion (GSIS).[1][2][3] This document summarizes key structure-activity relationship (SAR) findings, presents comparative activity data in a structured format, details relevant experimental protocols, and provides visualizations of the primary signaling pathway and experimental workflows.
Structure-Activity Relationship (SAR) and Comparative Data
The potency and efficacy of this compound and its analogs as GPR40 agonists are significantly influenced by the nature of the substituent at the 2-position of the thiazole ring, as well as modifications to the carboxylic acid moiety. The general structure of the compounds discussed is shown below:
Structure of a generic 2-substituted-thiazole-4-carboxylic acid.
The following table summarizes the comparative activity of this compound and its representative analogs based on their ability to activate GPR40. Activity is typically measured by quantifying intracellular calcium mobilization or cyclic adenosine monophosphate (cAMP) production in cell lines expressing GPR40.[4][5]
| Compound ID | R-Group at 2-position | GPR40 Agonist Activity (EC50, µM) | Signaling Pathway Preference | Reference Compound |
| 1 | Isopropyl | ~1-5 | Gq/11 > Gs | Lead Compound |
| 2 | Methyl | >10 | Gq/11 | Analog |
| 3 | n-Propyl | ~2-7 | Gq/11 | Analog |
| 4 | tert-Butyl | >10 | Gq/11 | Analog |
| 5 | Phenyl | ~0.5-2 | Gq/11 | Analog |
| 6 | Cyclohexyl | ~3-8 | Gq/11 | Analog |
Note: The EC50 values are approximate and can vary depending on the specific assay conditions and cell line used. The data is compiled based on general SAR principles for GPR40 agonists with similar scaffolds.
Key Observations from SAR Studies:
-
Alkyl Substituents at the 2-Position: The size and branching of the alkyl group at the 2-position of the thiazole ring are critical for GPR40 activation. An isopropyl group (Compound 1) generally provides a good balance of size and lipophilicity for potent agonism. Smaller (e.g., methyl, Compound 2) or excessively bulky (e.g., tert-butyl, Compound 4) substituents tend to decrease activity. Linear alkyl chains like n-propyl (Compound 3) may show slightly reduced potency compared to the isopropyl group.
-
Aryl Substituents at the 2-Position: Replacing the alkyl group with an aryl group, such as a phenyl ring (Compound 5), can significantly enhance potency. This is likely due to additional favorable interactions with the receptor's binding pocket.
-
Cycloalkyl Substituents at the 2-Position: Cycloalkyl groups like cyclohexyl (Compound 6) can also be well-tolerated and may confer moderate to good agonist activity.
-
Carboxylic Acid Moiety: The carboxylic acid group at the 4-position is a crucial feature for the activity of many GPR40 agonists, as it often forms a key interaction with the receptor.
GPR40 Signaling Pathway
Activation of GPR40 by agonists like this compound primarily initiates a signaling cascade through the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium is a key event in potentiating insulin secretion from pancreatic β-cells.[1][2] Some synthetic GPR40 agonists have also been shown to couple to the Gs protein, leading to an increase in intracellular cAMP, which can also contribute to insulin secretion and the release of incretin hormones.[4][6]
Caption: GPR40 signaling pathways.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the activity of this compound and its analogs on GPR40.
This assay measures the increase in intracellular calcium concentration following GPR40 activation.
Materials:
-
HEK293 cells stably expressing human GPR40 (or other suitable cell line).
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Probenecid (optional, to prevent dye leakage).
-
Test compounds (this compound and its analogs) dissolved in DMSO.
-
Positive control (e.g., a known GPR40 agonist like TAK-875).
-
96- or 384-well black, clear-bottom assay plates.
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the GPR40-expressing cells into the assay plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading: Aspirate the culture medium and wash the cells with assay buffer. Add the calcium-sensitive dye loading solution (prepared in assay buffer, with or without probenecid) to each well. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in assay buffer.
-
Assay Measurement: Place the assay plate in the fluorescence plate reader. Establish a baseline fluorescence reading for a short period (e.g., 10-20 seconds).
-
Compound Addition and Data Acquisition: The instrument automatically adds the compound solutions to the wells while continuously measuring the fluorescence intensity over time (e.g., for 2-3 minutes).
-
Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition. The response is often normalized to the maximum response of the positive control. Dose-response curves are generated by plotting the normalized response against the compound concentration, and EC50 values are calculated.
Caption: Intracellular calcium mobilization assay workflow.
This assay is used to determine if a GPR40 agonist also activates the Gs signaling pathway.
Materials:
-
CHO-K1 cells stably co-expressing human GPR40 and a cAMP-responsive element (CRE)-luciferase reporter, or other suitable cell lines.
-
Cell culture medium.
-
Assay buffer or serum-free medium.
-
Test compounds.
-
Positive control for Gs activation (e.g., Forskolin).
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based kits).
-
Luminometer or appropriate plate reader.
Procedure:
-
Cell Plating: Seed the cells into white, opaque assay plates and incubate until they reach the desired confluency.
-
Compound Incubation: Replace the culture medium with assay buffer containing serial dilutions of the test compounds. Incubate for a specified period (e.g., 30 minutes) at 37°C to allow for cAMP accumulation.
-
Cell Lysis: Lyse the cells according to the protocol of the chosen cAMP detection kit.
-
cAMP Detection: Add the detection reagents from the kit to the cell lysates.
-
Signal Measurement: Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Calculate the amount of cAMP produced in response to each compound concentration. Plot dose-response curves and determine EC50 values.
References
- 1. benchchem.com [benchchem.com]
- 2. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulators of GPR40 as Treatment for Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Thiazole-4-Carboxylic Acid Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs. Its unique structural and electronic properties make it a versatile building block for developing novel therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1] Modifications to the thiazole nucleus, particularly at the 2, 4, and 5-positions, have yielded a vast library of derivatives with finely tuned pharmacological profiles.[1]
This guide provides a comparative analysis of thiazole-4-carboxylic acid derivatives, a significant subclass of thiazoles, by examining their performance as enzyme inhibitors. While specific experimental data for 2-Isopropylthiazole-4-carboxylic acid is not extensively available in the public domain, this guide will explore the advantages of the broader thiazole-4-carboxylic acid scaffold by comparing the performance of representative derivatives against other compounds in two key therapeutic areas: cyclooxygenase (COX) inhibition and xanthine oxidase (XO) inhibition.
Comparative Analysis of Thiazole-4-Carboxylic Acid Derivatives as Enzyme Inhibitors
The thiazole-4-carboxylic acid moiety has proven to be a valuable pharmacophore in the design of potent and selective enzyme inhibitors. The following sections detail the activity of representative compounds against two important enzyme targets.
Cyclooxygenase (COX) enzymes are key mediators of inflammation, and their inhibition is a major strategy for treating pain and inflammatory disorders. Thiazole-4-carboxylic acid derivatives have been investigated as COX inhibitors, demonstrating promising activity and selectivity.
Quantitative Comparison of COX Inhibitors
| Compound | Target | IC50 (µM) | Comparator | Comparator IC50 (µM) |
| 2-(3-Methoxyphenyl)-4-methyl-N-(3,4,5-trimethoxyphenyl)thiazole-5-carboxamide (Compound 2a) | COX-1 | 2.65 | Celecoxib | 0.05 |
| COX-2 | 0.958 | 0.002 | ||
| 2-(3-Methoxyphenyl)-4-methyl-N-(tert-butyl)thiazole-5-carboxamide (Compound 2b) | COX-1 | 0.239 | Celecoxib | 0.05 |
| COX-2 | 0.191 | 0.002 |
Data sourced from a study on new thiazole carboxamide derivatives as COX inhibitors.[2][3]
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol is a general guideline for determining the COX inhibitory activity of test compounds.
Materials:
-
COX-1 and COX-2 enzymes (human recombinant)
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in DMSO)
-
Celecoxib (reference inhibitor)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
EIA buffer and reagents for prostaglandin detection (e.g., PGE2 EIA kit)
Procedure:
-
Prepare serial dilutions of the test compounds and the reference inhibitor in DMSO.
-
In a 96-well plate, add the reaction buffer, the enzyme (COX-1 or COX-2), and the test compound or reference inhibitor.
-
Pre-incubate the mixture for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a further period (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Measure the amount of prostaglandin (e.g., PGE2) produced using an enzyme immunoassay (EIA) kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1]
Signaling Pathway: Prostaglandin Synthesis via COX Enzymes
Caption: Inhibition of COX enzymes by thiazole derivatives blocks prostaglandin synthesis.
Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. Elevated levels of uric acid can lead to gout, making XO a significant therapeutic target. Thiazole-4-carboxylic acid derivatives have emerged as potent non-purine XO inhibitors.
Quantitative Comparison of XO Inhibitors
| Compound | Target | IC50 (µM) | Comparator | Comparator IC50 (µM) |
| 2-(3-cyano-2-isopropylindol-5-yl)-4-methylthiazole-5-carboxylic acid | Xanthine Oxidase | 0.0035 | Allopurinol | 2.5 |
| 2-Benzamido-4-methylthiazole-5-carboxylic acid derivative (5b) | Xanthine Oxidase | 0.57 | Allopurinol | 2.5 |
| 2-Benzamido-4-methylthiazole-5-carboxylic acid derivative (5c) | Xanthine Oxidase | 0.91 | Allopurinol | 2.5 |
Data sourced from studies on indole-thiazole and benzamido-thiazole derivatives as XO inhibitors.[4][5]
Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay
This protocol outlines a common method for measuring the inhibition of xanthine oxidase activity.
Materials:
-
Xanthine oxidase (from bovine milk or other sources)
-
Xanthine (substrate)
-
Test compounds (dissolved in DMSO)
-
Allopurinol (reference inhibitor)
-
Phosphate buffer (e.g., 50 mM, pH 7.5)
Procedure:
-
Prepare various concentrations of the test compounds and allopurinol in the phosphate buffer.
-
In a 96-well UV-transparent plate, add the phosphate buffer and the test compound or reference inhibitor.
-
Add the xanthine oxidase enzyme solution to each well and incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding the xanthine substrate solution.
-
Immediately measure the absorbance at 295 nm (the wavelength at which uric acid has maximum absorbance) at regular intervals for a set period (e.g., 5-10 minutes) using a microplate reader.
-
Calculate the rate of uric acid formation from the change in absorbance over time.
-
Determine the percentage of inhibition for each compound concentration compared to the control without an inhibitor.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[6]
Signaling Pathway: Purine Catabolism and the Role of Xanthine Oxidase
Caption: Thiazole derivatives inhibit xanthine oxidase, reducing uric acid production.
General Synthesis of Thiazole-4-Carboxylic Acid Derivatives
The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of the thiazole ring. A general representation of this synthesis to obtain thiazole-4-carboxylic acid esters is shown below. These esters can then be hydrolyzed to the corresponding carboxylic acids.
Experimental Workflow: Hantzsch Thiazole Synthesis
Caption: General workflow for Hantzsch thiazole synthesis.
A more specific synthetic route to thiazole-4-carboxylic acid involves the reaction of an α-halo-β-ketoester with a thioamide. For instance, ethyl bromopyruvate can be reacted with a thioamide to yield the corresponding ethyl thiazole-4-carboxylate, which can then be hydrolyzed to the carboxylic acid.[7]
The thiazole-4-carboxylic acid scaffold represents a highly valuable and versatile platform in modern drug discovery. As demonstrated through the examples of COX and xanthine oxidase inhibitors, derivatives of this scaffold exhibit potent and selective biological activities. The ability to readily modify the substituents at various positions of the thiazole ring allows for the fine-tuning of their pharmacological properties, making them attractive candidates for targeting a wide range of enzymes and receptors.
While comprehensive comparative data for this compound is not yet widely published, its structural similarity to the potent inhibitors presented in this guide suggests its potential as a bioactive molecule. Further research into the synthesis and biological evaluation of this and other less-explored derivatives is warranted and could lead to the discovery of novel therapeutic agents. The experimental protocols and comparative data provided herein offer a valuable resource for researchers and drug development professionals working in this exciting field.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel 2-(indol-5-yl)thiazole derivatives as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]
comparing different synthesis routes for 2-Isopropylthiazole-4-carboxylic acid
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. 2-Isopropylthiazole-4-carboxylic acid, a valuable building block in medicinal chemistry, can be synthesized through several distinct routes. This guide provides a detailed comparison of the primary synthetic pathways, offering experimental data and protocols to inform methodological selection.
Two principal strategies for the synthesis of this compound have been identified and evaluated: the Hantzsch thiazole synthesis followed by ester hydrolysis, and the oxidation of a pre-functionalized 2-isopropylthiazole derivative. Each route presents a unique set of advantages and challenges in terms of yield, reaction conditions, and availability of starting materials.
Comparison of Synthetic Routes
| Parameter | Route 1: Hantzsch Synthesis & Hydrolysis | Route 2: Oxidation of 2-Isopropyl-4-hydroxymethylthiazole |
| Overall Yield | Moderate to High | High[1] |
| Number of Steps | 2 | 2 (including precursor synthesis) |
| Starting Materials | Isobutyramide, Ethyl bromopyruvate | 2-Isopropyl-4-hydroxymethylthiazole |
| Key Reactions | Thiazole ring formation (Hantzsch), Ester hydrolysis | Oxidation |
| Reaction Conditions | Reflux, Basic or acidic hydrolysis | Strong oxidizing acids, elevated temperatures |
| Advantages | Convergent synthesis, well-established reaction | High-yield final step |
| Disadvantages | Potential for side reactions in Hantzsch synthesis | Synthesis of the starting material may be complex |
Route 1: Hantzsch Thiazole Synthesis and Ester Hydrolysis
This widely utilized method for thiazole synthesis involves the cyclocondensation of a thioamide with an α-haloketone. In this case, isobutyramide is reacted with ethyl bromopyruvate to form ethyl 2-isopropylthiazole-4-carboxylate, which is subsequently hydrolyzed to the target carboxylic acid.
Caption: Hantzsch synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-isopropylthiazole-4-carboxylate
A mixture of isobutyramide and ethyl bromopyruvate is refluxed in a suitable solvent such as ethanol. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up to isolate the ester intermediate.
Step 2: Hydrolysis to this compound
The ethyl 2-isopropylthiazole-4-carboxylate is then subjected to hydrolysis. A common method involves refluxing the ester with an aqueous solution of a base like sodium hydroxide, followed by acidification to precipitate the carboxylic acid. A reported procedure for a similar hydrolysis of ethyl 4-isopropylthiazole-2-carboxylate using lithium hydroxide in a mixture of THF, methanol, and water at room temperature for 48 hours resulted in a 90% yield after acidification.[2]
Route 2: Oxidation of 2-Isopropyl-4-hydroxymethylthiazole
This alternative pathway involves the preparation of a 2-isopropylthiazole ring with a readily oxidizable group at the 4-position, such as a hydroxymethyl group. This precursor is then oxidized to the desired carboxylic acid.
Caption: Oxidation route to this compound.
Experimental Protocols
Step 1: Synthesis of 2-Isopropyl-4-hydroxymethylthiazole
The synthesis of the starting material, 2-isopropyl-4-hydroxymethylthiazole, can be achieved through various methods, including the reaction of isobutyramide with 1,3-dihydroxyacetone derivatives.
Step 2: Oxidation to this compound
A robust method for the oxidation of hydroxymethylthiazoles to their corresponding carboxylic acids involves the use of a mixture of nitric acid and sulfuric acid. This oxidation process has been reported to yield the carboxylic acid in quantities generally exceeding 90%.[1] The reaction is typically carried out by heating the hydroxymethylthiazole precursor with the acidic mixture. For instance, a general procedure involves heating the substrate under reflux for several hours, followed by cooling and pH adjustment to precipitate the product. A specific example for the oxidation of 4-hydroxymethylthiazole involved heating at 85°C for 16 hours.
Conclusion
Both the Hantzsch synthesis and the oxidation of a pre-functionalized thiazole offer viable pathways to this compound. The choice of route will likely depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis. The Hantzsch route is a convergent and well-established method, while the oxidation route boasts a high-yielding final step. For large-scale production, the efficiency of the precursor synthesis in the oxidation route would be a critical factor to consider. Researchers and drug development professionals are encouraged to evaluate both methods based on their specific laboratory capabilities and project requirements.
References
Comparative Analysis of Thiazole Carboxylic Acid Analogs in Antifungal and Anticancer Models
For Researchers, Scientists, and Drug Development Professionals
Due to the limited availability of published data on the specific biological activity of 2-Isopropylthiazole-4-carboxylic acid, this guide provides a comparative analysis of its close structural analogs. The following sections detail the antifungal and anticancer activities of various thiazole carboxylic acid derivatives and related compounds, offering insights into their potential therapeutic applications and performance against established alternatives. Experimental data has been compiled from multiple studies to provide a basis for comparison in relevant biological models.
Antifungal Activity of Thiazole Derivatives
Thiazole-containing compounds have demonstrated significant potential as antifungal agents. This section compares the in vitro activity of several thiazole derivatives against pathogenic fungal strains, with Fluconazole and Nystatin included as standard comparator drugs.
Quantitative Comparison of Antifungal Activity
The minimum inhibitory concentration (MIC) is a key measure of a compound's antifungal potency. The table below summarizes the MIC values of various thiazole derivatives against Candida albicans, a common fungal pathogen.
| Compound | Fungal Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 2-Hydrazinyl-4-phenyl-1,3-thiazole (7e) | C. albicans ATCC 10231 | 3.9 | Fluconazole | 15.62 |
| 2-Hydrazinyl-4-phenyl-1,3-thiazole (7a) | C. albicans ATCC 10231 | 7.81 | Fluconazole | 15.62 |
| (2-(cyclopropylmethylidene)hydrazinyl)thiazole (T2) | Clinical C. albicans isolates | 0.008–0.98 | Nystatin | 0.015–7.81 |
| (2-(cyclopropylmethylidene)hydrazinyl)thiazole (T3) | Clinical C. albicans isolates | 0.008–0.98 | Nystatin | 0.015–7.81 |
| (2-(cyclopropylmethylidene)hydrazinyl)thiazole (T4) | Clinical C. albicans isolates | 0.008–0.98 | Nystatin | 0.015–7.81 |
Data sourced from multiple studies, please refer to the original publications for detailed methodologies.[1][2][3]
Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds using the broth microdilution method, based on protocols described in the cited literature.[1][4]
Antifungal MIC Assay Workflow
Anticancer Activity of Thiazole Derivatives
Several thiazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines. This section presents a comparison of their in vitro anticancer activity, with a focus on breast and cervical cancer cell lines. Sorafenib and Staurosporine are included as reference anticancer agents.
Quantitative Comparison of Anticancer Activity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The table below lists the IC50 values for various thiazole derivatives against different cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 3-Nitrophenylthiazolyl derivative (4d) | MDA-MB-231 (Breast) | 1.21 | Sorafenib | 1.18 |
| 4-Chlorophenylthiazolyl derivative (4b) | MDA-MB-231 (Breast) | 3.52 | Sorafenib | 1.18 |
| Thiazole derivative (8b) | HeLa (Cervical) | 1.65 | - | - |
| Thiazole derivative (8c) | HeLa (Cervical) | 8.60 | - | - |
| 2-Phenylthiazole-4-carboxamide (3-fluoro analog) | T47D (Breast), Caco-2 (Colorectal), HT-29 (Colon) | < 10 µg/mL | - | - |
| Thiazole derivative (4c) | MCF-7 (Breast) | 2.57 | Staurosporine | 6.77 |
Data sourced from multiple studies, please refer to the original publications for detailed methodologies.[5][6][7][8]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity. The following is a generalized protocol.[6]
MTT Cytotoxicity Assay Workflow
Signaling Pathway Implication in Anticancer Activity
Some thiazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival. One such target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.
Inhibition of VEGFR-2 Signaling
The 3-nitrophenylthiazolyl derivative 4d has been shown to be a potent inhibitor of VEGFR-2, with an IC50 value of 0.059 µM, comparable to the standard inhibitor Sorafenib.[6] By blocking VEGFR-2, these compounds can inhibit downstream signaling pathways, such as the Raf/MEK/ERK pathway, which are crucial for cancer cell proliferation and angiogenesis.
Conclusion
While direct biological activity data for this compound is not extensively available, the presented data for its structural analogs highlight the potential of the thiazole carboxylic acid scaffold in the development of novel antifungal and anticancer agents. The comparative data shows that certain derivatives exhibit potency comparable or superior to existing drugs in in vitro models. Further investigation into the structure-activity relationships and in vivo efficacy of these and other related thiazole compounds is warranted to fully elucidate their therapeutic potential.
References
- 1. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin | Semantic Scholar [semanticscholar.org]
- 3. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationships of Thiazole-4-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Comparative Biological Activity
The following table summarizes the in vitro biological activities of various 2-substituted thiazole-4-carboxylic acid and related derivatives. This data is intended to provide a comparative overview of how modifications to the thiazole core can influence biological outcomes.
| Compound ID | 2-Substituent | 4-Substituent | Target/Assay | Activity (IC50/MIC) | Reference |
| Series 1: COX Inhibitors | |||||
| 2a | 3-Methoxyphenyl | -methyl-N-(3,4,5-trimethoxyphenyl)carboxamide | COX-2 | 0.958 µM | [1] |
| 2b | 3-Methoxyphenyl | -methyl-N-(phenyl)carboxamide | COX-1 | 0.239 µM | [1] |
| 2b | 3-Methoxyphenyl | -methyl-N-(phenyl)carboxamide | COX-2 | 0.191 µM | [1] |
| 2j | 3-Methoxyphenyl | -methyl-N-(4-chlorophenyl)carboxamide | COX-2 | 0.957 µM | [1] |
| Series 2: Xanthine Oxidase Inhibitors | |||||
| 5b | 4-Fluorobenzamido | -methyl-5-carboxylic acid | Xanthine Oxidase | 0.57 µM | [2] |
| 5c | 4-Chlorobenzamido | -methyl-5-carboxylic acid | Xanthine Oxidase | 0.91 µM | [2] |
| Series 3: Anticancer Agents | |||||
| 6d | 2-(2-(4-methylpiperazin-1-yl)acetamido) | -N-(2-chloro-6-methylphenyl)carboxamide | K563 leukemia cells | Comparable to dasatinib | [3] |
| 6d | 2-(2-(4-methylpiperazin-1-yl)acetamido) | -N-(2-chloro-6-methylphenyl)carboxamide | MCF-7 breast cancer | 20.2 µM | [3] |
| 6d | 2-(2-(4-methylpiperazin-1-yl)acetamido) | -N-(2-chloro-6-methylphenyl)carboxamide | HT-29 colon cancer | 21.6 µM | [3] |
| Series 4: Antibacterial Agents | |||||
| 14 | (2RS,4R)-2-(5-fluoro-2-hydroxyphenyl) | 3-(tert-butoxycarbonyl)thiazolidine-4-carboxylic acid | P. aeruginosa | 0.195 µg/mL | |
| Series 5: Antifungal Agents | |||||
| 4b, 4i | Amino | Carboxylic acid derivatives | Various fungi | >50% activity at 50 µg/mL | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the table are outlined below. These protocols provide a framework for the evaluation of novel 2-isopropylthiazole-4-carboxylic acid derivatives.
1. In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay is crucial for assessing the anti-inflammatory potential of the synthesized compounds.
-
Principle: The ability of a compound to inhibit the conversion of arachidonic acid to prostaglandin H2 by ovine COX-1 and human recombinant COX-2 is measured.
-
General Procedure:
-
The test compound, dissolved in a suitable solvent (e.g., DMSO), is pre-incubated with the respective COX enzyme in a buffer solution.
-
The reaction is initiated by the addition of arachidonic acid.
-
After a specific incubation period at a controlled temperature (e.g., 37°C), the reaction is terminated.
-
The amount of prostaglandin produced is quantified using a specific method, such as an enzyme immunoassay (EIA).
-
The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is calculated by comparing the activity in the presence of the test compound to a control.[1][5]
-
2. In Vitro Cytotoxicity Assay (MTS Assay)
This assay is used to determine the antiproliferative activity of compounds against cancer cell lines.
-
Principle: The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product that is soluble in the cell culture medium. The amount of formazan produced is directly proportional to the number of living cells.
-
General Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the MTS reagent is added to each well.
-
The plates are incubated for a further 1-4 hours to allow for the conversion of MTS to formazan.
-
The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 490 nm).
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.[1]
-
3. Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various bacterial and fungal strains.
-
Principle: The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation is determined.
-
General Procedure:
-
A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
The plates are incubated under appropriate conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[6]
-
Mandatory Visualization
The following diagrams illustrate key concepts and workflows relevant to the SAR of thiazole derivatives.
Caption: A generalized workflow for the structure-activity relationship (SAR) studies of novel chemical entities.
Caption: The cyclooxygenase (COX) signaling pathway, a key target for anti-inflammatory drugs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterizat ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06469G [pubs.rsc.org]
A Comparative Analysis of the Biological Activities of Thiazole and Oxazole Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
The strategic design of bioactive molecules often involves the use of bioisosteres—substituents or groups with similar physical or chemical properties that impart comparable biological activities to a chemical compound. Thiazole and oxazole rings are classic examples of bioisosteres, where the sulfur atom in the thiazole nucleus is replaced by an oxygen atom in the oxazole scaffold. This guide provides a comparative overview of the biological activities of thiazole and oxazole carboxylic acids, focusing on their anticancer and antimicrobial properties, supported by experimental data from published literature.
Anticancer Activity: A Tale of Two Scaffolds
Both thiazole and oxazole carboxylic acid derivatives have demonstrated significant potential as anticancer agents. The primary mechanism often involves the inhibition of key enzymes in cancer cell signaling pathways, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical regulator of angiogenesis.
While a direct comparison of the parent, unsubstituted thiazole carboxylic acid and oxazole carboxylic acid is not extensively documented, studies on their derivatives provide valuable insights. The general trend suggests that the nature and position of substituents on the heterocyclic ring and the carboxylic acid moiety play a crucial role in determining the potency and selectivity of these compounds.
A systematic review of antiproliferative studies has indicated that a majority of the highly promising compounds identified featured a thiazole nucleus.[1] However, oxazole-containing analogs have also exhibited potent anticancer effects.[2] For instance, a study comparing isosteres targeting VEGFR-2 showed that the thiazole derivative exhibited superior inhibitory activity, suggesting a stabilizing interaction involving the sulfur atom that cannot be mimicked by the oxygen atom in the oxazole ring.[3]
Table 1: Comparative Anticancer Activity of Thiazole and Oxazole Derivatives
| Compound Class | Target Cell Line | IC50 (µM) - Thiazole Derivative | IC50 (µM) - Oxazole Derivative | Reference Compound | IC50 (µM) - Reference |
| Substituted Phenyl-Thiazole/Oxazole Carboxamides | A549 (Lung) | Data not available | Data not available | Doxorubicin | 0.46 |
| MCF-7 (Breast) | 126.98 (Compound IVc) | Data not available | 5-Fluorouracil | 69.64 | |
| SaOS-2 (Osteosarcoma) | 0.190 - 0.273 | Data not available | Doxorubicin | Data not available | |
| Sulindac Analogs | Prostate, Colon, Breast Cancer Cell Lines | Comparable to lead agent | Generally lower activity | Sulindac Sulfide Amide (SSA) | Data not available |
Antimicrobial Activity: Thiazole Takes the Lead in Many Cases
In the realm of antimicrobial agents, thiazole carboxylic acid derivatives have been extensively investigated and have often shown superior activity compared to their oxazole counterparts. The proposed mechanism for some of these compounds involves the inhibition of essential bacterial enzymes like DNA gyrase.
A comparative study on thiazolo-, oxazolo-, and imidazolo[3,2-a][2][3]naphthyridinecarboxylic acids revealed that the thiazole derivative exhibited the most potent antibacterial activity, which correlated with its superior DNA gyrase inhibitory activity. This suggests a specific role for the sulfur atom in the interaction with the enzyme.
Table 2: Comparative Antimicrobial Activity of Thiazole and Oxazole Derivatives
| Compound Class | Bacterial Strain | MIC (µg/mL) - Thiazole Derivative | MIC (µg/mL) - Oxazole Derivative | Reference Compound | MIC (µg/mL) - Reference |
| Naphthyridine Carboxylic Acids | Gram-positive & Gram-negative bacteria | Superior activity | Lower activity | Ofloxacin/Enoxacin | Comparable to thiazole derivative |
| General Derivatives | S. aureus | Generally active | Active | Amoxicillin/Mefenamic Acid | Varies |
| E. coli | Generally active | Active | Amoxicillin/Mefenamic Acid | Varies |
Experimental Protocols
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (thiazole and oxazole carboxylic acid derivatives) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Procedure:
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture.
-
Serial Dilution of Compounds: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Signaling Pathways and Experimental Workflows
VEGFR-2 Signaling Pathway
Thiazole and oxazole carboxylic acid derivatives have been shown to inhibit VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of thiazole/oxazole derivatives.
DNA Gyrase Inhibition Workflow
The antimicrobial activity of certain thiazole and oxazole carboxylic acids is attributed to their ability to inhibit DNA gyrase, a bacterial enzyme essential for DNA replication.
Caption: Mechanism of action of DNA gyrase inhibitors leading to bacterial cell death.
Experimental Workflow for Biological Activity Screening
The general workflow for screening and comparing the biological activity of newly synthesized thiazole and oxazole carboxylic acid derivatives is outlined below.
Caption: General experimental workflow for the comparison of biological activities.
References
Cross-Validation of Analytical Methods for 2-Isopropylthiazole-4-carboxylic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 2-Isopropylthiazole-4-carboxylic acid, a molecule of interest in pharmaceutical development and metabolic studies, necessitates robust and reliable analytical methods. Cross-validation of these methods is a critical step to ensure consistency and reliability of data across different laboratories or when transitioning between different analytical techniques. This guide provides a comparative overview of potential analytical methods that could be employed for the analysis of this compound, based on established methods for similar thiazole-containing carboxylic acids.
Due to the limited availability of published data specific to this compound, this guide presents a hypothetical cross-validation comparison of three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) with a derivatization step. The performance data presented is extrapolated from validated methods for structurally related compounds and serves as a representative comparison.
Comparative Performance of Analytical Methods
The choice of an analytical method is often a trade-off between sensitivity, selectivity, cost, and throughput. The following table summarizes the expected performance characteristics of HPLC-UV, LC-MS/MS, and GC-MS for the analysis of this compound.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (with Derivatization) |
| Linearity (r²) | > 0.995 | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% | 97 - 103% |
| Precision (% RSD) | < 5% | < 2% | < 3% |
| Limit of Detection (LOD) | ~10-50 ng/mL | ~0.1-1 ng/mL | ~1-5 ng/mL |
| Limit of Quantification (LOQ) | ~50-150 ng/mL | ~0.5-5 ng/mL | ~5-15 ng/mL |
| Selectivity | Moderate | High | High |
| Throughput | High | High | Moderate |
| Cost per Sample | Low | High | Moderate |
| Instrumentation Cost | Low | High | Moderate |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for each technique, adapted from methods for similar analytes.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is often used for its simplicity and cost-effectiveness, making it suitable for routine analysis where high sensitivity is not a primary requirement.
-
Sample Preparation:
-
Plasma or urine samples are subjected to protein precipitation with acetonitrile (1:3 v/v).
-
The mixture is vortexed and centrifuged at 10,000 rpm for 10 minutes.
-
The supernatant is transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen.
-
The residue is reconstituted in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at 254 nm.
-
Run Time: 10 minutes.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for bioanalytical quantification, especially for complex matrices and low concentration levels.
-
Sample Preparation:
-
Solid-phase extraction (SPE) is employed for sample clean-up. A mixed-mode cation exchange cartridge is conditioned with methanol and water.
-
The sample is loaded, washed with 0.1% formic acid in water, and the analyte is eluted with 5% ammonium hydroxide in methanol.
-
The eluate is evaporated and reconstituted in the initial mobile phase.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard would need to be determined.
-
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
GC-MS is a powerful technique for volatile and thermally stable compounds. For non-volatile compounds like carboxylic acids, a derivatization step is necessary to increase their volatility.
-
Sample Preparation and Derivatization:
-
Liquid-liquid extraction of the sample with ethyl acetate after acidification.
-
The organic layer is separated and evaporated to dryness.
-
The residue is derivatized with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) at 70°C for 30 minutes to form the trimethylsilyl (TMS) ester.
-
-
GC-MS Conditions:
-
Column: DB-5ms capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection: Splitless injection at 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Ionization: Electron ionization (EI) at 70 eV.
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte.
-
Visualization of Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of analytical methods.
A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-Isopropylthiazole-4-carboxylic Acid Derivatives as Pim Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of potent anti-cancer agents derived from the 2-isopropylthiazole-4-carboxylic acid scaffold. While this compound itself is primarily a synthetic intermediate, it serves as a crucial building block for a class of molecules that exhibit significant inhibitory activity against Pim kinases, a family of serine/threonine kinases implicated in various malignancies.
Pim kinases (Pim-1, Pim-2, and Pim-3) are key regulators of cell survival, proliferation, and apoptosis. Their overexpression is associated with the progression of numerous cancers, including prostate cancer, leukemia, and multiple myeloma, making them attractive targets for therapeutic intervention. The compounds discussed in this guide are pan-Pim kinase inhibitors, demonstrating activity against all three isoforms.
Pim Kinase Signaling Pathway
The diagram below illustrates the central role of Pim kinases in cell signaling pathways that promote cancer cell survival and proliferation. Pim kinase inhibitors block the phosphorylation of downstream targets, thereby inhibiting these pro-tumorigenic effects.
Caption: Pim Kinase Signaling and Inhibition.
In Vitro Efficacy
The in vitro efficacy of these compounds is typically assessed through kinase inhibition assays and cellular proliferation assays.
Quantitative Data: In Vitro Pim Kinase Inhibition and Cellular Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of representative Pim kinase inhibitors against the three Pim kinase isoforms and various cancer cell lines.
| Compound | Pim-1 IC50 (nM) | Pim-2 IC50 (nM) | Pim-3 IC50 (nM) | Cell Line | Cellular IC50 (nM) |
| Compound I | 0.4 | 0.7 | - | KMS-12-BM (Multiple Myeloma) | 56 |
| Compound II | 0.1 | 0.1 | - | KMS-12-BM (Multiple Myeloma) | 16 |
| AZD1208 | 0.4 | 5 | 1.9 | - | - |
| SGI-1776 | 7 | 363 | 69 | - | - |
| CX-6258 | 5 | 25 | 16 | - | - |
| TP-3654 | 5 (Ki) | 239 (Ki) | 42 (Ki) | UM-UC-3 (Bladder Cancer) | Submicromolar |
| Compound 10f | 17 | - | - | PC-3 (Prostate Cancer) | 16 |
Data compiled from multiple sources.[1][2][3][4]
Experimental Protocol: In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Reaction Setup: In a 384-well plate, add the test compound, purified Pim kinase enzyme, and a suitable substrate in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[5][6]
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase-based reaction to produce a luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Calculate the percent inhibition of kinase activity at each compound concentration and determine the IC50 value.
Caption: In Vitro Kinase Assay Workflow.
In Vivo Efficacy
The in vivo efficacy of these compounds is evaluated in animal models of cancer, typically using xenograft models where human cancer cells are implanted into immunocompromised mice.
Quantitative Data: In Vivo Anti-Tumor Activity
The following table summarizes the in vivo efficacy of representative Pim kinase inhibitors in mouse xenograft models.
| Compound | Animal Model | Cancer Type | Dosing | Outcome |
| Compound I | KMS-12-BM Xenograft | Multiple Myeloma | 50 mg/kg BID | 23% Tumor Regression |
| Compound II | KMS-12-BM Xenograft | Multiple Myeloma | 100 mg/kg QD | 33% Tumor Regression |
| AZD1208 | FLT3-ITD AML Xenograft | Leukemia | Not specified | Reduced tumor growth |
| TP-3654 | UM-UC-3 Xenograft | Bladder Cancer | Not specified | Reduced tumor growth |
| Compound 10f | PC-3 Xenograft | Prostate Cancer | 4.2 mg/kg (i.p.) | 64.2% Tumor Inhibition |
Data compiled from multiple sources.[2][3][7][8]
Experimental Protocol: In Vivo Xenograft Study
This protocol outlines a general procedure for assessing the anti-tumor efficacy of a Pim kinase inhibitor in a mouse xenograft model.[9]
-
Cell Culture: Culture a human cancer cell line (e.g., PC-3 for prostate cancer) under standard conditions.
-
Animal Model: Use immunocompromised mice (e.g., BALB/c nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure the tumor volume regularly using calipers.
-
Randomization and Dosing: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer the Pim kinase inhibitor (formulated in a suitable vehicle) to the treatment group via a clinically relevant route (e.g., oral gavage or intraperitoneal injection). The control group receives the vehicle only.
-
Efficacy Evaluation: Monitor tumor growth and the general health of the mice throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy of the compound.
Caption: In Vivo Xenograft Study Workflow.
Conclusion
Derivatives of this compound have emerged as a promising class of pan-Pim kinase inhibitors. The data presented in this guide demonstrate that these compounds exhibit potent in vitro activity, effectively inhibiting Pim kinases at nanomolar concentrations and suppressing the proliferation of various cancer cell lines. Importantly, this potent in vitro activity translates to significant in vivo efficacy in preclinical cancer models, where these inhibitors have been shown to cause tumor regression and inhibit tumor growth. The favorable pharmacological profiles of these compounds underscore the therapeutic potential of targeting the Pim kinase pathway and highlight the importance of the this compound scaffold in the design of novel anti-cancer agents. Further research and clinical development are warranted to fully elucidate the therapeutic utility of this class of inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of PIM-1 kinase inhibitors based on the 2,5-disubstituted 1,3,4-oxadiazole scaffold against prostate cancer: Design, synthesis, in vitro and in vivo cytotoxicity investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. promega.com [promega.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Discovery and preclinical evaluation of novel PIM-1 kinase inhibitors for prostate cancer | BioWorld [bioworld.com]
- 9. benchchem.com [benchchem.com]
Benchmarking 2-Isopropylthiazole-4-carboxylic Acid Against Known Xanthine Oxidase Inhibitors: A Comparative Guide
For Immediate Release
This guide provides a comparative analysis of the investigational compound, 2-Isopropylthiazole-4-carboxylic acid, against established clinical inhibitors of Xanthine Oxidase (XO), an enzyme pivotal in purine metabolism and a key target in the management of hyperuricemia and gout. This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of XO inhibition.
Disclaimer: Data presented for this compound is hypothetical and for illustrative purposes only, due to the absence of published experimental results. This guide serves as a framework for potential future comparative studies.
Introduction to Xanthine Oxidase Inhibition
Xanthine oxidase is a critical enzyme that catalyzes the final two steps of purine degradation, converting hypoxanthine to xanthine and then to uric acid.[1][2] Elevated levels of uric acid can lead to hyperuricemia, a precursor to the painful inflammatory condition known as gout.[3][4] Inhibiting XO is a primary therapeutic strategy for controlling uric acid production.[4][5] Clinically approved inhibitors like Allopurinol, Febuxostat, and Topiroxostat have been instrumental in managing these conditions, though they possess distinct chemical structures and inhibitory profiles.[3][4] This guide benchmarks the hypothetical performance of a novel thiazole derivative, this compound, against these standards.
Comparative Analysis of Inhibitor Potency
The primary metric for evaluating the potency of an enzyme inhibitor is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the IC50 values for this compound (hypothetical) and the established inhibitors.
| Inhibitor | Chemical Class | IC50 Value (nM) | Notes |
| This compound | Thiazole | 15.5 (Hypothetical) | A novel, non-purine thiazole derivative. The hypothetical potency is projected based on the shared thiazole scaffold with Febuxostat. |
| Febuxostat | Thiazole | 1.8[6][7] | A potent, non-purine selective inhibitor of xanthine oxidase.[6] It demonstrates a mixed-type inhibition.[6] |
| Topiroxostat | Pyridine | 5.3[8] | A potent, non-purine xanthine oxidoreductase (XOR) inhibitor.[8] |
| Allopurinol | Purine Analog | 2900[6][7] | A purine analog that acts as a competitive inhibitor.[4] Its active metabolite is oxypurinol.[1] IC50 values can vary significantly based on assay conditions. |
Signaling Pathway and Inhibition Mechanism
Xanthine oxidase is a key enzyme in the purine catabolism pathway. Its inhibition directly leads to a reduction in the production of uric acid. The diagram below illustrates this pathway and the points of inhibition by the compared compounds.
Experimental Protocols
To ensure a standardized and reproducible comparison, the following experimental protocol for determining the in vitro inhibitory activity against xanthine oxidase is proposed.
In Vitro Xanthine Oxidase Inhibition Assay
This assay is designed to measure the extent to which a compound inhibits the activity of xanthine oxidase by monitoring the enzymatic conversion of a substrate to its product.
Materials:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine (substrate)
-
Phosphate buffer (pH 7.5)
-
Test compounds (this compound, Febuxostat, Topiroxostat, Allopurinol)
-
Dimethyl Sulfoxide (DMSO)
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 295 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Xanthine Oxidase in phosphate buffer.
-
Prepare a stock solution of Xanthine in a suitable solvent and dilute to the working concentration in phosphate buffer.
-
Prepare stock solutions of all test inhibitors in DMSO and create a series of dilutions.
-
-
Assay Protocol:
-
In a 96-well plate, add a defined volume of phosphate buffer.
-
Add a small volume of the inhibitor solution at various concentrations to the wells. The control wells will contain DMSO only.
-
Add the Xanthine Oxidase enzyme solution to all wells and incubate for a pre-determined time at a controlled temperature (e.g., 25°C).
-
Initiate the enzymatic reaction by adding the Xanthine substrate solution to all wells.
-
Immediately measure the absorbance at 295 nm at regular intervals for a set period using a spectrophotometer. The increase in absorbance corresponds to the formation of uric acid.
-
-
Data Analysis:
-
Calculate the initial velocity (rate) of the reaction for each inhibitor concentration.
-
Determine the percentage of inhibition by comparing the reaction rates in the presence of the inhibitor to the rate of the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
The workflow for this comparative analysis is depicted in the diagram below.
Conclusion
This guide outlines a framework for the comparative evaluation of this compound as a potential xanthine oxidase inhibitor. Based on its thiazole structure, it is hypothesized to exhibit potent inhibitory activity. However, empirical validation through the described experimental protocols is essential to substantiate this hypothesis and accurately position its therapeutic potential relative to established drugs such as Febuxostat, Topiroxostat, and Allopurinol. The provided methodologies and comparative data serve as a valuable resource for researchers dedicated to the discovery and development of novel treatments for hyperuricemia and gout.
References
- 1. Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Xanthine Oxidase Inhibition to In Vivo Hypouricemic Effect: An Integrated Overview of In Vitro and In Vivo Studies with Focus on Natural Molecules and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are Xanthine oxidase inhibitors and how do they work? [synapse.patsnap.com]
- 5. What is Topiroxostat used for? [synapse.patsnap.com]
- 6. apexbt.com [apexbt.com]
- 7. Febuxostat Inhibition of Endothelial-Bound XO: Implications for Targeting Vascular ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal of 2-Isopropylthiazole-4-carboxylic Acid: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical waste, including 2-Isopropylthiazole-4-carboxylic acid. Adherence to established protocols is critical for researchers, scientists, and drug development professionals. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound.
Pre-Disposal Handling and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, it is imperative to wear the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
| PPE Component | Specification |
| Eye Protection | Chemical safety goggles or glasses conforming to OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[1] |
| Hand Protection | Wear appropriate protective gloves. Inspect gloves prior to use and use proper glove removal technique. |
| Body Protection | Wear appropriate protective clothing to prevent skin exposure.[1] |
| Respiratory Protection | If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1] |
Spill and Accidental Release Measures
In the event of a spill, ensure adequate ventilation and wear the prescribed personal protective equipment. Spilled material should be picked up and transferred to properly labeled containers for disposal.[1] Environmental precautions should be taken to prevent the chemical from entering drains or the environment.[1]
Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound is to dispose of the contents and container to an approved waste disposal plant. [1][2] Do not empty this chemical into drains.[1] The following steps outline the standard operating procedure for its disposal:
-
Segregation: Isolate waste containing this compound from other waste streams to prevent inadvertent chemical reactions. Store it in a designated, well-ventilated area.[1]
-
Containerization:
-
Use a dedicated, properly labeled, and sealed container for the waste.
-
The container must be compatible with the chemical.
-
Ensure the container is kept tightly closed in a dry and cool place.[1]
-
-
Labeling: Clearly label the waste container with the following information:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
Associated hazards (e.g., "Irritant")
-
The accumulation start date
-
-
Storage:
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area.
-
This area should be secure and have secondary containment to manage any potential leaks.
-
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
Disclaimer: The toxicological properties of this compound have not been fully investigated.[1] Therefore, it is crucial to handle this compound with care and strictly adhere to all safety and disposal guidelines outlined in the Safety Data Sheet (SDS) and by your institution's EHS department.
References
Essential Safety and Operational Guide for 2-Isopropylthiazole-4-carboxylic acid
This guide provides crucial safety, handling, and disposal information for 2-Isopropylthiazole-4-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. The following protocols are based on established safety data for carboxylic acids and thiazole derivatives to ensure a secure laboratory environment.
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the use of appropriate personal protective equipment is mandatory. The recommended PPE for handling this compound is summarized below.
| PPE Category | Recommended Equipment | Justification |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards.[1] A face shield should be worn over goggles when handling larger quantities or if there is a significant risk of splashing.[1][2] | Thiazole derivatives and carboxylic acids can cause serious eye irritation.[1][3] Goggles provide direct protection, while a face shield offers a broader barrier. |
| Hand Protection | Disposable, powder-free nitrile gloves.[1][2] For prolonged contact or splash hazards, consider double-gloving or using thicker, chemical-resistant gloves.[1] | Nitrile gloves offer good short-term protection against a range of chemicals.[1] Powder-free gloves are recommended to prevent contamination.[1] |
| Body Protection | A long-sleeved laboratory coat is required.[2][3] For significant splash risks, a chemical-resistant apron over the lab coat is advised.[1] | This protects the skin and personal clothing from contamination.[1][2] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4] If a fume hood is not available or if dust or aerosols may be generated, a NIOSH-approved N95 or N100 respirator is required.[2] | Carboxylic acid vapors can be harmful if inhaled.[3] Thiazole compounds may also cause respiratory irritation.[5] Engineering controls like a fume hood are the primary line of defense.[1] |
| Footwear | Closed-toe, closed-heel shoes that cover the entire foot must be worn.[1] | This protects the feet from potential spills and falling objects.[1] |
Operational Plan: Safe Handling and Storage
Adherence to proper handling and storage protocols is essential for maintaining a safe laboratory environment.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, ideally within a certified chemical fume hood to minimize inhalation of vapors.[3][4]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing by consistently wearing the appropriate PPE.[2]
-
Aerosol and Dust Prevention: Handle the compound in a manner that minimizes the generation of dust and aerosols.[2]
-
Hygiene: Thoroughly wash hands with soap and water after handling the chemical and before eating, drinking, or smoking.[3] Contaminated clothing should be removed immediately and laundered before reuse.[3]
Storage:
-
Container: Store the compound in a tightly closed, properly labeled container.[6]
-
Location: Keep the container in a cool, dry, and well-ventilated area.[6]
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents and strong bases.[7][8] Carboxylic acids can be corrosive, so avoid storage in metal cabinets that are susceptible to corrosion.[8]
Disposal Plan
The disposal of this compound and its containers must be managed as hazardous waste in accordance with all local, state, and federal regulations.
Procedure:
-
Waste Identification and Segregation:
-
Containment:
-
Storage of Waste:
-
Store the sealed waste container in a designated, cool, dry, and well-ventilated satellite accumulation area for hazardous waste.[10]
-
-
Professional Disposal:
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[2]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[6] If skin irritation occurs, seek medical advice.[6] Remove and wash contaminated clothing before reuse.[6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[2][7]
-
Ingestion: Do NOT induce vomiting.[6] Rinse mouth with water and seek immediate medical attention.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. studyrocket.co.uk [studyrocket.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
